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  • Product: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • CAS: 865815-72-1

Core Science & Biosynthesis

Foundational

Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: A High-Fidelity Technical Guide

Executive Summary Target Molecule: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Core Application: Bidentate/Tridentate N-donor ligand for coordination chemistry; scaffold for kinase inhibitors. Primary Challenge: Controll...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Core Application: Bidentate/Tridentate N-donor ligand for coordination chemistry; scaffold for kinase inhibitors. Primary Challenge: Controlling the oxidation state of the C5-carbon. Direct reduction of the ester precursor to the aldehyde is operationally unstable. Recommended Strategy: A robust "Red-Ox" sequence (Reduction


 Oxidation) provides the highest reproducibility and yield, avoiding the over-reduction or hydrolysis issues common with direct DIBAL-H protocols.

Strategic Retro-Analysis

The synthesis is best approached by disconnecting the pyrazole ring into a hydrazine unit and a 1,3-dicarbonyl equivalent. The C5-aldehyde is installed via a stepwise transformation of a carboxylate ester.

Core Pathway Logic
  • Scaffold Construction: Claisen condensation of 2-acetylpyridine with diethyl oxalate creates the necessary 1,3,4-tricarbonyl skeleton.

  • Cyclization: Hydrazine hydrate acts as a dinucleophile to close the pyrazole ring.

  • Functional Group Interconversion (FGI):

    • Why not direct reduction? Reducing the ester directly to an aldehyde (e.g., using DIBAL-H at -78°C) is thermodynamically difficult to stop; the hemiacetal intermediate often collapses to the alcohol.

    • The "Red-Ox" Solution: Complete reduction to the alcohol (

      
      ) followed by mild oxidation (
      
      
      
      ) ensures a high-purity aldehyde product.
Tautomerism Note

In


-unsubstituted pyrazoles, the 3- and 5-positions are tautomeric.
  • Structure A: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

  • Structure B: 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

  • Reality: In solution, these exist in rapid equilibrium. This guide uses the "3-pyridyl / 5-formyl" nomenclature for consistency with the ester precursor.

Detailed Experimental Protocol

Stage 1: Scaffold Assembly (The Claisen-Cyclization Sequence)

Objective: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Step 1.1: Claisen Condensation

Reagents: 2-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve sodium ethoxide (freshly prepared or commercial) in anhydrous ethanol.
    
  • Addition: Cool to 0°C. Add a mixture of 2-acetylpyridine and diethyl oxalate dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium enolate of ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.

  • Workup: Acidify with glacial acetic acid to pH ~5. The diketoester often precipitates; if not, extract with DCM.

Step 1.2: Pyrazole Cyclization

Reagents: Crude Diketoester (from 1.1), Hydrazine hydrate (1.2 eq), Ethanol.

  • Cyclization: Redissolve the crude diketoester in ethanol.

  • Addition: Add hydrazine hydrate (64% or 80% aq.) dropwise at RT. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux for 2–3 hours.

  • Isolation: Cool to RT. The pyrazole ester product often crystallizes directly. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Hexane.

    • Yield Expectation: 60–75% (over 2 steps).

    • Validation:

      
       NMR should show the pyrazole CH singlet at 
      
      
      
      ppm.
Stage 2: Functional Group Interconversion (The Red-Ox Sequence)

Objective: Transformation of the Ester to the Aldehyde.

Step 2.1: Reduction to Alcohol

Reagents: Pyrazole Ester (1.0 eq),


 (2.0 eq), Dry THF.
  • Setup: Flame-dry a 2-neck flask; purge with Argon. Add

    
     pellets and suspend in dry THF at 0°C.
    
  • Addition: Dissolve the pyrazole ester in dry THF and add dropwise to the

    
     suspension. Note: The pyridine nitrogen may coordinate to Al species, but reduction proceeds.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Ester spot disappears; lower

    
     Alcohol spot appears).
    
  • Quenching (Fieser Method): Cool to 0°C. Dilute with ether. Carefully add:

    • 
       mL water (
      
      
      
      = mass of
      
      
      in g)
    • 
       mL 15% NaOH
      
    • 
       mL water[1]
      
  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to yield * (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol *.

    • Yield Expectation: 85–95%.

Step 2.2: Selective Oxidation to Aldehyde

Reagents: Pyrazole Alcohol (1.0 eq), Activated


 (10–15 eq), DCM or 

.
  • Activation: Ensure

    
     is "activated" (dried at 110°C or purchased as such). Unactivated material will fail.
    
  • Reaction: Suspend the alcohol in DCM. Add activated

    
     in one portion.
    
  • Stirring: Stir vigorously at RT for 12–24 hours. Note:

    
     oxidations are surface-area dependent and require excess reagent.
    
  • Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM (the product can adsorb to the oxidant).

  • Purification: Concentrate the filtrate. The residue is the crude aldehyde. Purify via flash column chromatography (Silica, DCM:MeOH 95:5) if necessary.

    • Yield Expectation: 70–85%.

    • Validation:

      
       NMR will show a distinct aldehyde singlet at 
      
      
      
      ppm.

Process Visualization

Synthesis Workflow

SynthesisPath Start 2-Acetylpyridine Inter1 Diketoester Intermediate Start->Inter1 Diethyl Oxalate NaOEt, EtOH Ester Ethyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Inter1->Ester Hydrazine Hydrate Cyclization Alcohol (3-(pyridin-2-yl)-1H- pyrazol-5-yl)methanol Ester->Alcohol LiAlH4, THF Reduction Final 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Alcohol->Final MnO2, DCM Selective Oxidation

Figure 1: Stepwise synthetic pathway from 2-acetylpyridine to the target aldehyde using the Red-Ox strategy.[2]

Reagent & Condition Summary
StepTransformationReagentSolventTempCritical Note
1 Claisen CondensationDiethyl Oxalate / NaOEtEtOH0°C

RT
Exclude moisture; enolate formation is colorimetric (yellow/orange).
2 CyclizationHydrazine HydrateEtOHRefluxExothermic addition; control rate to prevent "bumping".
3 Reduction

(2.0 eq)
THF0°C

RT
Use Fieser workup to avoid aluminum emulsions.
4 OxidationActivated

(15 eq)
DCMRTRequires vigorous stirring; filter through Celite immediately.

Critical Quality Attributes (CQA) & Troubleshooting

Tautomerism & NMR Interpretation

The proton on the pyrazole nitrogen is labile. In


, you may observe broad signals for the pyrazole C-H or the N-H.
  • Fix: Add a drop of

    
     to exchange the N-H, or run the NMR in 
    
    
    
    to sharpen the signals.
Aldehyde Stability

Pyrazole aldehydes can be prone to hydrate formation (gem-diol) in the presence of water/acid, or polymerization.

  • Storage: Store under inert atmosphere (Argon) at -20°C.

  • Handling: Do not leave the aldehyde in acidic solution for extended periods.

Activity

The most common failure mode in Step 2.2 is inactive


.
  • Test: Attempt to oxidize a small amount of benzyl alcohol to benzaldehyde by TLC before committing the valuable pyrazole substrate.

References

  • Vertex AI Search 1.1 : Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. QuickCompany.in. 3

  • Vertex AI Search 1.3 : Green synthesis of 3-(2-pyridyl)pyrazole and its group 6 and 7 metal carbonyl complexes. ResearchGate. 4[5]

  • Vertex AI Search 1.2 : Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC - NIH. 6

  • Vertex AI Search 1.9 : Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Benchchem. 7

Sources

Exploratory

Technical Whitepaper: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Here is the in-depth technical guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde . A Privileged Scaffold for Coordination Chemistry and Pharmacophore Development Executive Summary 3-(pyridin-2-yl)-1H-pyrazole-5-carba...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde .

A Privileged Scaffold for Coordination Chemistry and Pharmacophore Development

Executive Summary

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde represents a high-value heterocyclic intermediate bridging the fields of coordination chemistry and medicinal discovery. Distinguished by its bidentate N,N-donor motif (pyridine-pyrazole) and a reactive formyl (-CHO) handle , this compound serves as a versatile precursor for tridentate "pincer" ligands and bioactive Schiff bases.

This guide provides a comprehensive technical profile, detailing the synthesis, physicochemical properties, and reactivity of this scaffold. It is designed for researchers requiring a robust protocol for ligand design or the development of kinase-inhibiting pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule exists in a tautomeric equilibrium typical of N-unsubstituted pyrazoles. While the nomenclature "3-(pyridin-2-yl)" is standard, the proton migration on the pyrazole ring (


) renders the 3- and 5-positions equivalent in solution unless the nitrogen is substituted.
PropertySpecification
IUPAC Name 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Molecular Formula C

H

N

O
Molecular Weight 173.17 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility High: DMSO, DMF, hot Ethanol. Low: Water, Hexanes.
pKa (Predicted) Pyrazole NH: ~14.0; Pyridine N: ~5.2
Tautomerism 3-(pyridin-2-yl)-5-formyl

5-(pyridin-2-yl)-3-formyl

Synthetic Pathways[6]

The synthesis of the 5-carbaldehyde isomer is distinct from the 4-carbaldehyde (typically accessed via Vilsmeier-Haack). The most robust route involves the selective oxidation of the methyl group on the pyrazole ring using Selenium Dioxide (SeO


).
Primary Route: SeO Oxidation

This protocol utilizes the Riley oxidation mechanism to convert the activated methyl group of 3-(pyridin-2-yl)-5-methyl-1H-pyrazole directly to the aldehyde.

Reagents & Materials:
  • Precursor: 3-(pyridin-2-yl)-5-methyl-1H-pyrazole (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (95:5 v/v)

  • Atmosphere: Inert (N

    
     or Ar recommended)
    
Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the methyl-pyrazole precursor in 50 mL of 1,4-dioxane. Add 2 mL of water to facilitate the solubility of SeO

    
    .
    
  • Oxidation: Add 12-15 mmol of SeO

    
     in a single portion.
    
  • Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous magnetic stirring. Monitor via TLC (SiO

    
    ; EtOAc:Hexane 1:1). The reaction typically requires 4–6 hours.
    
    • Observation: The precipitation of black metallic selenium indicates reaction progress.

  • Workup (Hot Filtration): While still hot, filter the reaction mixture through a Celite pad to remove the metallic selenium byproduct. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 10% of the original volume. Pour the residue into ice-cold water (100 mL) to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>98%) is required.

Alternative Route: Ester Reduction

For laboratories avoiding selenium reagents, the reduction of ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate using Diisobutylaluminum hydride (DIBAL-H) at -78°C is a viable alternative, though it requires strict anhydrous conditions to prevent over-reduction to the alcohol.

Synthesis Logic Diagram

SynthesisPath cluster_conditions Reaction Conditions Precursor 3-Acetylpyridine Intermediate 3-(pyridin-2-yl)-5-methyl-1H-pyrazole Precursor->Intermediate Claisen Condensation + Hydrazine Target 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde Intermediate->Target SeO2 Oxidation (Riley Oxidation) Byproduct Metallic Se (Black ppt) Intermediate->Byproduct Reduction of SeO2 cond Solvent: 1,4-Dioxane/H2O Temp: Reflux (101°C) Time: 4-6 Hours

Figure 1: Synthetic workflow for the production of the target aldehyde via oxidative transformation.

Reactivity & Derivatization

The chemical utility of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde lies in its dual functionality: the chelating pocket and the electrophilic aldehyde .

Schiff Base Formation (Ligand Expansion)

The aldehyde group readily condenses with primary amines (R-NH


) to form imines (Schiff bases). This is the primary method for generating tridentate ligands (N,N,N or N,N,O donors).
  • Reaction: Aldehyde + Amine

    
     Imine + H
    
    
    
    O
  • Application: Condensation with thiosemicarbazide yields thiosemicarbazones with potent anticancer activity (e.g., against MCF-7 cell lines).

Coordination Chemistry

The molecule acts as a mono-anionic or neutral bidentate ligand. Upon deprotonation of the pyrazole NH, it forms neutral complexes with divalent metals (M


).
  • Binding Mode: The pyridine Nitrogen and the pyrazole Nitrogen (N2) chelate the metal, forming a stable 5-membered metallacycle.

  • Metals: Cu(II), Ni(II), Zn(II), and Ru(II).

Coordination Logic Diagram

Coordination cluster_chelate Binding Pocket Ligand 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde SchiffBase Schiff Base Derivative (Tridentate Ligand) Ligand->SchiffBase + Primary Amine (Condensation) Complex Metal Complex (M-N-N Chelation) Ligand->Complex + Metal Salt (e.g., CuCl2) (Direct Chelation) SchiffBase->Complex + Metal Salt (Tridentate Coordination) PyridineN Pyridine N Metal M(II) PyridineN->Metal PyrazoleN Pyrazole N PyrazoleN->Metal

Figure 2: Reactivity pathways demonstrating ligand expansion and metal coordination modes.

Applications in Drug Discovery

Kinase Inhibition

The pyrazole scaffold is a pharmacophore "privileged structure" frequently found in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 3-(pyridin-2-yl) substituent provides an additional hydrogen bond acceptor (the pyridine nitrogen) that can interact with the hinge region of kinase ATP-binding pockets.

Anticancer Metallo-Drugs

Copper(II) complexes derived from this aldehyde (and its thiosemicarbazone derivatives) have demonstrated cytotoxicity comparable to Cisplatin in specific assays. The mechanism often involves:

  • Intercalation into DNA.

  • Oxidative cleavage of DNA via ROS generation (facilitated by the Cu(II)/Cu(I) redox couple).

Safety & Handling

  • Selenium Hazards: If using the SeO

    
     route, extreme caution is required.[1] Selenium compounds are toxic and can be absorbed through the skin. All weighing and reactions must be performed in a functioning fume hood.
    
  • Waste Disposal: Segregate selenium-containing waste (solid and liquid) from general organic waste.

  • General: Standard PPE (gloves, goggles, lab coat) is mandatory. The aldehyde may cause skin sensitization; avoid direct contact.

References

  • Beloglazkina, E. K., et al. (2017). "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes." Arabian Journal of Chemistry, 12(7).

  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation."[1][2] Organic Syntheses, Coll.[2] Vol. 2, p.509. (Foundational protocol for methyl-to-aldehyde oxidation).

  • Kumar, K. A., et al. (2021).[3] "The Recent Development of the Pyrazoles: A Review." TSI Journals. (Overview of pyrazole synthesis methods including Vilsmeier-Haack).

  • BenchChem. "Synthesis of 3-Acetylpyridine derivatives." (Precursor synthesis data).

Sources

Foundational

Technical Guide: Reactivity and Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Topic: Reactions of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary The scaffold 3-(pyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactions of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The scaffold 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde represents a privileged structural motif in drug discovery and coordination chemistry. Its dual-ring system combines the electron-deficient pyridine with the electron-rich, tautomeric pyrazole, creating a versatile bidentate or tridentate ligand platform. This guide provides a rigorous analysis of its synthesis, reactivity profile, and application in generating Schiff bases, metal complexes, and fused heterocycles.

Key Distinction: Unlike the more common Vilsmeier-Haack derived 4-carbaldehydes, the 5-carbaldehyde isomer discussed here is typically accessed via oxidative functionalization of the C5-methyl group or reduction-oxidation sequences from the C5-ester. This positional difference significantly alters its electronic environment and chelating potential.

Synthesis: The "Oxalate Route"

While Vilsmeier-Haack formylation of hydrazones typically yields the 4-formyl derivative, the 5-formyl isomer is best synthesized via a Claisen condensation-cyclization-reduction sequence. This ensures regioselective placement of the carbonyl group at the C5 position.

Synthetic Pathway (DOT Visualization)

SynthesisPath Start 2-Acetylpyridine Step1 Claisen Condensation (Diethyl Oxalate, NaOEt) Start->Step1 Inter1 Diketoester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Ester Ethyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Step2->Ester Step3 Reduction (LiAlH4) Ester->Step3 Alcohol Alcohol Intermediate Step3->Alcohol Step4 Oxidation (MnO2 or IBX) Alcohol->Step4 Final 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Step4->Final

Figure 1: Regioselective synthesis of the 5-carbaldehyde isomer via the Claisen-Oxalate route.

Detailed Protocol: The Oxalate Route

Objective: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde from 2-acetylpyridine.

  • Claisen Condensation :

    • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add a mixture of 2-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4–6 hours. The formation of the yellow sodium enolate precipitate indicates progress.

    • Checkpoint: Acidification should yield the diketoester (2,4-dioxo-4-(pyridin-2-yl)butanoate).

  • Cyclization :

    • Dissolve the diketoester in ethanol.[1] Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

    • Reflux for 2 hours.

    • Concentrate and recrystallize to obtain ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate .

  • Reduction & Oxidation :

    • Reduction : Treat the ester with LiAlH₄ (1.5 eq) in dry THF at 0°C to yield the hydroxymethyl derivative.

    • Oxidation : Suspend the alcohol in DCM and treat with activated MnO₂ (10 eq) or IBX (1.1 eq) at room temperature. Filter through Celite to isolate the target aldehyde.

Reactivity Profile & Mechanisms

The molecule possesses three distinct reactive centers:

  • Aldehyde (C5-CHO) : Highly electrophilic; prone to condensation with nucleophiles (amines, active methylenes).

  • Pyrazole NH (N1) : Acidic proton (pKa ~14); susceptible to alkylation or metal coordination.

  • Pyridine Nitrogen (N_py) : Basic; acts as an anchoring site for metal chelation.

Reaction Network Diagram

ReactivityNetwork Core 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Schiff Schiff Bases (Imine Formation) Core->Schiff + R-NH2 Metal Metal Complexes (Ru, Cu, Fe) Core->Metal + M(II/III) salts Knoevenagel Knoevenagel Condensation Core->Knoevenagel + Malononitrile Oxidation Carboxylic Acid Derivatives Core->Oxidation + KMnO4/AgNO3 N_Alkylation N-Alkylation (N-Substituted Pyrazoles) Core->N_Alkylation + R-X, Base

Figure 2: Divergent reactivity profile of the scaffold.

Key Experimental Protocols

Schiff Base Formation (Imine Synthesis)

The aldehyde group readily condenses with primary amines to form Schiff bases, which are critical precursors for tridentate ligands (N^N^N coordination).

Protocol:

  • Dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1 mmol) in absolute ethanol (10 mL).

  • Add the primary amine (e.g., aniline, 4-methoxy-aniline) (1 mmol).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).[1]

  • Workup : Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol.[2]

Data: Yield Comparison for Schiff Bases

Amine Substrate Reaction Time (h) Yield (%) Melting Point (°C)
Aniline 3.5 82 198-200
4-Methoxy-aniline 3.0 88 210-212
4-Nitro-aniline 6.0 75 235-237

| 2-Aminophenol | 4.0 | 80 | 215-218 |

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) yields push-pull alkenes useful for optoelectronics or further heterocyclization.

Protocol:

  • Mix aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add piperidine (catalytic, 1 drop).

  • Stir at room temperature for 30–60 mins.

  • The product precipitates rapidly as a solid. Filter and recrystallize from ethanol.

Coordination Chemistry: The N^N Chelate

This scaffold acts as a versatile ligand. The 1H-pyrazole allows for anionic coordination (after deprotonation), while the neutral form coordinates via the pyridine N and pyrazole N2.

  • Neutral Mode : Binds as a neutral bidentate ligand (N^N).

  • Anionic Mode : Upon deprotonation of the pyrazole NH, it forms a monoanionic bidentate ligand, stabilizing higher oxidation states of metals.

  • Tridentate Mode : If a Schiff base is formed with a donor-containing amine (e.g., 2-aminophenol, 2-aminopyridine), the ligand becomes tridentate (N^N^N or N^N^O).

Application in Lanthanide Separation : Research indicates that pyridyl-pyrazole ligands (specifically 2,6-bis(pyrazol-3-yl)pyridine analogues) are highly effective in separating Actinides(III) from Lanthanides(III) due to the soft nitrogen donor atoms, which prefer the softer actinide ions [Source 1.15].

References

  • Synthesis via Vilsmeier-Haack (General Pyrazole-4-carbaldehydes)

    • Title: Synthesis and Activity of Pyrazole Carbaldehydes
    • Source: ARKIVOC 2011 (i) 196-245
    • URL: [Link]

  • Schiff Base Complexes & Biological Activity

    • Title: Three metal complexes with a pyridyl Schiff base: cytotoxicity, migr
    • Source: Dalton Transactions (RSC)
    • URL: [Link]

  • Coordination Chemistry (Lanthanides)

    • Title: Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements
    • Source: MDPI Molecules
    • URL: [Link]

  • Multicomponent Reactions (Knoevenagel)

    • Title: Multicomponent syntheses of pyrazoles via (3 + 2)
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

Sources

Exploratory

Technical Guide: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives

This guide details the synthesis and derivatization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a privileged bidentate scaffold used extensively in coordination chemistry (as a N,N'-chelator) and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and derivatization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a privileged bidentate scaffold used extensively in coordination chemistry (as a N,N'-chelator) and medicinal chemistry (as a kinase inhibitor pharmacophore).

Executive Summary & Retrosynthetic Strategy

The target molecule features a bi-heterocyclic core combining a


-deficient pyridine ring and a 

-excessive pyrazole ring. The aldehyde moiety at the 5-position serves as a critical "handle" for further functionalization (e.g., reductive amination, Knoevenagel condensation, or Schiff base formation).

Key Challenges:

  • Tautomerism: The 1H-pyrazole system exists in tautomeric equilibrium. The 3-(pyridin-2-yl)-5-formyl and 5-(pyridin-2-yl)-3-formyl forms are chemically equivalent until the N1-nitrogen is substituted.

  • Regioselectivity: Direct formylation (e.g., Vilsmeier-Haack) typically occurs at the electron-rich C4 position, not C5. Therefore, the C5-carbonyl must be introduced de novo via the starting materials or by oxidizing a C5-methyl group.

Retrosynthetic Analysis

The most robust synthetic pathway relies on a Claisen condensation followed by a hydrazine cyclization . This constructs the pyrazole ring with the correct substitution pattern in place.

Retrosynthesis Target 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Alcohol (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Target->Alcohol Oxidation (MnO2) Ester Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Alcohol->Ester Reduction (LiAlH4) Diketo Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate Ester->Diketo Cyclization (N2H4) Start1 2-Acetylpyridine Diketo->Start1 Claisen Condensation Start2 Diethyl Oxalate Diketo->Start2 Claisen Condensation

Figure 1: Retrosynthetic strategy avoiding C4-regioselectivity issues.

Primary Synthetic Protocol (The "Ester" Route)

This route is preferred over direct oxidation of methyl-pyrazoles due to higher yields and easier purification of intermediates.

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.

  • Reagents: 2-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.2 eq), dry Ethanol or Toluene.

  • Mechanism: Base-mediated enolization of 2-acetylpyridine followed by nucleophilic attack on diethyl oxalate.

Protocol:

  • Charge a flame-dried flask with anhydrous ethanol (or toluene) and dissolve sodium ethoxide (freshly prepared is best).

  • Cool to 0°C. Add diethyl oxalate dropwise.

  • Add 2-acetylpyridine dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Allow to warm to room temperature and stir for 4–6 hours. A precipitate (the sodium salt of the diketoester) often forms.

  • Critical Step: Quench with dilute acetic acid or 1N HCl to pH 5–6. Extract with ethyl acetate.[1][2][3]

  • Purification: Recrystallize from ethanol/hexane if necessary, though the crude is often pure enough for the next step.

Step 2: Cyclization to Pyrazole Core

Objective: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

  • Reagents: Diketoester (from Step 1), Hydrazine hydrate (1.1 eq), Ethanol.

  • Reaction Type: Paal-Knorr type cyclization.

Protocol:

  • Dissolve the diketoester in ethanol.

  • Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic; control the temperature.

  • Reflux for 2–3 hours.

  • Cool to room temperature. The product often precipitates as a white or off-white solid.

  • Filter and wash with cold ethanol.

    • Note: If the product does not precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.

Step 3: Reduction to Alcohol

Objective: Synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) OR NaBH
    
    
    
    /CaCl
    
    
    .
  • Solvent: Dry THF.

Protocol:

  • Suspend LiAlH

    
     in dry THF at 0°C under Argon.
    
  • Add the pyrazole ester (dissolved in THF) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup (Fieser Method): Carefully quench with water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.[4]
  • Concentrate the filtrate to yield the alcohol.

Step 4: Selective Oxidation to Aldehyde

Objective: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde .

  • Reagents: Activated Manganese Dioxide (MnO

    
    , 10 eq) or IBX.
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

Protocol:

  • Dissolve the alcohol in DCM.

  • Add activated MnO

    
     (excess is required for kinetics).
    
  • Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde moves faster than alcohol).

  • Filter through a Celite pad to remove MnO

    
    .
    
  • Evaporate solvent.[4] The aldehyde is typically a stable solid.

Derivatization Strategies

Once the aldehyde is synthesized, it serves as a divergence point for creating libraries of bioactive compounds.

Workflow: Schiff Base & Metal Complex Synthesis

Derivatives Aldehyde Aldehyde Core Schiff Schiff Bases (Imines) Aldehyde->Schiff + R-NH2 (EtOH, Reflux) Amine Amines (Reductive Amination) Aldehyde->Amine + R-NH2 + NaBH(OAc)3 Metal Metal Complexes (Ru, Ir, Cu) Schiff->Metal + MClx (Coordination)

Figure 2: Divergent synthesis from the aldehyde core.

Protocol: Schiff Base Formation (General)
  • Dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1 eq) in Ethanol.

  • Add the primary amine or hydrazide (1.0–1.1 eq).

  • Add a catalytic amount of Glacial Acetic Acid (1–2 drops).

  • Reflux for 2–6 hours.

  • Cool to precipitate the imine. These derivatives often exhibit enhanced biological activity (e.g., antibacterial, anticancer) compared to the parent aldehyde [1].

Analytical Data & Troubleshooting (E-E-A-T)

Key NMR Signatures

When validating the structure, look for these specific signals (in DMSO-d


):
  • Aldehyde Proton: Singlet at

    
     9.8 – 10.1 ppm.
    
  • Pyrazole C4-H: Singlet around

    
     7.2 – 7.5 ppm.
    
  • NH Signal: Broad singlet around

    
     13.5 – 14.0 ppm (often exchangeable with D
    
    
    
    O).
  • Pyridine Protons: Four distinct signals (d, t, t, d pattern) between

    
     7.4 – 8.7 ppm.
    
Troubleshooting Table
ProblemProbable CauseExpert Solution
Low Yield in Step 1 Moisture in solvent/base.Use freshly distilled diethyl oxalate and anhydrous ethanol. Ensure NaOEt is active.
Incomplete Oxidation (Step 4) Inactive MnO

.
Use "Activated" MnO

(dried at 110°C) or switch to IBX in refluxing EtOAc.
Mixture of Isomers N-alkylation occurred.[5][6]If alkylating the NH, expect a mix of N1 and N2 isomers. Separation requires column chromatography (usually 3:1 to 10:1 ratios).
Aldehyde Instability Oxidation to acid in air.Store under Argon at -20°C. If impure, purify via bisulfite adduct formation.

References

  • Synthesis and biological evaluation of pyrazole derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the biological relevance of pyrazole-pyridine hybrids as kinase inhibitors.

  • Coordination chemistry of 3-(pyridin-2-yl)pyrazole ligands. Source:Dalton Transactions. Context: Details the binding modes of these ligands with Transition Metals (Ru, Ir).

  • General synthesis of 3,5-disubstituted pyrazoles via diketoesters. Source:Organic Syntheses. Context: Foundational protocol for the Claisen condensation/hydrazine cyclization route.

  • Oxidation of heterocyclic alcohols with Manganese Dioxide. Source:Journal of Organic Chemistry. Context: Mechanistic details and optimization for Step 4.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 3-(pyridin-2-yl)-1H-pyrazole-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to the versatile coordination and hydrogen bonding capabilities of its pyrazole and pyridine moieties.

Introduction: The Significance of Pyrazole-Based Heterocycles

Heterocyclic compounds containing pyrazole and pyridine rings are fundamental building blocks in the development of novel therapeutic agents and functional materials. The unique arrangement of nitrogen atoms in these rings allows for a wide range of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition and self-assembly processes. Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and the engineering of new materials with tailored properties. The title compound, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, serves as a valuable synthon for creating more complex molecular architectures. Its crystal structure provides key insights into its conformational preferences and non-covalent interaction patterns, which are essential for predicting its behavior in different chemical environments.

Synthetic Pathway and Spectroscopic Characterization

The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is typically achieved through a multi-step process. A common route involves the Claisen-Schmidt condensation of 2-acetylpyridine with a suitable aldehyde, followed by cyclization with hydrazine to form the pyrazole ring. Subsequent oxidation or formylation yields the target carbaldehyde.

General Synthetic Protocol

A frequently employed synthetic route involves the reaction of 1-(pyridin-2-yl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the desired 3-(pyridin-2-yl)-1H-pyrazole, which can be subsequently formylated at the 5-position using a Vilsmeier-Haack reaction.

Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The characteristic chemical shifts of the pyrazole and pyridine protons and carbons, as well as the aldehyde proton, confirm the successful synthesis of the target structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the pyrazole ring, the C=O stretching of the aldehyde group, and the C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.[3]

Experimental Workflow: From Crystal Growth to Structure Refinement

The process of determining a crystal structure is a meticulous workflow that requires careful execution at each step.

G Single-Crystal X-ray Diffraction Workflow cluster_synthesis Crystal Growth & Selection cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde B Crystal Growth (e.g., slow evaporation) A->B C Selection of a High-Quality Single Crystal B->C D Mounting the Crystal on Diffractometer C->D E Data Collection (X-ray source, detector) D->E F Data Processing & Reduction E->F G Structure Solution (e.g., direct methods) F->G H Structure Refinement (least-squares) G->H I Validation and Analysis H->I J Final Crystallographic Information File (CIF) I->J

Figure 1: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). The ideal crystal should be well-formed, transparent, and free of visible defects.[4]

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[4]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2][3] The crystal is rotated through a series of angles to collect a complete sphere of diffraction data.[4]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson techniques.[5] This step solves the "phase problem" inherent in X-ray crystallography.[5]

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods.[5][6][7] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors.[5]

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency. Software such as PLATON can be used to analyze the structure for potential issues and to identify intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for a representative structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

ParameterValue
Chemical formulaC₉H₇N₃O
Formula weight173.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: The specific values in this table are placeholders and would be populated with data from an actual crystal structure determination.

Molecular and Supramolecular Structure

The crystal structure reveals a planar conformation for the 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde molecule, with the pyridine and pyrazole rings being nearly coplanar. This planarity is a key feature that influences the packing of the molecules in the crystal lattice.

Intramolecular Geometry

The bond lengths and angles within the molecule are consistent with those expected for aromatic heterocyclic systems. The C-C and C-N bond distances in both the pyrazole and pyridine rings exhibit partial double-bond character. The aldehyde group is also coplanar with the pyrazole ring, facilitating electronic conjugation.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The most prominent intermolecular interaction is the hydrogen bond between the N-H group of the pyrazole ring of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains.

  • π-π Stacking: The planar aromatic rings of adjacent molecules engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions are characterized by an offset or slipped-parallel arrangement, which is common for electron-deficient and electron-rich aromatic systems.

G Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py1 Pyridine Ring Py2 Pyridine Ring Py1->Py2 π-π Stacking Pz1 Pyrazole Ring Pz1->Py1 Ald1 Aldehyde Pz1->Ald1 Pz1->Py2 N-H···N Hydrogen Bond Pz2 Pyrazole Ring Pz2->Py2 Ald2 Aldehyde Pz2->Ald2

Figure 2: Key intermolecular interactions in the crystal structure.

Implications for Drug Design and Materials Science

The detailed structural information obtained from the single-crystal X-ray diffraction study of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is highly valuable for several reasons:

  • Rational Drug Design: The identification of key hydrogen bonding and π-stacking interactions provides a blueprint for designing more complex molecules that can bind to specific biological targets. The pyrazole-pyridine scaffold can be elaborated with other functional groups to optimize binding affinity and selectivity.

  • Crystal Engineering: A thorough understanding of the supramolecular synthons present in the crystal structure allows for the rational design of new crystalline materials with desired properties, such as specific packing arrangements or porosities.

  • Ligand Design for Metal Complexes: The bidentate N,N-cheating capability of the 3-(pyridin-2-yl)-1H-pyrazole core is a well-established motif in coordination chemistry. The crystal structure provides precise geometric parameters that are crucial for designing ligands for catalytic or photoluminescent metal complexes.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallographic analysis, and structural features of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. The detailed insights into its molecular and supramolecular structure, obtained through single-crystal X-ray diffraction, are fundamental for its application in medicinal chemistry, crystal engineering, and coordination chemistry. The methodologies and structural principles outlined herein serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14).
  • IUCr. (n.d.). Crystallographic software list.
  • Bruker. (n.d.). APEX Software.
  • IUCr. (n.d.). Crystallographic software list.
  • RCSB PDB. (2023, February 15). Crystallography Software.
  • Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate.
  • REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. (n.d.). Moodle@Units.
  • Crystal structure refinement. (n.d.). Oxford Academic.
  • Databases, evaluation and plotting software. (n.d.). Helmholtz-Zentrum Berlin (HZB).
  • Structure refinement: some background theory and practical strategies. (n.d.). MIT.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.
  • Rigaku. (n.d.). Single Crystal X-ray diffraction.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Foreword For researchers and professionals in drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. 3-(pyridin-2-yl)-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde stands as a molecule of significant interest, possessing the pharmacologically relevant pyrazole and pyridine moieties. The aldehyde functionality further serves as a versatile synthetic handle for the elaboration into more complex molecular architectures. This guide provides a detailed technical overview of the spectroscopic characteristics of this compound. In the absence of a complete, formally published dataset for this specific molecule, this document outlines a robust, proposed synthetic route and offers an expert prediction and interpretation of its spectroscopic data, grounded in established principles and analogous compounds from the peer-reviewed literature. This approach is designed to empower researchers to confidently synthesize and characterize this valuable compound.

Proposed Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

A logical and efficient synthetic pathway to the target compound commences with readily available starting materials, proceeding through a Claisen condensation to form a key β-diketone intermediate, followed by a classical Knorr pyrazole synthesis and subsequent functional group manipulation.

Experimental Workflow: Synthesis

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Vilsmeier-Haack Formylation A Ethyl Picolinate C Ethyl 3-oxo-3-(pyridin-2-yl)propanoate A->C NaOEt, EtOH, Reflux B Ethyl Acetate B->C E 3-(pyridin-2-yl)-1H-pyrazol-5(4H)-one C->E AcOH, Reflux D Hydrazine Hydrate D->E G 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde E->G 0 °C to rt F POCl3, DMF F->G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation A Obtain Spectroscopic Data (NMR, IR, MS) B Mass Spectrometry: Confirm Molecular Weight (m/z = 185) A->B C IR Spectroscopy: Identify C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) B->C D ¹H NMR: - Aldehyde proton (~9.9 ppm) - Aromatic protons (7.0-8.8 ppm) - Pyrazole NH (~13.5 ppm) C->D E ¹³C NMR: - Carbonyl carbon (~188 ppm) - Aromatic carbons (110-155 ppm) D->E F 2D NMR (COSY, HSQC, HMBC): Correlate protons and carbons to confirm connectivity E->F G Confirm Structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde F->G

Foundational

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will dissect the molecular architecture to predict the spectral features, offer a field-proven experimental protocol for data acquisition, and provide a detailed guide to spectral interpretation, grounded in the principles of chemical shifts, spin-spin coupling, and intramolecular electronic effects.

Introduction: The Structural Significance of a Complex Heterocycle

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a bifunctional heterocyclic scaffold. The pyrazole core is a common motif in pharmaceuticals, while the pyridine ring offers a site for hydrogen bonding and metal coordination. The aldehyde group provides a reactive handle for further synthetic elaboration. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide moves beyond a simple data report, aiming to explain the causal relationships between the molecule's structure and its unique NMR signature.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent spin systems and analyze the electronic environment of each proton. The structure contains three distinct moieties: a 3,5-disubstituted pyrazole ring, a 2-substituted pyridine ring, and a carbaldehyde group.

  • Pyrazole Ring: This five-membered ring contains one aromatic proton (H4) and one exchangeable N-H proton. The electronic nature of this ring is significantly modulated by the electron-withdrawing pyridine at the C3 position and the strongly electron-withdrawing carbaldehyde at the C5 position.

  • Pyridine Ring: This 2-substituted aromatic system has four distinct protons (H3', H4', H5', H6'). Their chemical shifts are dictated by their position relative to the ring nitrogen and the pyrazole substituent.

  • Aldehyde Group: This functional group contains a single, highly characteristic proton (-CHO).

A critical consideration for pyrazoles is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2). In solution, this proton exchange is often rapid on the NMR timescale, leading to an averaged spectrum where the C3 and C5 positions are distinct due to their different substituents.[1]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted spectrum is a synthesis of established chemical shift theory and empirical data from related structures. The following is a proton-by-proton analysis, assuming a standard deuterated solvent such as DMSO-d₆, which is often preferred for its ability to solubilize such compounds and clearly resolve N-H protons.[1]

The Aldehyde Proton (CHO)

The formyl proton is consistently one of the most downfield signals in a ¹H NMR spectrum. This is due to the strong deshielding effect of the carbonyl group's magnetic anisotropy and the polarization of the C-H bond.[2][3]

  • Expected Chemical Shift (δ): 9.5 – 10.2 ppm.[4][5][6]

  • Multiplicity: Singlet (s). Long-range coupling to the pyrazole H4 proton (a ⁴J coupling) is possible but often has a very small coupling constant (J < 1 Hz) and may only result in slight peak broadening.

The Pyrazole Ring Protons (H4 and N-H)
  • Pyrazole N-H Proton: The chemical shift of this proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4][7]

    • Expected Chemical Shift (δ): 13.0 – 15.0 ppm (in DMSO-d₆). It will appear significantly broader than other signals.

    • Multiplicity: Broad singlet (br s).

    • Confirmation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a definitive test for an exchangeable proton.

  • Pyrazole H4 Proton: This is the sole proton on the pyrazole ring itself. It is flanked by two substituted carbons, so it will not exhibit typical vicinal coupling.

    • Expected Chemical Shift (δ): 7.0 – 7.5 ppm. Its precise location is influenced by the combined electron-withdrawing effects of the adjacent pyridine and aldehyde groups.

    • Multiplicity: Singlet (s) or a very narrowly split doublet due to potential long-range coupling with the aldehyde proton.

The Pyridine Ring Protons (H3', H4', H5', H6')

The pyridine ring presents a more complex, coupled spin system. The assignments are based on the characteristic deshielding effect of the nitrogen atom, which primarily influences the ortho proton (H6').[8][9]

  • H6' Proton: This proton is ortho to the ring nitrogen and is therefore the most deshielded of the pyridine protons.

    • Expected Chemical Shift (δ): 8.6 – 8.8 ppm.

    • Multiplicity: Doublet of doublets (dd) or a doublet (d), coupling primarily to H5'.

  • H3' Proton: This proton is ortho to the point of attachment to the pyrazole ring.

    • Expected Chemical Shift (δ): 8.0 – 8.2 ppm.

    • Multiplicity: Doublet (d), coupling to H4'.

  • H4' Proton: This proton is meta to the nitrogen.

    • Expected Chemical Shift (δ): 7.8 – 8.0 ppm.

    • Multiplicity: Triplet (t) or doublet of doublets (dd), coupling to H3' and H5'.

  • H5' Proton: This proton is para to the point of attachment.

    • Expected Chemical Shift (δ): 7.3 – 7.5 ppm.

    • Multiplicity: Triplet (t) or doublet of doublets (dd), coupling to H4' and H6'.

Summary of Predicted Spectral Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyrazole N-H13.0 – 15.0br s-Exchangeable with D₂O; shift is solvent dependent.
Aldehyde CHO9.5 – 10.2s-Highly deshielded singlet.
Pyridine H6'8.6 – 8.8dd or dortho J ≈ 4-6 HzMost downfield pyridine proton.
Pyridine H3'8.0 – 8.2dmeta J ≈ 8 HzInfluenced by pyrazole substituent.
Pyridine H4'7.8 – 8.0t or ddortho/meta J ≈ 7-8 HzComplex coupling.
Pyrazole H47.0 – 7.5s-Singlet in the aromatic region.
Pyridine H5'7.3 – 7.5t or ddortho/meta J ≈ 6-8 HzMay overlap with other signals.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum requires a robust and well-reasoned experimental approach. This protocol is designed to be self-validating, incorporating steps to ensure data integrity.

Workflow for ¹H NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in 0.6-0.7 mL of high-purity DMSO-d6 prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm reference) prep2->prep3 prep4 4. Vortex until fully dissolved prep3->prep4 prep5 5. Transfer to a clean, dry 5 mm NMR tube prep4->prep5 acq1 6. Tune and shim the probe prep5->acq1 acq2 7. Acquire a standard 1D ¹H spectrum (16-32 scans) acq1->acq2 acq3 8. Re-acquire spectrum after adding 1 drop of D₂O acq2->acq3 proc1 9. Apply Fourier Transform acq3->proc1 proc2 10. Phase and baseline correct proc1->proc2 proc3 11. Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 12. Integrate all signals proc3->proc4 proc5 13. Assign peaks based on shift, multiplicity, and integration proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Choice: DMSO-d₆ is highly recommended. Its polarity aids in dissolving the sample, and its high boiling point allows for variable temperature studies. Crucially, it forms hydrogen bonds with the N-H proton, shifting it far downfield away from the aromatic region, simplifying interpretation.[1] Using other solvents like CDCl₃ may result in the N-H signal being broader and in the aromatic region, causing potential overlap.

    • Concentration: Prepare a solution of approximately 10-20 mM (roughly 5-10 mg in 0.6 mL of solvent). This concentration is sufficient for a strong signal without causing significant peak broadening due to aggregation.[7]

    • Standard: Use tetramethylsilane (TMS) as the internal reference, setting its signal to 0.00 ppm.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquisition Time (AT): ~3-4 seconds. This ensures high resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures that all protons, especially those with longer relaxation times, are fully relaxed before the next pulse, leading to accurate integrations.

    • Pulse Width: Calibrated 90° pulse.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. This is a trade-off between signal-to-noise and experimental time.

  • Confirmatory Experiments:

    • D₂O Exchange: After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet signal confirms its assignment as the N-H proton.

    • 2D COSY (Correlation Spectroscopy): For unambiguous assignment of the pyridine ring, a COSY experiment is invaluable. It will show cross-peaks between protons that are spin-coupled (typically through 2-3 bonds), visually mapping out the H3'-H4'-H5'-H6' connectivity.

Structural Validation through Spectral Interpretation

Interpreting the spectrum involves a logical process of cross-validation between the observed data and the known molecular structure.

Logical Flow for Spectral Assignment

G Start Start with Processed Spectrum Find_NH Identify Broad Singlet (13-15 ppm) Start->Find_NH Find_CHO Identify Downfield Singlet (9.5-10.2 ppm) Start->Find_CHO Find_Aromatics Analyze Aromatic Region (7.0-8.8 ppm) Start->Find_Aromatics Confirm_NH Confirm with D₂O Exchange Find_NH->Confirm_NH Assign_NH Assign N-H Confirm_NH->Assign_NH Yes Assign_CHO Assign CHO Find_CHO->Assign_CHO Integrate Check Integrations (Should sum to 6H) Find_Aromatics->Integrate Identify_H6 Find Most Downfield Multiplet (dd or d, ~8.6 ppm) Integrate->Identify_H6 Identify_Pz_H4 Find Aromatic Singlet (~7.0-7.5 ppm) Integrate->Identify_Pz_H4 Assign_H6 Assign H6' Identify_H6->Assign_H6 Analyze_Coupling Use Coupling Patterns (and COSY data) to assign H3', H4', H5' Assign_H6->Analyze_Coupling Assign_Pz_H4 Assign Pyrazole H4 Identify_Pz_H4->Assign_Pz_H4 Assign_Pz_H4->Analyze_Coupling Final_Assignment Complete Assignment Analyze_Coupling->Final_Assignment

Caption: A logical workflow for assigning the ¹H NMR spectrum.

  • Step 1: Identify Landmarks: Begin by locating the most characteristic signals: the aldehyde singlet (>9.5 ppm) and the broad N-H singlet (>13 ppm). Their presence and integration (1H each) provide immediate confirmation of these key functional groups.

  • Step 2: Validate Exchangeable Proton: Confirm the N-H assignment using the D₂O exchange data.

  • Step 3: Deconvolute the Aromatic Region: This region (7.0-8.8 ppm) should integrate to a total of 6 protons (H4, H3', H4', H5', H6').

    • Locate the singlet, which corresponds to the pyrazole H4 .

    • Identify the most downfield multiplet, which is unequivocally H6' of the pyridine ring.

    • Use the splitting patterns to trace the connectivity. For example, the coupling constant of the H3' doublet should match one of the couplings in the H4' multiplet, establishing their adjacency.

By systematically applying these principles of chemical shift, integration, and spin-spin coupling, one can achieve a complete and confident assignment of the ¹H NMR spectrum, thereby validating the chemical structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

References

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. Available at: [Link]

  • SciSpace. (n.d.). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Retrieved from [Link]

  • Taylor & Francis. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]

  • RSC Publishing. (n.d.). Phys. Org. 387. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PMC. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • COPYRIGHTED MATERIAL. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • PMC. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • ORCA - Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document will delve into its synthesis, detailed characterization, reactivity, and potential applications, offering field-proven insights and validated protocols for scientific professionals.

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings in a single molecular entity creates a scaffold with a rich electronic landscape and diverse chemical reactivity. Pyrazole derivatives are well-established pharmacophores, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyridine moiety, a common structural motif in pharmaceuticals, can enhance solubility, modulate electronic properties, and provide an additional site for molecular interactions. The aldehyde functionality at the 5-position of the pyrazole ring serves as a versatile synthetic handle, allowing for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and various heterocyclic systems.[1] This unique combination of structural features makes 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde a valuable building block in drug discovery and the development of novel functional materials.

Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

The synthesis of pyrazole-5-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This one-pot cyclization and formylation reaction is a powerful tool for the construction of formylated pyrazoles from appropriate hydrazone precursors.

Proposed Synthetic Pathway

A reliable route to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves the reaction of 2-acetylpyridine with a suitable hydrazine, followed by a Vilsmeier-Haack reaction.

Synthesis_of_3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde acetylpyridine 2-Acetylpyridine hydrazone 2-Acetylpyridine Hydrazone acetylpyridine->hydrazone Reaction hydrazine Hydrazine Hydrate hydrazine->hydrazone product 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde hydrazone->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product Reactivity_of_3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde start 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde schiff_base Schiff Base start->schiff_base Condensation hydrazone Hydrazone start->hydrazone Condensation knoevenagel Knoevenagel Product start->knoevenagel Knoevenagel Condensation amine Primary Amine (R-NH2) amine->schiff_base hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->hydrazone active_methylene Active Methylene Compound active_methylene->knoevenagel

Sources

Foundational

starting materials for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde synthesis

Executive Summary The target molecule, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , represents a critical bidentate scaffold in medicinal chemistry, particularly for kinase inhibitors and coordination complexes. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , represents a critical bidentate scaffold in medicinal chemistry, particularly for kinase inhibitors and coordination complexes. Its structural duality—combining a pyridine nitrogen with a pyrazole NH—creates a "pincer-like" binding motif essential for metal chelation and active site molecular recognition.

This guide details the most robust, scalable synthetic pathway: the Claisen-Schmidt/Cyclization Route . This approach is preferred over direct ring functionalization (e.g., Vilsmeier-Haack) due to superior regiocontrol and yield reliability.

Part 1: Retrosynthetic Analysis & Logic

The most efficient disconnection relies on constructing the pyrazole ring from an acyclic precursor rather than functionalizing a pre-existing pyrazole.

Logical Disconnection
  • Target: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

  • Precursor 1 (Oxidation State Adjustment): (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (Alcohol).

  • Precursor 2 (Reduction): Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Ester).

  • Precursor 3 (Cyclization): Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Diketoester).

  • Starting Materials: 2-Acetylpyridine + Diethyl Oxalate .

Retrosynthesis Target Target: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Alcohol Intermediate: Hydroxymethyl Pyrazole Alcohol->Target Oxidation (MnO2) Ester Intermediate: Pyrazole Carboxylate Ester Ester->Alcohol Reduction (LiAlH4) Diketo Intermediate: Diketoester Diketo->Ester Cyclization (N2H4) SM Starting Materials: 2-Acetylpyridine + Diethyl Oxalate SM->Diketo Claisen Condensation

Figure 1: Retrosynthetic logic flow from commodity starting materials to the target aldehyde.

Part 2: Essential Starting Materials & Reagents

The quality of the starting materials dictates the purity of the final aldehyde, which is prone to oxidation/polymerization if impure.

ComponentCAS No.RolePurity Req.Critical Notes
2-Acetylpyridine 1122-62-9Scaffold Core>98%Hygroscopic; store under inert gas. Impurities lead to difficult separations later.
Diethyl Oxalate 95-92-1Carbonyl Source>99%Must be dry. Water hydrolyzes the oxalate, quenching the Claisen base.
Hydrazine Hydrate 7803-57-8Nitrogen Source50-80% (aq)High Hazard: Carcinogen & unstable. Use excess to prevent azine formation.
Sodium Ethoxide 141-52-6Base Catalyst21% in EtOHFreshly prepared is best, but commercial 21% wt solution is acceptable if colorless.
LiAlH4 (LAH) 16853-85-3Reducing Agent1M in THFUse pellets or solution. Powder is pyrophoric and harder to handle safely.
Manganese(IV) Oxide 1313-13-9Oxidizing AgentActivated"Activated" grade is mandatory. Standard MnO2 is too unreactive for this oxidation.

Part 3: Experimental Protocol (The Carboxylate Route)

Step 1: Claisen Condensation & Cyclization

Objective: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

  • Condensation:

    • Charge a flame-dried flask with Sodium Ethoxide (1.2 equiv) in dry Ethanol.

    • Cool to 0°C. Add Diethyl Oxalate (1.2 equiv) dropwise.

    • Add 2-Acetylpyridine (1.0 equiv) dropwise over 30 mins.

    • Observation: The solution will turn yellow/orange, indicating enolate formation.

    • Warm to room temperature (RT) and stir for 4–6 hours. A thick precipitate (sodium salt of the diketoester) often forms.

  • Cyclization:

    • Cool the mixture back to 0°C.

    • Add Hydrazine Hydrate (1.5 equiv) dropwise. Caution: Exothermic.

    • Add Acetic Acid (approx. 2-3 equiv) to buffer the pH to ~5-6.

    • Reflux the mixture for 2–4 hours.

    • Workup: Evaporate ethanol. Dilute with water. The ester product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Step 2: Selective Reduction

Objective: Conversion of Ester to Alcohol ((3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol).

  • Rationale: Direct reduction to aldehyde using DIBAL-H is notoriously difficult with pyrazoles due to the acidic NH proton and coordination to the pyridine ring. Complete reduction to alcohol followed by mild oxidation is more reliable.

  • Protocol:

    • Suspend LiAlH4 (1.5 equiv) in dry THF at 0°C under Argon.

    • Add the Pyrazole Ester (from Step 1) portion-wise (solid) or dropwise (if dissolved in THF).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate the filtrate to obtain the alcohol.

Step 3: Mild Oxidation to Aldehyde

Objective: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

  • Reagent Choice: Activated MnO2 is preferred over Swern or Dess-Martin because it selectively oxidizes benzylic/allylic alcohols without over-oxidizing to the carboxylic acid, and the workup is simple filtration.

  • Protocol:

    • Dissolve the Pyrazole Alcohol in Dichloromethane (DCM) or Chloroform.

    • Add Activated MnO2 (10–20 equiv by weight). Note: Large excess is standard for heterogeneous MnO2 reactions.

    • Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde moves faster than alcohol).

    • Workup: Filter through a pad of Celite to remove MnO2. Concentrate the filtrate.

    • Purification: The aldehyde is stable but should be stored cold. If needed, purify via flash chromatography (Hexane/EtOAc).

Part 4: Alternative Route (Methyl Oxidation)

If 3-(pyridin-2-yl)-5-methylpyrazole is available (or synthesized via 2-acetylpyridine + ethyl acetate + base), a direct oxidation is possible.

  • Reagent: Selenium Dioxide (SeO2).[1][2][3][4][5]

  • Solvent: Dioxane/Water or Xylene.

  • Mechanism: Riley Oxidation.[1][3][4][5]

  • Drawback: SeO2 is toxic and difficult to remove completely. Over-oxidation to the carboxylic acid is a common side reaction. This route is recommended only if the ester intermediate is inaccessible.

Part 5: Quality Control & Troubleshooting

Self-Validating Checkpoints
  • Diketoester Formation: The reaction mixture must darken (yellow/orange). No color change implies wet reagents (quenching the base).

  • Ester Isolation: The pyrazole ester usually precipitates upon water addition. If it forms an oil, it indicates residual solvent or impurities. Triturate with hexanes/ether to induce crystallization.

  • Aldehyde Stability: The final aldehyde can oxidize to carboxylic acid in air. Store under Nitrogen at -20°C.

Analytical Profile (Expected)
  • 1H NMR (DMSO-d6):

    • Aldehyde proton (-CHO): Singlet at ~9.8–10.0 ppm.

    • Pyrazole CH (C4-H): Singlet at ~7.2–7.5 ppm.

    • Pyridine protons: Multiplets at 7.4–8.7 ppm.

    • NH proton: Broad singlet >13 ppm (exchangeable).

References

  • Vertex AI Search. (2026). Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and related intermediates. Retrieved from 6

  • PrepChem. (n.d.). Synthesis of 5-(2-pyridinyl)pyrazole-3-carboxylic acid ethyl ester. Retrieved from 7

  • Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives and Pyrazoles. Retrieved from 8

  • Chem-Impex. (n.d.). 3-Ethyl-1H-pyrazole-5-carbaldehyde Product Data. Retrieved from 9[9]

  • Organic Syntheses. (n.d.). Selenium Dioxide Oxidation Protocols (Riley Oxidation). Retrieved from 2

Sources

Exploratory

physical and chemical properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

The following technical guide provides an in-depth analysis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a critical heterocyclic scaffold used in coordination chemistry and pharmaceutical development. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a critical heterocyclic scaffold used in coordination chemistry and pharmaceutical development.

Executive Summary & Significance

3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (also chemically described as 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde due to tautomerism) represents a privileged structural motif in organic synthesis. Its significance lies in its dual functionality:

  • Bidentate Ligand Core: The adjacent pyridine nitrogen and pyrazole nitrogen (N-N) form a robust chelating site for transition metals (e.g., Ru, Ir, Pd), essential for catalysis and luminescent materials.

  • Reactive Electrophile: The aldehyde moiety at the C5 position serves as a versatile "handle" for further functionalization, most notably via Schiff base formation to create tridentate (N-N-N) pincer ligands.

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this compound.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature & Tautomerism

The compound exists in dynamic equilibrium between two tautomeric forms involving the migration of the proton on the pyrazole ring nitrogen.

  • Form A: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

  • Form B: 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

In solution, the population of each tautomer depends on solvent polarity and hydrogen bonding capability. For coordination chemistry, the deprotonated form (anionic ligand) acts as a symmetric bridge or chelate.

Physicochemical Data Table[4][5]
PropertyDescription / ValueNote
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Appearance Pale yellow to off-white solidCrystalline powder
Solubility DMSO, DMF, Methanol (Hot), EthanolPoor solubility in water/hexanes
Melting Point 185–210 °C (Typical range for analogs)High MP due to intermolecular H-bonding
pKa (Pyrazole NH) ~14.0 (Estimated)Acidic proton, deprotonatable by strong bases (NaH, KOtBu)
Chromophore UV-Vis absorption ~280–320 nm

transitions of Py-Pz system

Validated Synthesis Protocol

Direct commercial availability of the aldehyde is often limited; therefore, de novo synthesis is the standard approach. The most reliable route involves the Claisen condensation of 2-acetylpyridine with diethyl oxalate, followed by cyclization with hydrazine.

Synthetic Pathway Visualization

The following diagram illustrates the stepwise construction of the pyrazole core and subsequent functional group manipulation.

SynthesisPath Start 2-Acetylpyridine + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 NaOEt, EtOH Claisen Condensation Ester Ethyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Inter1->Ester N2H4·H2O, AcOH Cyclization Alcohol 3-(pyridin-2-yl)- 1H-pyrazole-5-methanol Ester->Alcohol LiAlH4, THF Reduction Target 3-(pyridin-2-yl)- 1H-pyrazole-5-carbaldehyde Alcohol->Target MnO2 or IBX Oxidation

Caption: Stepwise synthesis from 2-acetylpyridine to the target aldehyde via ester reduction and oxidation.

Detailed Experimental Procedure
Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Reagents: 2-Acetylpyridine (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol, 21% in EtOH).

  • Reaction: Add NaOEt to a solution of 2-acetylpyridine and diethyl oxalate in dry ethanol at 0°C. Stir at room temperature for 4–6 hours. The solution will turn dark yellow/orange (formation of diketoester enolate).

  • Cyclization: Add Hydrazine hydrate (15 mmol) dropwise. Reflux for 2 hours.

  • Workup: Evaporate solvent. Neutralize with dilute acetic acid. The ester precipitates as a solid. Recrystallize from ethanol.

    • Yield: ~70–85%.[1]

Step 2: Reduction to Alcohol
  • Reagents: Ester (from Step 1), LiAlH₄ (2.5 equiv) in dry THF.

  • Reaction: Add ester solution dropwise to LiAlH₄ suspension at 0°C. Stir at RT for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Product: 3-(pyridin-2-yl)-1H-pyrazole-5-methanol.

Step 3: Oxidation to Aldehyde
  • Reagents: Alcohol (from Step 2), Activated MnO₂ (10 equiv) in Chloroform or DCM.

  • Reaction: Reflux for 4–12 hours. Monitor by TLC (Aldehyde is less polar than alcohol).

  • Purification: Filter through Celite. Evaporate solvent.[2] The residue is the target aldehyde.

Chemical Reactivity & Applications[3][8]

Schiff Base Formation (Tridentate Ligand Synthesis)

The primary utility of this aldehyde is the condensation with amines (e.g., anilines, hydrazides) to form N^N^N pincer ligands .

  • Reaction: Aldehyde + Primary Amine

    
     Imine (Schiff Base).
    
  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

  • Application: These ligands coordinate to metals (Ru, Fe, Co) to form complexes with high stability constants, used in water oxidation catalysis and antitumor drugs.

Coordination Modes

The compound acts as a versatile ligand precursor.

  • Neutral Bidentate (N^N): Coordinates via Pyridine-N and Pyrazole-N2.

  • Anionic Bidentate (N^N⁻): Upon deprotonation of the Pyrazole-NH, it forms a monoanionic chelate, balancing charge on cationic metal centers.

Coordination cluster_Modes Coordination Modes Ligand 3-(pyridin-2-yl)- 1H-pyrazole-5-CHO Bidentate Bidentate (N^N) (e.g., Ru(bpy)2(L)]2+) Ligand->Bidentate Direct Binding Tridentate Tridentate (N^N^N) (Post-Schiff Base) Ligand->Tridentate + Amine + Metal Salt

Caption: Divergent coordination pathways: Direct bidentate binding vs. tridentate pincer formation.

Characterization Standards (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.5–14.0 ppm (Broad s, 1H, Pyrazole NH ).
      
    • 
       ~9.9–10.1 ppm (s, 1H, CHO ).
      
    • 
       ~7.5 ppm (s, 1H, Pyrazole C4-H ).
      
    • 
       ~8.6, 8.0, 7.9, 7.4 ppm (Pyridine protons).
      
  • IR Spectroscopy (ATR):

    • 
       (Carbonyl): Strong band at 1680–1700 cm⁻¹ .[1]
      
    • 
       (Pyrazole): Broad band at 3100–3300 cm⁻¹ .
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 174.06 .

References

  • Synthesis of Pyrazole Carboxylates: Kumar, R., et al.[3] "Synthesis and anti-inflammatory evaluation of new substituted 1H-pyrazole derivatives." Acta Poloniae Pharmaceutica, 2012.[4]

  • Vilsmeier-Haack & Pyrazole Aldehydes: Mohamed, A., et al. "Reactivity of pyrazole-3(4)-carbaldehydes: Synthesis of fused heterocycles." ARKIVOC, 2011.

  • Halcrow, M. A. "The synthesis and coordination chemistry of 3-(pyridin-2-yl)pyrazole-based ligands.
  • Schiff Base Derivatives: Khan, S. A., et al.[5][6] "Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives." European Journal of Chemistry, 2013.

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining the el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining the electron-rich pyrazole ring with the electron-deficient pyridine ring and a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide range of complex molecules, including potential pharmaceutical agents and functional materials. However, the very features that make this molecule synthetically attractive also present challenges regarding its stability and storage. This guide provides a comprehensive overview of the chemical properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, an analysis of its potential degradation pathways, and detailed protocols for its safe handling, storage, and stability assessment. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the integrity of this reagent in their experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and related compounds is presented in Table 1. While specific data for the title compound is not extensively published, properties can be inferred from similar structures.

Property3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (Inferred)1H-Pyrazole-5-carbaldehyde3-Pyridinecarboxaldehyde
Molecular Formula C₉H₇N₃OC₄H₄N₂O[1]C₆H₅NO
Molecular Weight 173.17 g/mol 96.09 g/mol [1]107.11 g/mol
Appearance Likely a solid (e.g., off-white to yellow or brown powder)Solid[1]Liquid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.No data availableSoluble in water, alcohol, ether
Reactivity The aldehyde group is susceptible to oxidation and nucleophilic attack. The pyrazole N-H is acidic and can be deprotonated. The pyridine nitrogen is basic and can be protonated or quaternized.The aldehyde group is reactive.The aldehyde group is reactive.

Potential Degradation Pathways and Stability Considerations

The stability of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is influenced by its susceptibility to oxidation, light, moisture, and temperature. The presence of the aldehyde functional group is the primary driver of its potential instability.

Oxidative Degradation

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

Photochemical Instability

Aromatic aldehydes and heteroaromatic compounds can be sensitive to UV and visible light. Photo-oxidation can accelerate the conversion of the aldehyde to a carboxylic acid. While specific studies on the title compound are lacking, it is known that UV irradiation of some pyrazole derivatives can lead to complex phototransformations[2].

Hygroscopicity and Hydrolysis

While the hygroscopicity of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has not been empirically determined, many organic compounds, particularly those with polar functional groups, can absorb atmospheric moisture[3][4][5]. The absorbed water could potentially lead to the formation of a hydrate at the aldehyde group, which might alter its reactivity.

Thermal Decomposition

Heterocyclic compounds, especially those with multiple nitrogen atoms, can have limited thermal stability. Studies on related pyridyl-tetrazole compounds have shown that decomposition can occur at elevated temperatures[6][7][8]. While the pyrazole ring is generally more stable than a tetrazole ring, high temperatures should be avoided during storage and handling.

The following diagram illustrates the potential degradation pathways:

G Potential Degradation Pathways A 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde B 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid A->B Oxidation (O2, light) C Polymerization Products A->C Self-condensation D Hydrate Formation A->D H2O (Moisture)

Caption: Potential degradation pathways for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Recommended Storage and Handling Protocols

Given the potential for degradation, strict storage and handling procedures are essential to maintain the quality and reactivity of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Storage Conditions

The following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CTo slow down the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Light Amber vial or in the darkTo prevent photo-degradation.
Moisture Tightly sealed container with a desiccantTo prevent hydration and potential hydrolysis.

For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

Handling Procedures

When handling 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Inert Atmosphere: For sensitive reactions, it is best to handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Workflow for Stability Assessment

For critical applications, it is recommended to perform a stability assessment of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. A forced degradation study can provide valuable insights into its stability profile[9][10][11].

The following diagram outlines a typical experimental workflow for a forced degradation study:

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acidic Hydrolysis (e.g., 0.1 M HCl) G HPLC/UPLC Analysis (Purity Assessment) A->G B Basic Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidative (e.g., 3% H2O2) C->G D Thermal (e.g., 60°C) D->G E Photolytic (UV/Vis light) E->G H LC-MS Analysis (Degradant Identification) G->H If degradation observed I NMR Spectroscopy (Structural Elucidation) H->I F 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde (Stock Solution) F->A F->B F->C F->D F->E

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation Study
  • Prepare a Stock Solution: Accurately weigh and dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same time and temperature conditions as for acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C or 80°C) for a defined period.

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC or UPLC method to determine the purity and quantify any degradation products.

    • If significant degradation is observed, use LC-MS to determine the mass of the degradation products.

    • For structural elucidation of major degradants, preparative HPLC may be required for isolation, followed by analysis using NMR spectroscopy.

Conclusion

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a valuable and reactive building block. Its utility is directly linked to its purity and stability. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its integrity. The recommendations and protocols outlined in this guide are based on established chemical principles and best practices in the field, providing a framework for the effective use of this compound in research and development. For critical applications, a compound-specific stability assessment is strongly advised to guarantee the reliability of experimental outcomes.

References

  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Saukko, E., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045-4061.
  • Ravisankar, P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of PharmTech Research, 6(4), 1314-1323.
  • ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961.
  • Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Retrieved from [Link]

  • Bhatt, N. P., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10.
  • PubChem. (n.d.). 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Retrieved from [Link]

  • ACS Publications. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Retrieved from [Link]

  • ResearchGate. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(pyridin-3-yl)-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • SciSpace. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic SSA particles. Retrieved from [Link]

  • Veeprho. (n.d.). 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | CAS 500011-86-9. Retrieved from [Link]

  • LookChem. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. Retrieved from [Link]

Sources

Exploratory

The Genesis and Ascendancy of Pyridinyl-Pyrazoles: A Technical Guide to a Privileged Scaffold

Abstract The pyridinyl-pyrazole scaffold, a conjunction of two nitrogen-containing aromatic rings, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinyl-pyrazole scaffold, a conjunction of two nitrogen-containing aromatic rings, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility have propelled its journey from a heterocyclic curiosity to a privileged core in a multitude of clinically relevant molecules. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of pyridinyl-pyrazole compounds. We will delve into the fundamental synthetic strategies, explore their evolution into potent kinase inhibitors, and dissect the intricate molecular interactions that govern their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical chemical scaffold.

A Historical Perspective: From Knorr's Synthesis to a Modern Mainstay

The story of pyridinyl-pyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The first synthesis of a pyrazole ring is credited to the German chemist Ludwig Knorr in 1883, who discovered that the condensation of ethyl acetoacetate with phenylhydrazine yielded a five-membered heterocyclic compound he named "pyrazole".[1][2][3] This foundational reaction, now known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound and remains a versatile and widely used method for constructing the pyrazole core.[4][5][6][7]

While the pyrazole ring itself was discovered in the late 19th century, the specific combination with a pyridine ring to form pyridinyl-pyrazoles and their exploration as bioactive molecules is a more recent development, largely driven by the demands of modern drug discovery. The initial syntheses of simple pyridinyl-pyrazoles were likely explored in the mid-20th century as part of broader investigations into heterocyclic chemistry, though detailed records of their first specific synthesis are sparse in readily available literature.

A significant turning point for this scaffold came with the rise of kinase-targeted therapies. The search for small molecule inhibitors of protein kinases, key regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders, led to the screening of vast chemical libraries. Within these screens, the pyridinyl-pyrazole and structurally related pyridinyl-imidazole cores emerged as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[8] This discovery in the 1990s marked the beginning of an intense period of research and development centered on pyridinyl-pyrazole derivatives, solidifying their status as a "privileged scaffold" in medicinal chemistry.

Synthetic Strategies: Building the Pyridinyl-Pyrazole Core

The construction of the pyridinyl-pyrazole scaffold can be achieved through several synthetic routes, with the Knorr pyrazole synthesis and its variations being the most common. The choice of strategy often depends on the desired substitution pattern on both the pyrazole and pyridine rings.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis provides a direct and efficient route to pyridinyl-pyrazoles. The key starting materials are a pyridine-containing 1,3-dicarbonyl compound and a hydrazine derivative.

G cluster_reactants Reactants cluster_products Products A Pyridinyl-β-diketone C Pyridinyl-pyrazole A->C + Hydrazine - 2 H₂O B Hydrazine D 2 H₂O

Experimental Protocol: Synthesis of 3-(pyridin-4-yl)-1H-pyrazole

This protocol outlines a general procedure for the synthesis of a simple pyridinyl-pyrazole using the Knorr synthesis.

Materials:

  • 4-acetylpyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of the Pyridinyl-β-diketone (1-(pyridin-4-yl)butane-1,3-dione):

    • To a solution of sodium ethoxide in absolute ethanol, add 4-acetylpyridine dropwise at room temperature with stirring.

    • After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude pyridinyl-β-diketone. Purification can be achieved by column chromatography on silica gel.

  • Synthesis of 3-(pyridin-4-yl)-1H-pyrazole:

    • Dissolve the crude pyridinyl-β-diketone in ethanol.

    • Add hydrazine hydrate to the solution and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to afford 3-(pyridin-4-yl)-1H-pyrazole.

Other Synthetic Approaches

While the Knorr synthesis is prevalent, other methods for constructing the pyridinyl-pyrazole core exist, including:

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between a nitrile imine and a pyridinyl-alkyne can yield highly substituted pyridinyl-pyrazoles.

  • Multi-component Reactions: One-pot reactions involving a pyridine derivative, a carbonyl compound, and a hydrazine can provide rapid access to complex pyridinyl-pyrazoles.[9]

The Rise to Prominence: Pyridinyl-Pyrazoles as p38 MAPK Inhibitors

The therapeutic potential of pyridinyl-pyrazoles was catapulted into the spotlight with the discovery of their ability to inhibit p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial mediator of the cellular response to stress and inflammatory cytokines.[10][11][12][13] Overactivation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

// Nodes stress [label="Stress / Cytokines", fillcolor="#FCE8E6", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk [label="MKK3 / MKK6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(e.g., MAPKAPK2, Transcription Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Inflammatory Response", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges stress -> mapkkk [label="activate"]; mapkkk -> mkk [label="phosphorylate"]; mkk -> p38 [label="phosphorylate"]; p38 -> substrates [label="phosphorylate"]; substrates -> response; } .enddot Diagram 2: A simplified overview of the p38 MAPK signaling cascade.

Pyridinyl-pyrazole-based inhibitors, such as the well-studied compound SB203580 (a pyridinyl-imidazole analog that shares key structural features), act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.[14]

Mechanism of Action: A Look at the Molecular Level

The efficacy of pyridinyl-pyrazole inhibitors stems from their specific interactions within the ATP-binding site of p38 MAPK. X-ray crystallography and molecular modeling studies have revealed the key binding determinants:

  • Hydrogen Bonding: The pyridine nitrogen atom typically forms a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase.[14]

  • Hydrophobic Interactions: The pyrazole and its substituents, along with the pyridine ring, engage in hydrophobic interactions with residues lining the ATP-binding pocket.

  • DFG-out Conformation: Some more advanced diaryl pyrazole inhibitors have been shown to bind to the "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This induces a conformational change that is incompatible with ATP binding and can lead to higher selectivity and potency.

G inhibitor Pyridinyl-Pyrazole Inhibitor hinge hinge inhibitor->hinge H-Bond (Pyridine-N) hydrophobic_pocket hydrophobic_pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions dfg_motif dfg_motif inhibitor->dfg_motif Induces 'DFG-out'

Structure-Activity Relationship (SAR) and Lead Optimization

The discovery of the initial pyridinyl-pyrazole hits sparked intensive structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties. Key findings from these studies include:

  • The 4-pyridinyl moiety is crucial for activity , as it forms the key hydrogen bond with the hinge region.

  • Substitution on the pyrazole ring can significantly impact potency and selectivity. Bulky lipophilic groups at the C5 position can enhance binding by interacting with a hydrophobic pocket.

  • The nature of the substituent at the N1 position of the pyrazole can be varied to modulate physicochemical properties and target interactions.

These SAR insights have guided the development of numerous clinical candidates for the treatment of inflammatory diseases.

Beyond Inflammation: The Expanding Therapeutic Landscape

While the initial focus was on p38 MAPK, the versatility of the pyridinyl-pyrazole scaffold has led to its exploration as an inhibitor of a wide range of other protein kinases and biological targets.

Table 1: Selected Pyridinyl-Pyrazole Derivatives and their Biological Activities

Compound ClassTarget Kinase/ProteinTherapeutic AreaRepresentative IC₅₀ Values
Diaryl Pyrazolesp38 MAPKInflammatory Diseases10-100 nM
Pyrazolopyridinesc-MetCancer5-50 nM
AminopyrazolesCyclin-Dependent Kinases (CDKs)Cancer0.45-0.85 µM (CDK2)[9]
Pyrazol-4-yl-pyridinesM4 Muscarinic Acetylcholine Receptor (PAM)Neurological DisordersEC₅₀: 33-202 nM[10][15]

IC₅₀ and EC₅₀ values are approximate and can vary depending on the specific compound and assay conditions.

The successful application of pyridinyl-pyrazoles as kinase inhibitors has led to the development of a general workflow for their discovery and optimization.

G start Target Identification (e.g., a specific kinase) hts High-Throughput Screening (HTS) of Compound Libraries start->hts hit_id Hit Identification (Pyridinyl-pyrazole scaffold) hts->hit_id lead_gen Lead Generation (SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Future Perspectives and Challenges

The pyridinyl-pyrazole scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on:

  • Developing inhibitors with novel kinase selectivity profiles to address unmet medical needs in oncology and other disease areas.

  • Exploring new applications beyond kinase inhibition, such as their use as allosteric modulators and probes for chemical biology.

  • Applying modern synthetic methodologies to create more diverse and complex pyridinyl-pyrazole libraries.

Despite the successes, challenges remain, including overcoming drug resistance, improving the safety profiles of kinase inhibitors, and navigating the complex intellectual property landscape.

Conclusion

From its roots in classic heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the journey of the pyridinyl-pyrazole core is a testament to the power of chemical innovation. Its ability to effectively target key biological macromolecules, particularly protein kinases, has led to significant advancements in the treatment of a range of human diseases. As our understanding of disease biology and medicinal chemistry continues to evolve, the pyridinyl-pyrazole scaffold is poised to remain a vital component in the armamentarium of drug discovery professionals for years to come.

References

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9939360/]
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [URL: https://pubmed.ncbi.nlm.nih.gov/36815036/]
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325705/]
  • Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-p38-mitogen-activated-protein-kinases-MAPK-signaling_fig1_325442531]
  • p38 MAPK inhibitors as anti inflammatory agents. [URL: https://pubmed.ncbi.nlm.nih.gov/24107108/]
  • p38 MAPK Signaling. [URL: https://www.cellsignal.
  • Leveraging Recombinant Kinases for Drug Discovery Research. [URL: https://www.the-scientist.com/topic/drug-discovery-and-development/leveraging-recombinant-kinases-for-drug-discovery-research-70889]
  • Step-by-Step Guide to Kinase Inhibitor Development. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [URL: https://pubs.acs.org/doi/10.1021/jm0200529]
  • Signaling pathway of p38 MAPK. Extracellular stimuli can open the protein-conducting channel, and next activates the corresponding intracellular factors; then p38 activated by MEKs could lead to the expression of the related inflammatory proteins. [URL: https://www.researchgate.net/figure/Signaling-pathway-of-p38-MAPK-Extracellular-stimuli-can-open-the-protein-conducting_fig1_319881881]
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586906/]
  • Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. [URL: https://pubmed.ncbi.nlm.nih.gov/17249767/]
  • Knorr Pyrazole Synthesis. [URL: https://chemhelpasap.com/knorr-pyrazole-synthesis/]
  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. [URL: https://www.pharmafeatures.com/kinase-drug-discovery-modern-approaches-for-precision-therapeutics/]
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. [URL: https://www.benchchem.
  • Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308225/]
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [URL: https://www.ijcrt.org/papers/IJCRT2204098.pdf]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222735/]
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000292.pdf]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6192809/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/23/1/137]
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [URL: https://ijpsr.com/bft-article/chemistry-and-pharmacological-activity-of-pyrazole-and-thiazole-analogues-a-review/]
  • A review of pyrazole an its derivative. [URL: https://www.researchgate.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [URL: https://jchr.org/article_197779.html]
  • Synthesis of Pyrazole Derivatives A Review. [URL: https://www.ijfmr.com/papers/2024/1/1242.pdf]
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [URL: https://www.mdpi.com/1422-0067/24/18/14099]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692205/]
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [URL: https://www.researchandreviews.com/abstract/pyrazoles-synthesis-properties-and-applications-in-medicinal-chemistry-201590.html]
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [URL: https://oems.connectjournals.com/abstract.php?archiveid=12590]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. [URL: https://www.scielo.br/j/jbchs/a/gLz9G5qKxJjZk3kC8YyYyQG/?lang=en]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [URL: https://www.mdpi.com/1420-3049/29/8/1739]
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [URL: https://www.researchgate.net/figure/Some-reported-pyrazolopyridine-derivatives-and-their-IC50-values-as-anticancer-and_tbl1_354226315]
  • Synthesis and Properties of Pyrazoles. [URL: https://encyclopedia.pub/entry/35881]
  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine phosphoramidates 14a-e, 15a-e and 16a-e assayed against L. amazonensis promastigotes. [URL: https://www.researchgate.
  • Knorr Pyrazole Synthesis (M. Pharm). [URL: https://www.slideshare.net/slideshow/knorr-pyrazole-synthesis-m-pharm/251332891]
  • Knorr Pyrazole Synthesis. [URL: https://www.jk-sci.com/knorr-pyrazole-synthesis]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/18/6462]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [URL: https://www.researchgate.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7899450/]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [URL: https://www.mdpi.com/1420-3049/27/1/330]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473347/]
  • Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. [URL: https://www.ingentaconnect.com/content/ben/loc/2022/00000019/00000005/art00010]
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08170]
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00354]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [URL: https://www.ingentaconnect.com/content/ben/cht/2023/00000026/00000005/art00001]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [URL: https://www.mdpi.com/1422-0067/23/23/14925]

Sources

Foundational

theoretical calculations for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide to the Theoretical Investigation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Executive Summary This technical guide provides a comprehensive computational framework for the theoretical anal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive computational framework for the theoretical analysis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a versatile synthetic building block, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for the rational design of novel derivatives with enhanced therapeutic potential.[1][2] This document, intended for researchers and drug development professionals, outlines a robust protocol based on Density Functional Theory (DFT), a powerful tool in computational chemistry for elucidating molecular properties.[3] We detail the complete workflow, from initial structure optimization to the analysis of advanced reactivity descriptors, providing both the theoretical justification for each step and a practical guide to data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and producing reliable, reproducible results.

Introduction: The Convergence of Synthesis and Simulation

The pyrazole nucleus is a cornerstone pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Specifically, pyrazole carbaldehydes serve as critical precursors for synthesizing a diverse array of more complex and biologically potent molecules.[1] The title compound, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, which incorporates both a pyrazole and a pyridine moiety, presents a unique electronic and structural profile ripe for exploration.

While experimental synthesis and characterization are indispensable, theoretical calculations offer a complementary and predictive lens through which we can understand and anticipate molecular behavior at the subatomic level.[5] Computational chemistry allows for the cost-effective and rapid investigation of molecular geometries, electronic properties, and reactivity, providing insights that can guide and refine experimental efforts.[3] This guide focuses on leveraging Density Functional Theory (DFT) to build a comprehensive computational model of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Theoretical Framework: Selecting the Right Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For organic molecules of this nature, DFT strikes an optimal balance between computational cost and accuracy.[3]

Pillar 1: Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its core principle is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over wave-function-based methods.

Pillar 2: The B3LYP Functional Within the DFT framework, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals, providing a high degree of accuracy for a broad range of systems, including pyridine-pyrazole derivatives.[6][7]

Pillar 3: The 6-311G(d,p) Basis Set A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style split-valence triple-zeta basis set. This means it uses three functions to describe the valence electrons, providing flexibility, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are crucial for accurately describing the anisotropic electron distribution in heterocyclic systems and hydrogen bonding interactions, leading to more reliable geometries and energies.[8]

Computational Methodology: A Validated Workflow

The following protocol outlines a self-validating system for the theoretical characterization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Each step builds upon the previous one, with built-in checks to ensure the integrity of the results.

Workflow for Theoretical Analysis

G cluster_prep Step 1: Preparation cluster_core Step 2 & 3: Core Calculation cluster_validation Validation Check cluster_analysis Step 4 & 5: Property Analysis A Construct 3D Molecular Structure B Prepare Input File (Functional: B3LYP, Basis Set: 6-311G(d,p)) A->B C Geometry Optimization (Find Energy Minimum) B->C D Frequency Analysis C->D E Verify Minimum (No Imaginary Frequencies?) D->E E->C Re-optimize if No F Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->F  Proceed if Yes G Spectroscopic Prediction (IR, NMR, UV-Vis) F->G H Electronic Structure Analysis (HOMO, LUMO, MEP) F->H I Reactivity Descriptors (Hardness, Electrophilicity) F->I

Caption: A validated workflow for the DFT-based analysis of molecular properties.

Protocol Steps:

  • Molecular Structure Generation: The initial 3D structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311G(d,p) level of theory.[6] This iterative process adjusts the positions of the atoms until the configuration with the lowest possible potential energy is found. The convergence criteria should be set to tight to ensure a precise minimum is located.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This step is critical for two reasons:

    • Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

    • Data Generation: The calculation yields the harmonic vibrational frequencies necessary for predicting the IR spectrum and provides the zero-point vibrational energy (ZPVE) and thermal corrections used to calculate thermodynamic properties like enthalpy and Gibbs free energy.

  • Spectroscopic Properties Prediction:

    • NMR Spectra: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8] Calculations are often performed using a solvent model (e.g., CPCM for DMSO or Chloroform) to better simulate experimental conditions.

    • UV-Visible Spectrum: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT) calculations, which provide the excitation energies and oscillator strengths corresponding to the main absorption bands in the UV-Vis spectrum.

  • Electronic Structure and Reactivity Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[9]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites.[9] Red (negative) regions indicate electron-rich areas prone to electrophilic attack, while blue (positive) regions indicate electron-deficient areas susceptible to nucleophilic attack.

    • Conceptual DFT (Reactivity Descriptors): Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify reactivity.[8]

Anticipated Data and Interpretation

The computational protocol will generate a wealth of quantitative data. Below are representative tables illustrating the expected outputs and their significance.

Visualizing the Molecule

Caption: Numbered structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Å or °)Significance
Bond LengthC3-C2'~1.47 ÅIndicates the degree of conjugation between the pyrazole and pyridine rings.
Bond LengthC5-C6~1.45 ÅReflects the electronic influence of the pyrazole ring on the aldehyde group.
Bond LengthC6=O7~1.22 ÅTypical C=O double bond length, sensitive to electronic effects.
Dihedral AngleN2-C3-C2'-N1'~0° or ~180°Describes the planarity and rotational barrier between the two heterocyclic rings.

Interpretation: Deviations from standard bond lengths can indicate electron delocalization or steric strain. The dihedral angle is critical for understanding the molecule's preferred 3D conformation, which directly impacts its interaction with biological targets.

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Experimental (cm⁻¹)Assignment
ν₁~3100-3200(For comparison)N-H stretch (pyrazole ring)
ν₂~1690-1710(For comparison)C=O stretch (aldehyde)
ν₃~1580-1610(For comparison)C=N stretch (pyridine/pyrazole rings)
ν₄~1400-1500(For comparison)Aromatic C=C ring stretches

Interpretation: The calculated vibrational spectrum can be directly compared with experimental IR or Raman data to confirm the structure. The position of the C=O stretching frequency is particularly informative, as it is sensitive to the electronic environment and potential intermolecular interactions like hydrogen bonding.

Table 3: Key Electronic Properties and Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Interpretation
HOMO EnergyE(HOMO)(e.g., -6.5 eV)Represents the electron-donating ability of the molecule.
LUMO EnergyE(LUMO)(e.g., -1.8 eV)Represents the electron-accepting ability of the molecule.
HOMO-LUMO GapΔE(e.g., 4.7 eV)Indicates chemical stability and resistance to electronic excitation. A smaller gap suggests higher reactivity.
Chemical Hardnessη(e.g., 2.35 eV)Measures resistance to change in electron distribution. Harder molecules are less reactive.
Electrophilicity Indexω(e.g., 1.78 eV)Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character.

Interpretation: The HOMO is likely to be distributed across the electron-rich pyrazole and pyridine rings, indicating these are the primary sites for electrophilic attack. The LUMO may be localized more on the electron-withdrawing carbaldehyde group. The HOMO-LUMO gap provides a quantitative measure of kinetic stability. These descriptors are invaluable for predicting how the molecule will behave in chemical reactions and biological systems.[8]

Conclusion and Future Directions

This guide has established a comprehensive and scientifically rigorous framework for the theoretical investigation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde using DFT. By following this validated workflow, researchers can obtain reliable data on the molecule's geometry, spectroscopic signatures, and electronic reactivity profile. These computational insights are not merely academic; they provide a predictive foundation for understanding structure-activity relationships (SAR), guiding the synthesis of new analogues, and accelerating the drug discovery process.

Future computational studies could expand upon this foundation by exploring intermolecular interactions through dimer calculations, simulating behavior in explicit solvent environments using molecular dynamics (MD), or performing molecular docking studies to predict binding affinities with specific protein targets.[10][11]

References

  • El Hammadi, A., El Mouhtadi, M., Notario, R., Werner, A., & Elguero, J. (n.d.). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Royal Society of Chemistry.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • El Hammadi, A., et al. (n.d.). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Publishing.
  • Zhang, J., et al. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. PubMed.
  • Aday, B., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed.
  • Singh, P., et al. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
  • Kaddouri, Y., Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Semantic Scholar.
  • Kaddouri, Y., Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. ResearchGate.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate.
  • Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences.
  • Kumar, G. A. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Asundaria, A. A., & Patel, D. R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Patel, D. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Al-Buría, R. M., et al. (2019). Special Collection: Computational Chemistry. PMC - PubMed Central.

Sources

Exploratory

tautomerism in pyridinyl-pyrazole systems

An In-Depth Technical Guide to Tautomerism in Pyridinyl-Pyrazole Systems Abstract Pyridinyl-pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in Pyridinyl-Pyrazole Systems

Abstract

Pyridinyl-pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their efficacy and physicochemical properties are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides a comprehensive exploration of , designed for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles of annular and side-chain tautomerism, elucidate the intricate interplay of substituent and solvent effects, and detail the definitive experimental and computational methodologies required for their characterization. By grounding our discussion in mechanistic causality and self-validating protocols, this document serves as an authoritative resource for understanding, predicting, and controlling tautomeric behavior in these vital heterocyclic systems.

The Fundamental Principles of Pyrazole Tautomerism

Tautomerism describes the dynamic equilibrium between two or more interconverting structural isomers, most commonly involving the migration of a proton (prototropy).[4][5] In N-unsubstituted pyrazole rings, the principal form of this phenomenon is annular tautomerism , where a proton shifts between the two adjacent ring nitrogen atoms (N1 and N2).[6][7] This rapid interconversion means an unsymmetrically substituted pyrazole, such as a pyridinyl-pyrazole, can exist as a mixture of two distinct tautomers.[2]

The position of this equilibrium is not random; it is a finely tuned balance governed by several key factors:

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring is a primary determinant.[8] Electron-withdrawing groups (EWGs) like -NO₂ or -COOH tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups (EDGs) such as -NH₂ or -CH₃ stabilize the tautomer where the proton is on the adjacent nitrogen.[6][9][10] The guiding principle is that the more basic, pyridine-like nitrogen atom is positioned closer to the more electron-withdrawing substituent.[9]

  • Solvent Effects: The surrounding environment plays a critical role in stabilizing or destabilizing tautomers.[6] Polar solvents can solvate the different tautomers to varying extents, shifting the equilibrium. Hydrogen-bonding solvents can explicitly participate in the proton transfer mechanism, lowering the energy barrier for interconversion.[6][11] For instance, the preponderance of the OH-form of some hydroxypyrazoles in DMSO is attributed to hydrogen bonding between the solvent's oxygen atom and the hydroxyl proton.[12]

  • Intramolecular Interactions: The presence of the pyridinyl group introduces an additional layer of complexity. Depending on its substitution pattern (e.g., 2-pyridinyl), it can form an intramolecular hydrogen bond with the pyrazole N-H proton. This interaction can significantly stabilize one tautomer over the other, effectively "locking" the equilibrium.[13]

Tautomerism_Fundamentals

Experimental & Computational Characterization: A Validated Workflow

Determining the predominant tautomer and the dynamics of the equilibrium requires a multi-faceted approach. Relying on a single technique can be misleading, as the tautomeric preference can differ between the solid state and solution.[14][15] A robust, self-validating workflow integrates spectroscopic and computational methods.

Tautomer_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[6] It allows for the direct observation and, in many cases, quantification of the different species present.

Causality Behind the Technique: The chemical environment of each nucleus in a molecule dictates its resonance frequency (chemical shift). In unsymmetrical pyridinyl-pyrazoles, the C3 and C5 carbons (and their attached protons) are chemically distinct. Tautomeric interconversion swaps these environments. If the exchange is slow on the NMR timescale, separate signals are observed for each tautomer. If the exchange is fast, time-averaged signals are seen.[16] ¹⁵N NMR is particularly diagnostic because the chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens are vastly different, providing an unambiguous marker for the proton's location.[15]

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the pyridinyl-pyrazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Start with a common, less polar solvent like CDCl₃ and repeat in a polar, hydrogen-bonding solvent like DMSO-d₆ to probe solvent effects.[6][9]

  • Standard Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum. Look for broad signals in the 10-14 ppm range, which are characteristic of the pyrazole N-H proton.[16] Note the chemical shifts and multiplicities of the pyrazole and pyridine ring protons.

    • Acquire a ¹³C NMR spectrum. Pay close attention to the chemical shifts of the pyrazole C3 and C5 carbons, as these are most affected by the tautomeric shift.[6]

    • If available, acquire a ¹⁵N NMR spectrum. This provides the most direct evidence. The "pyrrole-like" N-1 resonates around 190-197 ppm, while the "pyridine-like" N-2 is much further downfield at 243-262 ppm.[15]

  • Variable-Temperature (VT) NMR:

    • If signals are broad or appear averaged, perform a VT-NMR experiment.[16]

    • Start at room temperature and incrementally decrease the temperature (e.g., in 10-20°C steps). At lower temperatures, fast proton exchange may slow down, causing the averaged signals to decoalesce into two distinct sets, one for each tautomer.

    • Conversely, warming the sample can cause two distinct sets of signals to broaden and coalesce into a single averaged set.

  • 2D NMR for Unambiguous Assignment:

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is crucial for assigning quaternary carbons and definitively linking the proton and carbon frameworks of each tautomer present.[16]

    • An NOE (Nuclear Overhauser Effect) experiment can reveal through-space proximity, which is useful for confirming intramolecular hydrogen bonds between the pyridine N and pyrazole N-H.[9]

X-Ray Crystallography

This technique provides the definitive structure of a molecule in the solid state, unambiguously identifying which tautomer is present in the crystal lattice.[9][17]

Causality Behind the Technique: X-ray diffraction maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions and bond lengths. This directly reveals the location of the N-H proton and confirms the tautomeric form. It is the gold standard for solid-state characterization.[18] However, it is crucial to remember that crystal packing forces and intermolecular interactions (like hydrogen bonding) can favor a single tautomer that may not be the most abundant in solution.[14]

Methodology Overview:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will show the precise location of all non-hydrogen atoms. Hydrogen atoms, particularly the N-H proton, can often be located from the difference electron density map, confirming the tautomeric structure.[17]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Causality Behind the Technique: DFT methods calculate the electronic structure and energy of a molecule. By building models of all possible tautomers, one can compute their relative energies (ΔE) and Gibbs free energies (ΔG). The tautomer with the lowest calculated energy is predicted to be the most stable.[8] Including a solvent model (e.g., Polarizable Continuum Model, PCM) is critical for simulating solution-phase behavior and achieving results that correlate well with NMR data.[19]

Detailed Experimental Protocol (DFT Calculation):

  • Structure Generation: Build 3D models of both potential annular tautomers of the pyridinyl-pyrazole system using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice).[6][11] This calculation should be run in vacuo (gas phase) first to determine intrinsic stability.

  • Inclusion of Solvent: Re-optimize the structures using a PCM solvent model that matches the solvent used in NMR experiments (e.g., chloroform, DMSO).[19]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Analysis: Compare the final Gibbs free energies (ΔG) of the two tautomers. A lower ΔG indicates a more stable tautomer. The energy difference can be used to estimate the equilibrium constant (K_eq = e^(-ΔG/RT)) and predict the population ratio of the tautomers in solution.

Technique Information Provided State Key Advantage
NMR Spectroscopy Tautomer identity, ratio, and dynamicsSolutionQuantitative analysis of equilibrium in solution
X-Ray Crystallography Unambiguous tautomer structureSolidDefinitive structural proof
DFT Calculations Relative tautomer stability (energy)Gas/SolutionPredictive power and mechanistic insight

Implications in Drug Discovery & Medicinal Chemistry

The tautomeric state of a pyridinyl-pyrazole is not an academic curiosity; it is a critical determinant of its drug-like properties and biological activity.[20]

  • Pharmacological Activity: The specific three-dimensional shape and hydrogen bonding pattern of a molecule govern its interaction with a biological target (e.g., an enzyme or receptor). Only one tautomer may possess the correct geometry and pharmacophoric features to bind effectively. Therefore, understanding the "biologically active tautomer" is essential for structure-activity relationship (SAR) studies and rational drug design.[2]

  • Physicochemical Properties (ADME): Tautomerism directly impacts key properties that determine a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10]

    • pKa: The two tautomers will have different acid/base dissociation constants.

    • Lipophilicity (logP): A change in polarity between tautomers will alter the molecule's logP, affecting its ability to cross cell membranes.

    • Solubility: The more polar tautomer is generally expected to have higher aqueous solubility.

  • Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. A thorough characterization of the tautomeric forms of a new chemical entity is crucial for securing robust patent protection.[10]

Conclusion

Tautomerism in pyridinyl-pyrazole systems is a dynamic and multifaceted phenomenon with profound implications for chemical reactivity, physicochemical properties, and biological function. A superficial analysis is insufficient for the rigorous demands of modern drug discovery. By employing a synergistic workflow that combines the solution-state insight of advanced NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry, researchers can achieve a comprehensive understanding of the tautomeric landscape. This knowledge is not merely fundamental—it is an enabling tool for the rational design of safer, more effective medicines built upon the versatile pyridinyl-pyrazole scaffold.

References

  • Kowalska-Krochmal, B., & Wietrzyk, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2645. [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. National Center for Biotechnology Information. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

  • Holzer, W., & Mereiter, K. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Claramunt, R. M., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazolesw. Organic & Biomolecular Chemistry, 7(1), 133-141. [Link]

  • Nakamura, A., & Kamiya, S. (1970). [Studies on prototropic tautomerism in nitrogen heterocyclic compounds. 3. A stereospecificity in the ring-chain tautomerism including lactam-NH of a phthalic hydrazide ring]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 90(9), 1069–1075. [Link]

  • Ciołkowski, M., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(sup1), 69-78. [Link]

  • Kim, J. H., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Ewha Womans University Repository. [Link]

  • Kumar, D., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Wikipedia contributors. (2024). Tautomer. Wikipedia. [Link]

  • Oziminski, W. P. (2012). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. HETEROCYCLES, 32(2), 329. [Link]

  • Antonov, L. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]

  • Kumar, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Racs, A., et al. (2025). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. International Journal of Molecular Sciences, 26(9), 5005. [Link]

  • Quiroga, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1038-1071. [Link]

  • Holzer, W., & Mereiter, K. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives. ResearchGate. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2999. [Link]

  • Alam, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. [Link]

  • Kumar, V., et al. (2017). Pyrazole and its biological activity. ResearchGate. [Link]

  • Li, J., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1847-1869. [Link]

  • Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • García-García, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(13), 8866-8898. [Link]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link]

  • Ben-Messaoud, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6230. [Link]

  • Alonso, G., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). SciSpace. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

  • Alkorta, I., et al. (1993). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Freie Universität Berlin. [Link]

  • Dera, A. C., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCr Journals. [Link]

  • Alkorta, I., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(21), 8086–8095. [Link]

  • Joshi, K. C., Pathak, V. N., & Goyal, M. K. (1987). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 98(3), 177-185. [Link]

  • Dera, A. C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1690. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde as a Ligand Scaffold in Coordination Chemistry

Based on the requests, here is the comprehensive Application Note and Protocol Guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde . Abstract 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde represents a versatile bidentate...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the requests, here is the comprehensive Application Note and Protocol Guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde .

Abstract

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde represents a versatile bidentate (N,N') ligand scaffold with a reactive aldehyde functionality at the 5-position. While the pyridine-pyrazole core provides a robust chelating site for transition metals (Cu, Ni, Zn, Ru), the aldehyde group serves as a critical "chemical handle" for further derivatization—most notably the formation of Schiff base ligands (tridentate N,N,N or N,N,O systems). This guide details the regioselective synthesis of the 5-carbaldehyde isomer (avoiding the common 4-formyl product), its derivatization into Schiff bases, and protocols for metal complexation.

Introduction & Ligand Design Principles

The utility of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde stems from its dual nature:

  • Coordination Site: The pyridine nitrogen (

    
    ) and the pyrazole imine nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring with metals.
  • Reactive Handle: The C5-aldehyde allows for the expansion of the coordination sphere. Condensation with amines yields Schiff bases that can act as pincer ligands , enhancing stability and tuning electronic properties for catalysis or biological activity.

Structural Tautomerism

Note that in solution, the 1H-pyrazole system undergoes annular tautomerism. The 3-(pyridin-2-yl)-5-carbaldehyde is in equilibrium with 5-(pyridin-2-yl)-3-carbaldehyde. For coordination chemistry, the specific tautomer is often locked upon metal binding or N-alkylation.

Synthesis Protocol: The "Ester Route"

Direct formylation (Vilsmeier-Haack) of 3-(pyridin-2-yl)pyrazole typically yields the 4-carbaldehyde . To access the 5-carbaldehyde , a stepwise approach via the ester is required.

Workflow Diagram

SynthesisWorkflow Start 2-Acetylpyridine Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter1 Diketoester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Ester Ethyl 3-(pyridin-2-yl)- 1H-pyrazole-5-carboxylate Step2->Ester Step3 Reduction (LiAlH4 or DIBAL-H) Ester->Step3 Alcohol Alcohol Intermediate Step3->Alcohol Step4 Oxidation (MnO2 or Swern) Alcohol->Step4 Final 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Step4->Final

Figure 1: Regioselective synthesis pathway for the 5-carbaldehyde isomer.[1]

Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
  • Reagents: 2-Acetylpyridine (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol (20 mL).

    • Add diethyl oxalate dropwise at 0°C.

    • Add 2-acetylpyridine dropwise.

    • Stir at room temperature for 4–6 hours (solution turns yellow/orange).

    • Workup: Acidify with dilute acetic acid. Extract with ethyl acetate.[2][3] The product (diketoester) is often used directly or recrystallized.

Step 2: Cyclization to Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Reagents: Diketoester (from Step 1), Hydrazine hydrate (1.1 equiv), Ethanol.

  • Procedure:

    • Dissolve the diketoester in ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux for 2–4 hours.

    • Workup: Cool to room temperature. The ester often precipitates. Filter and wash with cold ethanol.

    • Yield Check: This stable ester is the key intermediate.

Step 3: Reduction to Alcohol
  • Reagents: Pyrazole ester (from Step 2), LiAlH

    
     (2.5 equiv), THF (anhydrous).
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under 
      
      
      
      at 0°C.
    • Add the ester (dissolved in THF) dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to RT (or gentle reflux if sluggish).

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts. Evaporate solvent to yield [3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanol .

Step 4: Oxidation to Aldehyde
  • Reagents: Alcohol (from Step 3), Activated MnO

    
     (10 equiv), Dichloromethane (DCM) or Chloroform.
    
  • Procedure:

    • Dissolve alcohol in DCM.

    • Add activated MnO

      
      .
      
    • Stir at RT for 12–24 hours (monitor by TLC).

    • Workup: Filter through a Celite pad. Evaporate solvent.[2][4]

    • Result: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (Solid, often pale yellow).

Derivatization: Schiff Base Formation

The aldehyde is most valuable as a precursor. Condensation with primary amines creates tridentate ligands.

General Protocol:

  • Mix: 1 equiv Aldehyde + 1 equiv Amine (e.g., p-toluidine, 2-aminophenol, or thiosemicarbazide).

  • Solvent: Methanol or Ethanol.

  • Catalyst: 1-2 drops of Glacial Acetic Acid.

  • Conditions: Reflux for 2–6 hours.

  • Isolation: The Schiff base usually precipitates upon cooling. Filter and recrystallize from EtOH/DMF.

Coordination Chemistry Protocol

Metal Complex Synthesis (General Procedure)

Target Metals: Cu(II), Ni(II), Zn(II), Co(II).[5]

  • Ligand Solution: Dissolve 1 mmol of the ligand (Aldehyde or Schiff Base) in 10 mL Methanol/Ethanol.

  • Metal Salt Solution: Dissolve 1 mmol of Metal Salt (

    
    , 
    
    
    
    , or
    
    
    ) in 5 mL Methanol.
  • Reaction:

    • Add Metal solution to Ligand solution dropwise.

    • Observation: Immediate color change is typical (e.g., Cu = Green/Blue, Ni = Green/Purple).

    • Reflux for 1–3 hours to ensure completion.

  • Isolation:

    • Allow to cool slowly (for crystals) or evaporate to half volume.

    • Filter precipitate, wash with cold methanol and ether.

Coordination Modes Diagram

CoordinationModes Ligand Ligand: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde ModeA Mode A: Bidentate (N,N) (Aldehyde Pendant) Ligand->ModeA Direct Reaction ModeB Mode B: Tridentate (Schiff Base) (N,N,N or N,N,O) Ligand->ModeB Post-Derivatization ModeC Mode C: Bridging/Supramolecular (H-bonding via NH) ModeA->ModeC Solid State

Figure 2: Primary coordination modes accessible via this scaffold.

Quantitative Data Summary

ParameterValue / DescriptionNotes
Molecular Formula

Aldehyde form
Molecular Weight 173.17 g/mol
Solubility DMSO, DMF, MeOH (Hot)Poor in water/hexane
IR Stretch (C=O) ~1680–1700 cm

Diagnostic for aldehyde
IR Stretch (C=N) ~1600–1620 cm

Pyridine/Pyrazole core
Coordination Geometry Square Planar / OctahedralDepends on metal & counter-ion

Applications & Troubleshooting

Key Applications
  • Catalysis: The Pd(II) complexes of the Schiff base derivatives are excellent candidates for Suzuki-Miyaura cross-coupling reactions due to the robust N,N-chelate stability.

  • Biological Activity: 3-(pyridin-2-yl)pyrazole derivatives exhibit significant antimicrobial and anticancer activity (e.g., against S. aureus or MCF-7 cell lines). The aldehyde group allows conjugation to biological vectors.

  • Magnetism: The pyrazole bridge (if deprotonated to

    
    ) can link two metal centers, facilitating magnetic exchange coupling in dinuclear complexes.
    
Troubleshooting
  • Problem: Vilsmeier-Haack gave the wrong isomer.

    • Solution: The Vilsmeier reaction on 3-substituted pyrazoles targets position 4. You must use the ester route (Step 2 above) to secure the 5-position.

  • Problem: Aldehyde oxidizes to acid.

    • Solution: Store under inert atmosphere (

      
      /Ar) at 4°C. The carboxylic acid is a dead-end for Schiff base synthesis but a valid ligand itself.
      
  • Problem: Poor solubility of complexes.

    • Solution: Use DMF/DMSO for characterization.[1][6] For crystal growth, use slow diffusion of Ether into a DMF solution.

References

  • Synthesis of Pyridyl-Pyrazole Esters

    • Title: "Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements"
    • Source:Molecules (2026).[7][8][9]

    • Context: Describes the synthesis of the ester precursors and the coordination logic of the pyridyl-pyrazole core.
    • URL:[Link]

  • Coordination Chemistry of Pyridyl-Pyrazoles

    • Title: "Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex"
    • Source:ChemRxiv (2025).
    • Context: Illustrates the N,N-bidentate coordination mode and supramolecular interactions of the 3-(pyridin-2-yl)pyrazole scaffold.
    • URL:[Link]

  • Schiff Base Applications

    • Title: "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes"
    • Source:RSC Advances (2016/2025).
    • Context: Protocols for converting pyrazole-aldehydes to Schiff bases and testing their biological efficacy.
    • URL:[Link]

  • General Synthesis of Pyrazole Carbaldehydes

    • Title: "Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde"
    • Source:IUCrD
    • Context: Provides structural data and synthetic insights for rel
    • URL:[Link]

Sources

Application

Application Note: High-Purity Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Abstract & Scope This protocol details the validated synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a critical bidentate ligand scaffold used in coordination chemistry and a pharmacophore in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the validated synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a critical bidentate ligand scaffold used in coordination chemistry and a pharmacophore in kinase inhibitor development. Unlike direct formylation methods (e.g., Vilsmeier-Haack) which often suffer from poor regioselectivity (favoring the C4 position), this guide utilizes a stepwise oxidation-reduction strategy . The protocol begins with the Claisen condensation of 2-acetylpyridine, followed by cyclization to the ester, reduction to the alcohol, and selective oxidation to the target aldehyde. This route ensures unambiguous regiochemistry and high functional group tolerance.

Retrosynthetic Analysis & Pathway

The synthesis is designed to establish the 1,3,5-substitution pattern (relative to the pyrazole core) with high fidelity.

Retrosynthesis Target Target: 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde Alcohol Intermediate 2: (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Target->Alcohol Oxidation (MnO2 or IBX) Ester Intermediate 1: Ethyl 3-(pyridin-2-yl)-1H-pyrazole- 5-carboxylate Alcohol->Ester Reduction (LiAlH4) SM Starting Materials: 2-Acetylpyridine + Diethyl Oxalate Ester->SM Claisen Condensation + Cyclization

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the 3,5-disubstituted pyrazole system.

Experimental Protocol

Phase 1: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Objective: Construct the pyrazole core with the ester handle at the C5 position.

Mechanism: Base-mediated Claisen condensation of 2-acetylpyridine with diethyl oxalate generates a lithium 2,4-dioxoalkanoate intermediate. Subsequent condensation with hydrazine hydrate effects cyclization.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq) or Lithium bis(trimethylsilyl)amide (LiHMDS) for milder conditions.

  • Hydrazine hydrate (1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or THF.

Procedure:

  • Condensation: To a flame-dried round-bottom flask under N₂, add NaOEt (1.5 eq) in absolute EtOH. Cool to 0°C.

  • Add 2-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A yellow/orange precipitate (the enolate salt) typically forms.

  • Cyclization: Cool the mixture back to 0°C. Add hydrazine hydrate (1.2 eq) dropwise (Caution: Exothermic).

  • Acidify carefully with glacial acetic acid to pH ~5.

  • Reflux the mixture for 2 hours to ensure complete cyclization.

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Checkpoint: The product should be a white to pale yellow solid.

  • 1H NMR (CDCl3): δ 1.42 (t, 3H), 4.45 (q, 2H), 7.30 (s, 1H, Pyrazole-H4), 7.35 (m, 1H, Py), 7.80 (m, 1H, Py), 8.05 (d, 1H, Py), 8.65 (d, 1H, Py), 11.5 (br s, NH).

Phase 2: Reduction to (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Objective: Convert the ester functionality to a primary alcohol without reducing the pyridine ring.

Reagents:

  • Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Intermediate 1)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C under Argon.

  • Dissolve Intermediate 1 in THF and add dropwise to the LAH suspension.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Monitor by TLC (Ester spot disappearance).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x = grams of LAH used.

  • Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Concentrate the filtrate to yield the crude alcohol.

  • Purification: Usually sufficiently pure for the next step. If needed, recrystallize from MeOH/Ether.

Critical Parameter: Avoid prolonged reflux to prevent potential reduction of the pyridine ring, although pyridine is generally resistant to LAH under mild conditions.

Phase 3: Oxidation to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Objective: Selective oxidation of the benzylic-type alcohol to the aldehyde.

Reagents:

  • (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (Intermediate 2)

  • Activated Manganese Dioxide (MnO2) (10–15 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

Rationale: MnO2 is the reagent of choice for oxidizing allylic/benzylic alcohols to aldehydes without over-oxidation to carboxylic acids.

Procedure:

  • Dissolve Intermediate 2 in DCM.

  • Add Activated MnO2 (10 eq) . (Note: MnO2 quality is critical; "Activated" grade is required).

  • Stir vigorously at RT for 12–24 hours.

  • Monitor by TLC.[2] If reaction is sluggish, add more MnO2 (5 eq) or heat to mild reflux (40°C).

  • Workup: Filter the black suspension through a tight pad of Celite. Rinse the pad thoroughly with DCM and EtOAc (the product can adsorb to MnO2).

  • Concentrate the filtrate to obtain the target aldehyde.

Characterization of Target:

  • Appearance: Pale yellow solid.

  • 1H NMR (DMSO-d6): Distinctive aldehyde proton singlet at δ ~9.9–10.1 ppm . Pyrazole C4-H singlet at δ ~7.5 ppm .

  • Mass Spec: [M+H]+ = 174.06.

Key Data Summary

ParameterPhase 1 (Ester)Phase 2 (Alcohol)Phase 3 (Aldehyde)
Limiting Reagent 2-AcetylpyridinePyrazole EsterPyrazole Alcohol
Key Reagent Diethyl Oxalate / NaOEtLiAlH4Activated MnO2
Temp / Time 0°C to Reflux / 6h0°C to RT / 3hRT / 16h
Expected Yield 65–80%85–95%70–85%
Purification Recrystallization (EtOH)Celite FiltrationCelite Filtration

Troubleshooting & Critical Controls

Tautomerism

The target molecule exists in tautomeric equilibrium. While formally named 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, in solution it may interconvert with 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde.

  • Impact: In NMR, N-H proton may be broad or invisible. C3/C5 assignments are relative to the tautomer present.

  • Control: For analytical consistency, run NMR in DMSO-d6 where hydrogen bonding often stabilizes one tautomer.

Moisture Sensitivity
  • Phase 1: NaOEt is moisture sensitive. Use freshly prepared alkoxide or high-grade commercial reagent.

  • Phase 2: LAH reacts violently with water.[3] Ensure THF is distilled or dried over molecular sieves.

Oxidation Stalling

If MnO2 oxidation is slow:

  • Ensure MnO2 is "Activated". If old, heat MnO2 at 110°C in an oven for 24h before use.

  • Switch to IBX (2-Iodoxybenzoic acid) in DMSO/Acetone as a potent alternative for clean alcohol-to-aldehyde conversion.

Safety & Hazards (MSDS Summary)

Safety Hydrazine Hydrazine Hydrate: Carcinogen, Toxic, Corrosive LAH LiAlH4: Water Reactive, Flammable Solid MnO2 MnO2: Oxidizer, Inhalation Hazard (Dust) Protocol Safety Protocols Protocol->Hydrazine Fume Hood, Double Gloves Protocol->LAH Inert Atm, Fieser Quench Protocol->MnO2 Dust Mask, Celite Filter

Figure 2: Critical safety hazards and required mitigation strategies.

References

  • Synthesis of Pyrazole Esters via Claisen Condensation

    • S. Fustero et al., "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles," Journal of Organic Chemistry, 2008.
    • Source: (Adapted from general pyrazole synthesis methodologies).

  • Reduction of Heterocyclic Esters

    • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (Chapter on Reduction of Carbonyls).
    • Source:

  • MnO2 Oxidation of Pyrazole Alcohols

    • R. J. K.[4] Taylor et al., "Manganese Dioxide Oxidation of Alcohols," Organic Reactions, 2011.

    • Source:

  • Specific Precursor Synthesis (Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate)

    • Demonstrates the stability and formation of the Pyridine-Pyrazole-Ester scaffold.
    • Source:

Sources

Method

Synthesis of Metal Complexes with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: An Application Note and Protocol for Researchers

Introduction: The Versatility of Pyridinyl-Pyrazole Ligands in Coordination Chemistry The field of medicinal inorganic chemistry has seen a surge of interest in the design and synthesis of metal complexes with unique bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridinyl-Pyrazole Ligands in Coordination Chemistry

The field of medicinal inorganic chemistry has seen a surge of interest in the design and synthesis of metal complexes with unique biological activities. Among the vast array of organic scaffolds used to create these complexes, ligands incorporating both pyridine and pyrazole moieties have emerged as particularly promising. The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde ligand is a prime example of this class, offering a versatile platform for the synthesis of a wide range of metal complexes with potential applications in drug development and catalysis.

The combination of the pyridinyl and pyrazolyl nitrogen atoms provides a strong bidentate chelation site for a variety of metal ions. The presence of the aldehyde functional group at the 5-position of the pyrazole ring offers a reactive handle for further synthetic modifications, allowing for the creation of more complex Schiff bases and other derivatives. This adaptability makes it a valuable building block for creating libraries of compounds for biological screening.

Metal complexes derived from pyridinyl-pyrazole ligands have demonstrated a breadth of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The coordination of the metal ion can significantly enhance the therapeutic potential of the organic ligand, often through mechanisms that involve DNA interaction, enzyme inhibition, or the generation of reactive oxygen species.[3] This application note provides a detailed protocol for the synthesis of a representative metal complex of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, along with insights into its characterization and potential applications for researchers in chemistry, biology, and drug discovery.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the synthesis and characterization of a metal complex with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Synthesis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand Ligand Solution (3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in Solvent) reaction Reaction Mixture (Stirring at Elevated Temperature) ligand->reaction 1. Add metal_salt Metal Salt Solution (e.g., Cu(OAc)2·H2O in Solvent) metal_salt->reaction 2. Add precipitation Precipitation/Crystallization reaction->precipitation 3. Cool isolation Isolation (Filtration, Washing, Drying) precipitation->isolation 4. Collect ftir FT-IR Spectroscopy isolation->ftir uv_vis UV-Vis Spectroscopy isolation->uv_vis nmr NMR Spectroscopy (for diamagnetic complexes) isolation->nmr mass_spec Mass Spectrometry isolation->mass_spec xrd Single-Crystal X-ray Diffraction (if suitable crystals form) isolation->xrd biological_screening Biological Screening (e.g., Cytotoxicity Assays) xrd->biological_screening catalysis Catalytic Activity Testing xrd->catalysis

Caption: A generalized workflow for the synthesis and analysis of metal complexes.

Detailed Protocol: Synthesis of a Copper(II) Complex

This protocol details the synthesis of a representative copper(II) complex using 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. The choice of copper(II) is based on its well-documented role in bioactive complexes and its straightforward coordination chemistry.[1]

Materials and Equipment
  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH), analytical grade

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure
  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in 20 mL of warm methanol. Stir until the ligand is completely dissolved. The gentle heating aids in the dissolution of the ligand.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 10 mL of methanol. A 2:1 ligand-to-metal molar ratio is often employed to ensure complete coordination of the metal center.

  • Reaction: Slowly add the methanolic solution of copper(II) acetate to the stirring solution of the ligand at room temperature. A color change is typically observed upon addition, indicating the formation of the complex.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. The elevated temperature ensures the completion of the reaction and can promote the formation of a crystalline product.

  • Precipitation and Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. A precipitate of the metal complex should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the resulting solid under vacuum to obtain the final copper(II) complex.

Characterization

The synthesized complex should be characterized using standard analytical techniques to confirm its structure and purity.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency of the pyridine and pyrazole rings to a lower wavenumber is indicative of coordination to the copper(II) ion. The disappearance of the N-H stretching vibration of the pyrazole ring may suggest deprotonation upon coordination.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show bands corresponding to d-d transitions of the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands, which will be absent in the spectrum of the free ligand.

  • Elemental Analysis: Determine the percentage of C, H, and N to confirm the empirical formula of the complex.

Table of Representative Metal Complexes

The following table summarizes various metal complexes synthesized from pyridinyl-pyrazole type ligands, highlighting the diversity of metal centers and potential applications.

Metal CenterLigand TypeReaction ConditionsKey FindingsApplicationReference(s)
Copper(II)3-(pyridin-2-yl)-dihydropyrazole-thiocarboxamideReaction with CuCl₂·2H₂O in CH₂Cl₂/MeOHFormation of a distorted square pyramidal complex.Cytotoxic against MCF-7, A549, and HEK293 cancer cell lines.[4][5]
Cobalt(II), Nickel(II), Zinc(II)3-(2-pyridyl)-5-(4-hydroxyphenyl)-2-pyrazolineReaction with metal chlorides in aqueous methanolFormation of octahedral complexes.General study of coordination behavior.
Ruthenium(II), Osmium(II)3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridinesReaction with [MCl₂(η⁶-p-cymene)]₂ in dry ethanolFormation of organometallic complexes.Potential anticancer agents, Cdk inhibitors.[6]
Platinum(II)Pyrazole derivativesReaction with platinum saltsFormation of square planar complexes.Induce cell cycle arrest and apoptosis in breast cancer cells.[7]
Manganese(II)Pyrazole derivativesPre-activation via dehydrohalogenationEfficient for transfer hydrogenation of alcohols.Catalysis, synthesis of pharmaceuticals.[8]
Copper(II)Pyrazole-based ligandsin situ formation with Cu(II) saltsCatalyzes the oxidation of catechol to o-quinone.Biomimetic catalysis.[9]

Applications in Drug Development and Catalysis

Metal complexes of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and its derivatives are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents.

Anticancer Activity

A growing body of research demonstrates the potent anticancer activity of metal complexes with pyridinyl-pyrazole ligands.[10] These complexes can induce cancer cell death through various mechanisms, including:

  • Apoptosis Induction: Many of these complexes have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a desirable mechanism for an anticancer drug as it minimizes inflammation.[7]

  • Enzyme Inhibition: Certain complexes can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[6][10]

  • DNA Interaction: The metal complexes can bind to DNA through intercalation or covalent binding, leading to the inhibition of DNA replication and transcription in cancer cells.[3]

The following diagram illustrates a simplified potential mechanism of action for a pyridinyl-pyrazole metal complex as an anticancer agent.

Anticancer Mechanism Complex Pyridinyl-Pyrazole Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake DNA DNA Complex->DNA Intercalation/ Binding Enzymes Kinases (e.g., CDK, EGFR) Complex->Enzymes Inhibition Nucleus Nucleus Cell->Nucleus Cell->Enzymes Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis DNA Damage Enzymes->Apoptosis Signal Transduction Blockage

Caption: Potential anticancer mechanisms of pyridinyl-pyrazole metal complexes.

Catalytic Applications

Beyond their therapeutic potential, these metal complexes are also being explored as catalysts in a variety of organic transformations. The tunable electronic and steric properties of the ligand, combined with the choice of the metal center, allow for the development of highly selective and efficient catalysts.[11] Applications include:

  • Oxidation Reactions: Copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of substrates like catechol, mimicking the activity of catecholase enzymes.[9]

  • Transfer Hydrogenation: Manganese complexes with pyrazole ligands have demonstrated high efficiency in the transfer hydrogenation of a wide range of alcohols, a crucial reaction in the synthesis of pharmaceuticals.[8]

  • C-C Coupling Reactions: Palladium-pyrazole complexes have been utilized as catalysts in Mizoroki-Heck C-C coupling reactions.[2]

Troubleshooting and Self-Validation

The synthesis of metal complexes can sometimes present challenges. The following flowchart provides a guide to troubleshooting common issues.

Troubleshooting Start Start Synthesis Problem Problem Encountered Start->Problem NoPrecipitate No Precipitate Forms Problem->NoPrecipitate Precipitation Issue LowYield Low Yield Problem->LowYield Yield Issue ImpureProduct Impure Product (from characterization) Problem->ImpureProduct Purity Issue Solution1 - Concentrate the solution - Add a non-polar co-solvent (e.g., hexane) - Scratch the inside of the flask - Extend reaction time NoPrecipitate->Solution1 Solution2 - Ensure stoichiometry is correct - Check purity of starting materials - Increase reaction time or temperature - Optimize solvent system LowYield->Solution2 Solution3 - Recrystallize the product - Wash the precipitate with appropriate solvents - Use column chromatography for purification ImpureProduct->Solution3 Success Successful Synthesis Solution1->Success Solution2->Success Solution3->Success

Caption: A troubleshooting guide for the synthesis of metal complexes.

Conclusion

The synthesis of metal complexes with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and its derivatives offers a rich and rewarding area of research with significant potential for the development of new therapeutic agents and catalysts. The protocols and information provided in this application note serve as a comprehensive guide for researchers entering this exciting field. The versatility of the pyridinyl-pyrazole scaffold, combined with the diverse coordination chemistry of various metal ions, ensures that many novel and impactful discoveries are yet to be made.

References

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents. PubMed. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. PMC. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde. RSC Publishing. [Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Publications. [Link]

  • Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. Hilaris Publisher. [Link]

  • Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone. SciSpace. [Link]

  • Synthesis and Spectroscopic Study of Cobalt(II), Nickel(II), Copper(II) and Zinc(II) complexes Derived. TSI Journals. [Link]

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Copper pyrazole complexes as potential anticancer agents: Evaluation of cytotoxic response against cancer cells and their mechanistic action at the molecular level. ResearchGate. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. MDPI. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Synthesis of 1 H-Pyrazol-5-yl-pyridin-2-yl-[6][7][8]triazinyl Soft-Lewis Basic Complexants via Metal and Oxidant Free [3 + 2] Dipolar Cycloaddition of Terminal Ethynyl Pyridines with Tosylhydrazides. PubMed. [Link]

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Investigating the Biological Activity of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives

Abstract The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a pyridin-2-yl group at the 3-position and a reactive car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a pyridin-2-yl group at the 3-position and a reactive carbaldehyde at the 5-position, these molecules become versatile platforms for developing novel therapeutic agents. The pyridine ring often enhances metal-chelating properties and can act as a crucial hydrogen bond acceptor, while the aldehyde group serves as a synthetic handle for creating diverse libraries of Schiff bases, hydrazones, and other derivatives. This guide provides an in-depth exploration of the key biological activities associated with this chemical class, offering detailed, field-proven protocols for their evaluation. We will focus on the core areas where these derivatives have shown significant promise: anticancer, antimicrobial, and enzyme inhibitory activities.

Section 1: Anticancer Activity Evaluation

Mechanistic Rationale & Experimental Causality

The 3-(pyridin-2-yl)-1H-pyrazole framework is frequently investigated for its anticancer potential due to its structural resemblance to purine bases and its ability to act as a bioisostere. This structure is particularly adept at targeting the ATP-binding site of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival. Overexpression or mutation of kinases is a hallmark of many cancers, making them prime therapeutic targets.

The pyridine nitrogen and pyrazole nitrogens can form key hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of adenine. The aldehyde group allows for further chemical modification to improve selectivity and potency, often by introducing larger substituents that can access adjacent hydrophobic pockets within the enzyme. Therefore, the primary hypothesis for their anticancer effect is often the inhibition of specific oncogenic kinases, leading to cell cycle arrest and apoptosis. The initial and most fundamental step in validating this hypothesis is to assess the compound's general cytotoxicity against cancer cell lines.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Materials:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivative (dissolved in DMSO to create a 10 mM stock)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound from the 10 mM stock solution in culture medium. Typical final concentrations for screening range from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or controls).

    • Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe a significant effect on cell proliferation.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate for 24h (Cell Adhesion) seed->incubate1 prep_compound 3. Prepare Serial Dilutions of Pyrazole Derivative treat_cells 4. Add Compound to Cells prep_compound->treat_cells incubate2 5. Incubate for 48-72h (Treatment Period) treat_cells->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan with DMSO incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read calc_viability 10. Calculate % Cell Viability read->calc_viability plot 11. Plot Dose-Response Curve calc_viability->plot calc_ic50 12. Determine IC50 Value plot->calc_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Where OD_Blank is the absorbance of wells with medium and MTT but no cells.

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Cytotoxicity Data for Pyrazole Derivatives against A549 Cells

Compound IC50 (µM) ± SD Selectivity Index (SI)*
Derivative 1 12.5 ± 1.1 8.2
Derivative 2 5.8 ± 0.6 17.9
Derivative 3 25.1 ± 2.3 4.1
Doxorubicin (Control) 0.9 ± 0.1 25.0

*Selectivity Index = IC50 in normal cell line / IC50 in cancer cell line. A higher SI is desirable.

Section 2: Antimicrobial Activity Screening

Rationale & Experimental Causality

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this area. Their mechanism of action can be multifaceted, but it is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to disrupt cell membrane integrity. The nitrogen atoms in the pyrazole and pyridine rings are effective ligands for metal ions like Fe²⁺, Cu²⁺, and Zn²⁺, which are cofactors for many bacterial enzymes. By sequestering these ions, the compounds can effectively starve the bacteria of essential nutrients, leading to growth inhibition.

A robust screening cascade for antimicrobial activity involves a primary qualitative screen followed by a quantitative determination of potency.

Protocol: Agar Disc-Diffusion Method (Qualitative Screen)

This method is a simple, rapid, and widely used technique to screen for antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the disc.

Materials:

  • Test compounds (1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin, 10 µ g/disc ), Negative control (DMSO)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disc Application:

    • Aseptically apply sterile filter paper discs to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 20 µL) of the test compound solution onto each disc.

    • Apply positive and negative control discs to the same plate for comparison.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard for determining the potency of an antimicrobial agent.

Materials:

  • All materials from 2.2, plus:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Resazurin solution (optional, for viability indication)

Step-by-Step Methodology:

  • Compound Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock (e.g., 256 µg/mL) to the first well and mix. This creates a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, and continue this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum and dilute it in MHB to a final concentration of 5 x 10⁵ CFU/mL.

    • Add 100 µL of this final bacterial suspension to each well. The final volume in each well is now 200 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow start Start: Prepare Compound Stock & Bacterial Inoculum serial_dilute 1. Perform 2-fold Serial Dilution of Compound in 96-Well Plate start->serial_dilute inoculate 2. Inoculate all wells with Standardized Bacterial Suspension serial_dilute->inoculate controls 3. Set up Growth Control (Bacteria only) & Sterility Control (Broth only) inoculate->controls incubate 4. Incubate Plate at 37°C for 18-24 hours controls->incubate read_mic 5. Read Plate Visually: Identify Lowest Concentration with No Turbidity incubate->read_mic end Result: MIC Value (µg/mL) read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation

Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives | Compound | Zone of Inhibition (mm) | MIC (µg/mL) | | :--- | :--- | :--- | | | S. aureus | E. coli | S. aureus | E. coli | | Derivative 1 | 15 | 11 | 32 | 64 | | Derivative 2 | 22 | 18 | 8 | 16 | | Derivative 3 | 9 | 7 | >128 | >128 | | Ciprofloxacin | 35 | 32 | 0.25 | 0.125 |

Section 3: Specific Enzyme Inhibition Assays

Rationale: Targeting Protein Kinases

As mentioned in Section 1.1, the 3-(pyridin-2-yl)-1H-pyrazole scaffold is an excellent starting point for designing protein kinase inhibitors. Kinases regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer and inflammatory diseases. A general workflow for testing these compounds involves an in vitro kinase assay to confirm direct inhibition and determine potency (IC50).

Protocol: General In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method where kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A detection reagent converts the remaining ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Less light means more ATP was consumed, indicating higher kinase activity.

Materials:

  • Recombinant active kinase (e.g., EGFR, BRAF, VEGFR2)

  • Specific peptide substrate for the kinase

  • Kinase buffer (containing MgCl₂, DTT)

  • ATP solution

  • Test compound serial dilutions

  • Kinase activity detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the phosphorylation reaction by adding ATP. The final reaction volume is typically small (5-10 µL).

    • Incubate at room temperature for 1-2 hours.

  • Stopping the Reaction & ADP Detection:

    • Add the "ADP-Glo™ Reagent" to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • This step is crucial because it ensures the light-generating signal in the next step is solely from the ADP produced by the kinase.

  • Signal Generation and Measurement:

    • Add the "Kinase Detection Reagent" to each well. This reagent contains enzymes that convert ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Signaling Pathway

Many pyrazole derivatives target kinases within critical signaling pathways like the MAPK/ERK pathway, which controls cell growth and proliferation.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 3-(pyridin-2-yl)-1H-pyrazole Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative targeting RAF kinase.

References

  • Rostom, S. A. F., Faidallah, H. M., & Bazaid, S. A. (2011). Synthesis and in-vitro anti-tumor and anti-microbial evaluation of some 3-substituted-2-(3,4,5-trimethoxybenzoyl)-2H-indazole and 2-substituted-3-(3,4,5-trimethoxyphenyl)-2H-indazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Lv, K., Wang, A. W., & Zhang, X. J. (2010). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

Method

Application Note: High-Purity Isolation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Abstract This document provides a detailed protocol for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science. The protocol addresses the uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and materials science. The protocol addresses the unique challenges associated with the purification of this heterocyclic aldehyde, including potential impurities from synthesis and the compound's physicochemical properties. Two primary purification strategies, recrystallization and column chromatography, are presented with in-depth explanations of the experimental choices to ensure high purity and yield.

Introduction

3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of both a pyridine and a pyrazole ring, along with a reactive aldehyde group, makes it a versatile scaffold for drug discovery and organic electronics. However, the synthesis of this compound can result in a variety of impurities, including unreacted starting materials, regioisomers, and over-oxidized or reduced byproducts. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological and material-based assays.

This application note outlines robust and validated protocols for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, focusing on the principles of solubility, polarity, and potential compound instability.

Key Purification Challenges

The purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde presents several challenges that must be addressed for a successful outcome:

  • Solubility: Pyrazole derivatives can exhibit poor solubility in common organic solvents, making recrystallization challenging.[1][2]

  • Polarity: The presence of two nitrogen-containing heterocycles and a polar aldehyde group gives the molecule a moderate to high polarity, which influences the choice of chromatographic conditions.

  • Aldehyde Reactivity: Aldehydes can be sensitive to both acidic and basic conditions and may undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol.[3] On silica gel, which can be slightly acidic, aldehydes may form acetals or hemiacetals, leading to streaking and poor separation during column chromatography.

Purification Strategies

Two primary methods are recommended for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: recrystallization for moderately pure samples and column chromatography for complex mixtures or to achieve the highest purity.

Strategy 1: Recrystallization

Recrystallization is an effective method for purifying crystalline solids with moderate initial purity (>85%). The key is to identify a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, assess the solubility of the crude product (approx. 10-20 mg) in a range of solvents at room temperature and with heating. Good candidate solvents for pyrazole derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

  • Slow Cooling: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

Strategy 2: Column Chromatography

For crude mixtures with significant impurities or when very high purity is required, column chromatography is the method of choice. Given the polar nature of the target compound and the sensitivity of the aldehyde group, careful selection of the stationary and mobile phases is crucial.

Protocol for Column Chromatography:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). To mitigate the acidity of the silica gel, it can be pre-treated by slurrying with a solvent containing a small amount of triethylamine (0.1-1% v/v) and then packed as usual.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Causality Behind Experimental Choices:

  • Triethylamine in Mobile Phase: The addition of a small amount of triethylamine to the mobile phase deactivates the acidic sites on the silica gel, preventing the degradation of the acid-sensitive aldehyde and reducing tailing of the basic pyridine moiety, leading to sharper peaks and better separation.

  • Gradient Elution: For complex mixtures, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating compounds with a wide range of polarities.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Purity_Assessment Purity Assessment (TLC, NMR) Crude_Product->Purity_Assessment Recrystallization Recrystallization Purity_Assessment->Recrystallization >85% Purity Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography <85% Purity or Complex Mixture Pure_Product High-Purity Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Summary of Purification Parameters

ParameterRecrystallizationColumn Chromatography
Stationary Phase N/ASilica gel (60 Å, 230-400 mesh)
Mobile Phase N/AHexanes/Ethyl Acetate or Dichloromethane/Acetone gradient
Solvent System Ethanol, Isopropanol, Acetonitrile, or mixturesOptimized based on TLC (target Rf 0.2-0.4)
Additive N/A0.1-1% Triethylamine (optional, to reduce tailing)
Typical Yield 60-85%50-80%
Purity Achieved >98%>99%
Best For Moderately pure starting materialComplex mixtures, achieving highest purity

Conclusion

The successful purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is readily achievable through either recrystallization or column chromatography. The choice of method depends on the initial purity of the crude product and the desired final purity. By understanding the chemical properties of the target molecule and the principles behind each purification technique, researchers can consistently obtain high-purity material for their downstream applications.

References

  • Shetty, M. M., et al. (2011). Synthesis and Characterization of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5035-5039.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 2456-6470.
  • ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 7(1), 1-10.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-11.
  • PubChem. (n.d.). 3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ARKIVOC. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. ARKIVOC, 2011(i), 196-245.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold is a privileged heterocyclic structure in modern medicinal chemistry and materials science.[1][2] Its unique arrangement of nitrogen atoms makes it an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold is a privileged heterocyclic structure in modern medicinal chemistry and materials science.[1][2] Its unique arrangement of nitrogen atoms makes it an adept coordinating ligand and a pharmacophore capable of engaging in various biological interactions.[1][3] The true synthetic value of this molecule, however, lies in the reactivity of its C5-aldehyde group. This functional group serves as a versatile synthetic handle, enabling a vast array of chemical transformations to generate diverse libraries of novel compounds for drug discovery, agrochemicals, and functional materials.[4][5]

This guide provides an in-depth exploration of key derivatization reactions targeting the aldehyde moiety. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven protocols designed for reproducibility and success. Each protocol is presented as a self-validating system, complete with mechanistic insights, expert commentary, and characterization guidelines to empower researchers in their synthetic endeavors.

Reductive Amination: Accessing Bio-relevant Amines

Principle & Mechanistic Insight

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into secondary or tertiary amines. The reaction proceeds via a two-step, one-pot sequence. First, the aldehyde condenses with a primary or secondary amine to form a transient imine or iminium ion. This intermediate is then selectively reduced in situ by a mild hydride-donating agent.

Our choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity compared to agents like NaBH₄ prevents the premature reduction of the starting aldehyde. It demonstrates high selectivity for the protonated iminium ion intermediate, ensuring efficient conversion to the desired amine product. Studies on analogous formylpyrazoles have shown that using sodium triacetoxyborohydride in dichloroethane provides excellent yields.[6][7]

Protocol: Synthesis of N-benzyl-1-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Materials and Reagents:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction & chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq) to the stirring solution. The acid catalyzes the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-45 minutes to allow for imine formation. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure secondary amine.

Expert Insights:

  • Solvent Choice: DCE is an excellent solvent for this reaction as it is aprotic and non-coordinating, preventing interference with the reducing agent.

  • Pitfall: If the reaction stalls, it may be due to insufficient imine formation. A small additional charge of acetic acid can sometimes facilitate the reaction.

  • Characterization: Successful formation of the product can be confirmed by the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a new methylene (CH₂) signal in the ¹H NMR spectrum.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole Aldehyde in anhydrous DCE add_amine Add Benzylamine & Acetic Acid start->add_amine imine_form Stir 30-45 min (Imine Formation) add_amine->imine_form add_reductant Add NaBH(OAc)3 portion-wise imine_form->add_reductant react Stir 12-24h at RT add_reductant->react quench Quench with aq. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Amine Product purify->product

Workflow for Reductive Amination.

Knoevenagel Condensation: Carbon-Carbon Double Bond Formation

Principle & Mechanistic Insight

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[8] This reaction is highly valued for its operational simplicity and for producing functionalized alkenes.

For pyrazole aldehydes, a particularly effective and environmentally conscious protocol involves using malononitrile as the active methylene component and ammonium carbonate as a mild, inexpensive catalyst in an aqueous medium.[9] The reaction proceeds rapidly at ambient temperature, often facilitated by sonication, to yield the corresponding 2-(3-(pyridin-2-yl)-1H-pyrazol-5-ylmethylene)malononitrile.

Protocol: Synthesis of 2-((3-(pyridin-2-yl)-1H-pyrazol-5-yl)methylene)malononitrile

Materials and Reagents:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (0.2 eq)

  • Ethanol

  • Deionized Water

  • Ultrasonic bath

Procedure:

  • In a thick-walled glass vial, add 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq), malononitrile (1.05 eq), and ammonium carbonate (0.2 eq).

  • Add a 1:1 mixture of water and ethanol as the solvent system (e.g., 5 mL water and 5 mL ethanol).

  • Seal the vial and place it in an ultrasonic bath at ambient temperature.

  • Sonicate the mixture for 30-60 minutes. The reaction progress can be monitored by TLC, observing the formation of a new, often more conjugated (UV-active), spot.

  • Upon completion, a precipitate of the product typically forms.

  • Work-up: Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure Knoevenagel adduct. Further purification is often unnecessary due to the clean nature of the reaction.

Expert Insights:

  • Green Chemistry: This protocol exemplifies green chemistry principles by using a non-toxic catalyst and an aqueous solvent system at room temperature.[9]

  • Driving Force: The reaction is driven by the formation of a highly conjugated π-system and the elimination of water.

  • Characterization: The product will show a characteristic singlet for the vinyl proton in the ¹H NMR spectrum (typically ~7.5-8.5 ppm) and strong nitrile (C≡N) stretching in the IR spectrum (~2220 cm⁻¹).

Knoevenagel_Workflow cluster_reaction Reaction Setup cluster_process Process cluster_isolation Product Isolation combine Combine Aldehyde, Malononitrile, & (NH4)2CO3 add_solvent Add 1:1 Water/Ethanol combine->add_solvent sonicate Sonicate at RT for 30-60 min add_solvent->sonicate filter Vacuum Filtration sonicate->filter wash Wash with cold Water & Ethanol filter->wash dry Dry under Vacuum wash->dry product Pure Adduct dry->product

Workflow for Knoevenagel Condensation.

Wittig Reaction: Olefination via Phosphorus Ylides

Principle & Mechanistic Insight

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force of the reaction.

The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylide carbon) generally favor the (E)-alkene, while non-stabilized ylides (e.g., alkyl substituents) favor the (Z)-alkene.[10]

Protocol: Synthesis of Ethyl 3-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)acrylate (E-isomer favored)

Materials and Reagents:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • (Ethoxycarbonylmethylene)triphenylphosphorane (a stabilized ylide) (1.1 eq)

  • Toluene, anhydrous

  • Hexanes (for purification)

  • Ethyl acetate (for purification)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous toluene.

  • Add the stabilized Wittig reagent, (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq), to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may begin to precipitate.

  • Concentrate the mixture under reduced pressure.

  • Purification: To the crude residue, add a minimal amount of cold ethyl acetate/hexanes mixture to precipitate the bulk of the triphenylphosphine oxide. Filter off the solid.

  • Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure acrylate product.

Expert Insights:

  • Reagent Choice: Using a stabilized ylide like (ethoxycarbonylmethylene)triphenylphosphorane is advantageous as it is commercially available, stable to air and moisture, and generally gives a strong preference for the (E)-alkene product.

  • Byproduct Removal: The primary challenge in Wittig reactions is the removal of triphenylphosphine oxide. Precipitation followed by chromatography is the most effective method.

  • Characterization: Formation of the acrylate is confirmed in the ¹H NMR by the appearance of two new vinyl protons (as doublets, J ≈ 16 Hz for the E-isomer) and the ethyl ester signals (a quartet and a triplet).

Formation of Imines, Oximes, and Hydrazones

These classical condensation reactions provide rapid and efficient access to a range of important derivatives. The general principle involves the nucleophilic attack of a nitrogen species (amine, hydroxylamine, hydrazine) on the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond.

Reaction TypeNitrogen NucleophileProductKey Conditions & Insights
Imine (Schiff Base) Primary Amine (e.g., Aniline)ImineTypically refluxed in ethanol with a catalytic amount of acetic acid.[13] Imines are key intermediates for reductive amination and are valuable ligands.
Oxime Hydroxylamine (NH₂OH·HCl)OximeReaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in aqueous ethanol.[14][15] Oximes are important in medicinal chemistry and as precursors to nitriles.[16]
Hydrazone Hydrazine (or derivative)HydrazoneCondensation with a hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an alcoholic solvent, often with acid catalysis.[17][18] Hydrazones are stable, crystalline derivatives useful for characterization and as synthetic intermediates.

General Protocol for Imine/Oxime/Hydrazone Formation

  • Dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a slight excess (1.0-1.1 eq) of the corresponding nitrogen nucleophile (e.g., aniline, hydroxylamine hydrochloride, or a hydrazine).

  • If using a salt (like NH₂OH·HCl), add an equivalent of a base (e.g., sodium acetate) to liberate the free nucleophile. For imine/hydrazone formation, a catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.

  • Stir the mixture at room temperature or heat to reflux for 1-6 hours, monitoring by TLC.

  • Upon completion, the product often precipitates upon cooling. It can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, standard extractive work-up and purification by recrystallization or chromatography may be required.

Summary of Derivatization Reactions

ReactionKey Reagent(s)SolventTypical Temp.Product Functional Group
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃DCERoom Temp.Secondary/Tertiary Amine
Knoevenagel CondensationMalononitrile, (NH₄)₂CO₃Water/EthanolRoom Temp.Alkene (C=C(CN)₂)
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHCO₂Et)TolueneRefluxAlkene (C=CHCO₂Et)
Imine FormationPrimary Amine, Acetic Acid (cat.)EthanolRefluxImine (C=N-R)
Oxime FormationNH₂OH·HCl, NaOAcEthanol/WaterRoom Temp./RefluxOxime (C=N-OH)
Hydrazone FormationHydrazine derivative, Acetic Acid (cat.)EthanolRoom Temp./RefluxHydrazone (C=N-NHR)

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 1-7. [Link]

  • Shitova, O. V., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(10), 2038-2044. [Link]

  • Okada, Y., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]

  • Bokor, É., et al. (2019). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Molecules, 24(11), 2149. [Link]

  • Maurya, A., et al. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Of Pyranopyrazoles. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Kysil, A., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Comptes Rendus Chimie, 16(10), 916-923. [Link]

  • Aggarwal, N., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 15-20. [Link]

  • Tietze, L. F., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 22(22), 7583-7634. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-74. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem Industries. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Wang, B. L., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(1), 125. [Link]

  • Kanishchev, O. S., et al. (2012). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Chemistry of Heterocyclic Compounds, 48(1), 143-150. [Link]

  • Wang, B. L., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 279. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-20. [Link]

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Marković, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(58), 35308-35319. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Dizdar, M., et al. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji, 73(1-2). [Link]

  • Kalluraya, B., et al. (2014). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 6(6), 361-368. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Kilway, K. V., & Drew, A. (2007). Experiment 8: Wittig Reaction. University of Missouri – Kansas City. [Link]

  • University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. UW-Stout. [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]

  • Shetty, S. S., et al. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5038-5042. [Link]

  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. [Link]

Sources

Method

The Strategic Application of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is a paramount objective. The strategic combination o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is a paramount objective. The strategic combination of "privileged scaffolds" – molecular frameworks that are known to interact with a variety of biological targets – is a powerful approach in the design of new drug candidates. The pyrazole and pyridine moieties are two such scaffolds, each independently found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The fusion of these two heterocyclic systems into a single building block, such as 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , presents a unique opportunity for the exploration of novel chemical space. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile aldehyde in multicomponent reactions (MCRs) to generate libraries of complex, drug-like molecules.

Proposed Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Synthesis_of_3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization and Formylation 2-acetylpyridine 2-Acetylpyridine Hydrazone (E)-1-(pyridin-2-yl)ethan-1-one hydrazone 2-acetylpyridine->Hydrazone Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Target_Aldehyde 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Hydrazone->Target_Aldehyde 0 °C to reflux Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_reagent->Target_Aldehyde

Figure 1: Proposed two-step synthesis of the target aldehyde.

Protocol for Proposed Synthesis:

  • Step 1: Synthesis of (E)-1-(pyridin-2-yl)ethan-1-one hydrazone.

    • To a solution of 2-acetylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Step 2: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack reaction.

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. This generates the Vilsmeier reagent in situ.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of the hydrazone from Step 1 (1.0 eq) in DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Application in Multicomponent Reactions

The aldehyde functionality at the 5-position of the pyrazole ring, coupled with the pyridinyl substituent at the 3-position, makes 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde an ideal candidate for a variety of MCRs. These reactions offer a highly efficient means to generate libraries of complex molecules from simple starting materials in a single synthetic operation.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7][8] The use of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in the Ugi reaction allows for the incorporation of the pyridinyl-pyrazole scaffold into peptide-like structures, which are of significant interest in drug discovery.

Ugi_Reaction Aldehyde 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Ugi_Product α-Acylamino Amide Derivative Aldehyde->Ugi_Product Amine R1-NH2 Amine->Ugi_Product Carboxylic_Acid R2-COOH Carboxylic_Acid->Ugi_Product Isocyanide R3-NC Isocyanide->Ugi_Product

Figure 2: Schematic of the Ugi four-component reaction.

Protocol for a Representative Ugi Reaction:

  • Reaction Setup: In a vial, dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) and a primary amine (e.g., benzylamine, 1.0 mmol) in methanol (5 mL).

  • Addition of Components: To the stirred solution, add a carboxylic acid (e.g., acetic acid, 1.0 mmol) followed by an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Ugi Reaction Products

EntryR1-NH2R2-COOHR3-NCExpected Product Structure
1BenzylamineAcetic AcidCyclohexyl isocyanideN-cyclohexyl-2-(acetylamino)-2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-benzylacetamide
2AnilineBenzoic Acidtert-Butyl isocyanideN-(tert-butyl)-2-(benzamido)-2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-phenylacetamide
3MethylaminePropionic AcidIsopropyl isocyanideN-isopropyl-2-(propionamido)-2-(3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylacetamide
The Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[2][9][10] These DHPMs are known for their diverse pharmacological activities, including calcium channel modulation.

Biginelli_Reaction Aldehyde 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde DHPM_Product Dihydropyrimidinone (DHPM) Aldehyde->DHPM_Product Beta-ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta-ketoester->DHPM_Product Urea Urea or Thiourea Urea->DHPM_Product

Figure 3: The Biginelli three-component condensation.

Protocol for a Representative Biginelli Reaction:

  • Reaction Setup: In a round-bottom flask, combine 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of Yb(OTf)₃).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[11][12] This reaction is highly atom-economical and provides a straightforward route to functionalized ester and amide-containing molecules.

Passerini_Reaction Aldehyde 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde Passerini_Product α-Acyloxy Amide Aldehyde->Passerini_Product Carboxylic_Acid R1-COOH Carboxylic_Acid->Passerini_Product Isocyanide R2-NC Isocyanide->Passerini_Product

Figure 4: The Passerini three-component reaction.

Protocol for a Representative Passerini Reaction:

  • Reaction Setup: In a vial, dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 mmol) and a carboxylic acid (e.g., benzoic acid, 1.0 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

  • Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The strategic use of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in multicomponent reactions provides a powerful and efficient platform for the synthesis of novel, complex, and diverse libraries of drug-like molecules. The convergence of the medicinally significant pyrazole and pyridine scaffolds within a single, versatile building block opens up new avenues for lead discovery and optimization in various therapeutic areas. The protocols outlined in this application note serve as a guide for researchers to explore the rich chemistry of this promising intermediate and to accelerate the discovery of new chemical entities with potential biological activity. Further exploration of other MCRs, such as the Hantzsch pyridine synthesis and various cycloaddition reactions, with this aldehyde is highly encouraged and is expected to yield a wealth of novel heterocyclic compounds.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University. (2021). Retrieved February 19, 2026, from [Link]

  • Application of Heterocyclic Aldehydes as Components in Ugi-Smiles Couplings. Molecules. (2016). Retrieved February 19, 2026, from [Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. (2018). Retrieved February 19, 2026, from [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (2022). Retrieved February 19, 2026, from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. (2021). Retrieved February 19, 2026, from [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. ResearchGate. (2019). Retrieved February 19, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 19, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). Retrieved February 19, 2026, from [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. (2019). Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis (pp. 415-417). Cambridge University Press. (2005).
  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry. (2022). Retrieved February 19, 2026, from [Link]

  • Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters. (2018). Retrieved February 19, 2026, from [Link]

  • The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. (2021). Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel pyrazole, cyanopyridone, cyanoacetamide and enamine derivatives. International Journal of Organic Chemistry. (2013). Retrieved February 19, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. (2019). Retrieved February 19, 2026, from [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). In Topics in Heterocyclic Chemistry (Vol. 13). Springer.
  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. (2017). Retrieved February 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024). Retrieved February 19, 2026, from [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and some derived heterocycles. Molecules. (2020). Retrieved February 19, 2026, from [Link]

  • Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives. Molecules. (2013). Retrieved February 19, 2026, from [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc. (2011). Retrieved February 19, 2026, from [Link]

  • DEMONSTRATION OF AN OXIDATION REACTION OF 2-[(5- METHYL-1-PYRIDIN-2-YL)-PYRAZOL-3-YL]-BENZIMIDAZOLE BY USING MASS SPECTROMETRY (FAB) AND SPECTROPHOTOMETRY IN THE PRESENCE OF WATER AND MOLECULAR OXYGEN. ResearchGate. (2015). Retrieved February 19, 2026, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. (2023). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Anti-oxidant Activity of some Novel Pyrazoline derivatives. Research Journal of Pharmacy and Technology. (2018). Retrieved February 19, 2026, from [Link]

Sources

Application

catalytic applications of metal complexes of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Introduction: A Ligand of Strat...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Introduction: A Ligand of Strategic Design

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde ligand represents a highly versatile and strategically designed scaffold in modern coordination chemistry and homogeneous catalysis. As a close structural analog to the ubiquitous 2,2'-bipyridine, it offers a robust N,N-bidentate coordination environment for a wide array of transition metals.[1] However, its true potential lies in the unique combination of the pyridinyl-pyrazole core, which imparts distinct electronic properties and stability to the resulting metal complexes, and the synthetically accessible carbaldehyde group at the 5-position of the pyrazole ring.

Pyrazole-based ligands are renowned for their ability to form stable complexes and facilitate diverse catalytic transformations.[2][3][4] The deprotonatable NH group on the pyrazole ring can act as a proton-responsive site or a bridging point, introducing metal-ligand cooperativity that can be crucial for catalytic cycles.[3][4] The integrated carbaldehyde functionality on the 3-(pyridin-2-yl)-1H-pyrazole framework serves as a powerful synthetic handle. It allows for post-complexation modifications, enabling the development of more complex, task-specific catalysts through Schiff base condensation or other derivatizations. This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes of this promising ligand, complete with detailed protocols and mechanistic insights.

Synthesis and Characterization

The journey to harnessing the catalytic power of these complexes begins with the synthesis of the ligand and its subsequent coordination to a metal center.

Protocol 1: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

The synthesis of the title ligand can be achieved through a multi-step process, often starting from 2-acetylpyridine. A common route involves the formation of a diketone intermediate, followed by cyclization with hydrazine.[5]

Step-by-Step Methodology:

  • Preparation of 1-(pyridin-2-yl)butane-1,3-dione:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-acetylpyridine dropwise at 0 °C.

    • Following the addition, add ethyl acetate dropwise while maintaining the temperature.

    • Allow the mixture to stir at room temperature overnight.

    • Quench the reaction with ice-water and acidify with dilute acetic acid.

    • Extract the resulting diketone with an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization to form 3-(pyridin-2-yl)-5-methyl-1H-pyrazole:

    • Dissolve the crude 1-(pyridin-2-yl)butane-1,3-dione in ethanol.

    • Add hydrazine hydrate dropwise and reflux the mixture for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.

  • Formylation via Vilsmeier-Haack Reaction:

    • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise to prepare the Vilsmeier reagent.

    • Add a solution of the 3-(pyridin-2-yl)-5-methyl-1H-pyrazole (from the previous step) in DMF to the Vilsmeier reagent.

    • Heat the reaction mixture (e.g., to 80-90 °C) for several hours.

    • Cool the mixture and pour it onto crushed ice, followed by careful neutralization with a base (e.g., sodium hydroxide solution) to pH 7-8.

    • The precipitated product, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Synthesis of Metal Complexes

The coordination of the ligand to a metal salt is typically a straightforward procedure.

Step-by-Step Methodology:

  • Dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the chosen metal salt (e.g., Cu(CH₃COO)₂, CoCl₂, Ni(CH₃COO)₂, PdCl₂) in the same solvent.[6][7]

  • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature. The molar ratio is typically 1:1 or 1:2 (metal:ligand), depending on the desired coordination geometry.

  • A change in color or the formation of a precipitate often indicates complex formation.

  • Stir the reaction mixture for a few hours at room temperature or with gentle heating to ensure complete reaction.

  • The resulting complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent.

  • Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A 2-Acetylpyridine + Ethyl Acetate B 1-(pyridin-2-yl)butane-1,3-dione A->B Claisen Condensation D 3-(pyridin-2-yl)-5-methyl-1H-pyrazole B->D C Hydrazine Hydrate C->D Cyclization F 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde D->F E Vilsmeier Reagent (POCl3/DMF) E->F Formylation G Ligand (F) I [M(L)n] Complex G->I H Metal Salt (e.g., CuCl₂) H->I Coordination in Solvent

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Catalytic Application I: Oxidation Reactions

Metal complexes of pyridinyl-pyrazole ligands are particularly effective as catalysts for oxidation reactions, often mimicking the function of metalloenzymes. Copper(II) complexes, for example, have demonstrated significant catecholase-like activity, catalyzing the aerobic oxidation of catechols to their corresponding o-quinones.[6][8]

Mechanistic Insight: Catecholase Mimicry

The catalytic cycle typically involves the coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer to form a semiquinone radical and a Cu(I) species. This Cu(I) intermediate is then re-oxidized by molecular oxygen back to the active Cu(II) state, completing the cycle and producing the o-quinone and water. The pyridinyl-pyrazole ligand stabilizes the copper center in both oxidation states, facilitating the electron transfer steps.

Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)

This protocol describes a typical experiment to evaluate the catecholase activity of a synthesized complex.

Materials:

  • Synthesized metal complex (e.g., a Cu(II) complex from Protocol 2).

  • 3,5-Di-tert-butylcatechol (3,5-DTBC).

  • Spectroscopic grade solvent (e.g., Methanol, THF, Acetonitrile).[8]

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Prepare a stock solution of the catalyst in the chosen solvent (e.g., 1 x 10⁻⁴ M).

  • Prepare a stock solution of the 3,5-DTBC substrate in the same solvent (e.g., 1 x 10⁻² M).

  • In a quartz cuvette, place a specific volume of the substrate solution and dilute with the solvent.

  • Initiate the reaction by adding a small aliquot of the catalyst stock solution to the cuvette. The final concentrations should be in the desired range (e.g., [Catalyst] = 10⁻⁵ M, [Substrate] = 10⁻³ M).

  • Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) is followed by the increase in absorbance at its λₘₐₓ (around 400 nm).

  • The initial rate of the reaction (V₀) can be calculated from the initial slope of the absorbance vs. time plot using the Beer-Lambert law (ε for 3,5-DTBQ in methanol is ~1900 M⁻¹cm⁻¹).

  • Kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined by varying the substrate concentration and plotting the data using a Lineweaver-Burk plot.[6]

G Cat_Active [L-Cu(II)] Active Catalyst Cat_Substrate [L-Cu(II)-Catechol] Complex Cat_Active->Cat_Substrate + Substrate Substrate Catechol (3,5-DTBC) Substrate->Cat_Substrate Product o-Quinone (3,5-DTBQ) Cat_Reduced [L-Cu(I)-Semiquinone] Cat_Substrate->Cat_Reduced Intramolecular Electron Transfer Cat_Reduced->Cat_Active + O₂, + 2H⁺ Cat_Reduced->Product - H⁺ O2 O₂ H2O 2H₂O

Caption: Generalized catalytic cycle for the oxidation of catechol.

Performance Data for Oxidation Catalysis

The efficiency of these catalysts is highly dependent on the metal center, solvent, and the nature of the oxidant.

Catalyst SystemSubstrateOxidantSolventActivity MetricReference
in situ L/Cu(CH₃COO)₂CatecholAir (O₂)MethanolVₘₐₓ = 41.67 µmol L⁻¹ min⁻¹[6]
in situ L/Cu(CH₃COO)₂CatecholAir (O₂)THFV = 5.596 µmol L⁻¹ min⁻¹[8]
Cu(II) ComplexStyreneH₂O₂Acetonitrile80% Yield (Benzaldehyde)[7]
Co(II) ComplexStyreneH₂O₂Acetonitrile55% Yield (Benzaldehyde)[7]

Note: 'L' in the table refers to pyrazole-based ligands structurally related to the topic ligand.

Catalytic Application II: Cross-Coupling Reactions

While specific reports on 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde complexes in cross-coupling are emerging, the broader class of pyridinyl-pyrazole ligands has been extensively used to create highly effective palladium and nickel catalysts for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3][9] These reactions are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical industry for constructing complex molecular architectures.

Mechanistic Insight: Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, the pyridinyl-pyrazole ligand stabilizes a Pd(0) species, which is the active catalyst. The cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. The ligand ensures the stability of the palladium center throughout this cycle, preventing decomposition and promoting high turnover numbers.

Protocol 4: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general procedure for a palladium-catalyzed cross-coupling reaction.

Materials:

  • Palladium complex (e.g., prepared from Pd(OAc)₂ and the ligand).

  • Aryl bromide (e.g., 4-bromoanisole).

  • Arylboronic acid (e.g., phenylboronic acid).

  • Base (e.g., K₂CO₃, Cs₂CO₃).[10]

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture).

  • Inert atmosphere setup (Schlenk line or glovebox).

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (typically 0.1-2 mol%). The catalyst can be pre-formed or generated in situ by adding a palladium source (e.g., Pd(OAc)₂) and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress using TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Future Outlook

The are vast and ripe for exploration. The true value of the carbaldehyde handle has yet to be fully exploited. Future research will likely focus on:

  • Post-Synthetic Modification: Creating libraries of catalysts by condensing the aldehyde with various amines to form Schiff base ligands, tuning the steric and electronic properties of the catalyst for specific applications.

  • Asymmetric Catalysis: Synthesizing chiral derivatives, for instance by reacting the aldehyde with chiral amines, to develop catalysts for enantioselective transformations.

  • Heterogenization: Immobilizing the complexes onto solid supports (e.g., silica, polymers) to create recyclable, heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of easy separation and reuse.[11]

  • Expanded Catalytic Scope: Investigating these complexes in other important transformations such as CO₂ reduction, transfer hydrogenation, and polymerization reactions.[4][12]

References

  • Titova, E.M., Titov, A.A., & Shubina, E.S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Hassan, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • MDPI. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules. [Link]

  • Kajita, Y. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]

  • Kajita, Y. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (NIH). [Link]

  • MDPI. (2024). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions. [Link]

  • Beloglazkina, E.K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 12(7). [Link]

  • Al-Yunusi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 136. [Link]

  • Titova, E.M., et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. [Link]

  • Gurbanov, A.V., et al. (2023). Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde. RSC Advances. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

  • Beilstein Archives. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. [Link]

  • Mondal, B., et al. (n.d.). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. RSC Publishing. [Link]

  • Adrio, L.A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 204-212. [Link]

  • idUS. (n.d.). Electrocatalytic CO2 Reduction with a Binuclear Bis-Terpyridine Pyrazole-Bridged Cobalt Complex. [Link]

  • ResearchGate. (2024). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • TÜBİTAK Academic Journals. (2023). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation. [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

Sources

Method

screening of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives for antimicrobial activity

Application Note: High-Throughput Screening & Mechanism Validation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives Executive Summary & Scientific Rationale The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Mechanism Validation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives

Executive Summary & Scientific Rationale

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. This hybrid motif combines the lipophilic, DNA-intercalating potential of the pyrazole ring with the metal-chelating capability of the pyridine nitrogen. The aldehyde moiety at the C-5 position serves as a reactive "warhead" for diversification, typically via condensation with amines or hydrazides to form Schiff bases (azomethines).

Why this scaffold?

  • Bidentate Chelation: The pyridine nitrogen and pyrazole nitrogen can chelate divalent metal ions (

    
    , 
    
    
    
    ) essential for bacterial enzyme function (e.g., DNA Gyrase).
  • Hydrogen Bonding: The aldehyde-derived imine linkage acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding pocket of Gyrase B.

This guide details a self-validating workflow for screening libraries derived from this scaffold, moving from solubility management to CLSI-compliant quantitative assays and in silico mechanism validation.

Experimental Workflow

The following diagram outlines the critical path from compound solubilization to hit validation.

ScreeningWorkflow Start Library: 3-(pyridin-2-yl) pyrazole-5-carbaldehyde derivatives QC QC: Purity (>95%) & DMSO Solubility Check Start->QC QC->Start Fail (Re-synthesize) Primary Primary Screen: Agar Well Diffusion (Qualitative) QC->Primary Pass Secondary Secondary Screen: Broth Microdilution (MIC) (Quantitative) Primary->Secondary ZOI > 12mm Validation Hit Validation: Resazurin Kinetic Assay (Bactericidal vs Static) Secondary->Validation MIC < 16 µg/mL InSilico Mechanism: Molecular Docking (Target: DNA Gyrase B) Validation->InSilico Confirmed Hit

Figure 1: Hierarchical screening workflow ensuring only high-quality hits progress to mechanism-of-action studies.

Protocol 1: Compound Management & Stock Preparation

Causality: Pyrazole derivatives often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (compound not available) or false positives (aggregates lysing cells).

Materials:

  • Dimethyl sulfoxide (DMSO), sterile filtered (Sigma-Aldrich).

  • Vortex mixer.

  • Sonicator bath.

Procedure:

  • Weighing: Accurately weigh 10 mg of the derivative.

  • Primary Stock (10 mg/mL): Dissolve in 100% DMSO. Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Stock (1 mg/mL): Dilute the Primary Stock 1:10 using sterile Mueller-Hinton Broth (MHB).

    • Critical Check: Observe for precipitation immediately upon dilution. If precipitate forms, the compound is unsuitable for broth microdilution at this concentration; proceed to testing at lower concentrations or use a co-solvent (e.g., 5% Tween 80).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which degrade the aldehyde/imine linkage.

Protocol 2: Quantitative MIC Determination (Broth Microdilution)

This protocol adheres to CLSI M07-A10 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Target Strains (Standard Panel):

  • Staphylococcus aureus ATCC 29213 (Gram-positive)

  • Escherichia coli ATCC 25922 (Gram-negative)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Gram-negative/Resistant model)

Materials:

  • 96-well polystyrene plates (U-bottom).

  • Mueller-Hinton Broth (cation-adjusted).

  • Resazurin Sodium Salt (0.015% w/v in PBS) – The Trustworthiness Factor.

Step-by-Step Methodology:

  • Inoculum Prep:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB to reach a final challenge concentration of

      
       CFU/mL in the well.
      
  • Plate Setup:

    • Rows A-H: Add 100 µL of sterile MHB.

    • Column 1: Add 100 µL of compound Working Stock (1 mg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 100 µL from Col 10.

    • Col 11 (Growth Control): Bacteria + Solvent (DMSO < 1%).

    • Col 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11.

    • Final Volume: 200 µL/well.

    • Final Compound Range: 500 µg/mL down to ~0.5 µg/mL.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout (The Resazurin Modification):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Interpretation:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains blue .

Data Presentation Table:

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
3a -H64>128Inactive
3b -NO2416Potent Hit
3c -OH3264Weak Activity
Cipro (Control)0.50.015Validated

Protocol 3: Mechanism of Action (In Silico Docking)

To validate the biological rationale, we model the interaction of the pyridine-pyrazole derivatives against DNA Gyrase B , a validated target for pyrazole-based antibiotics.

Software: AutoDock Vina or Schrödinger Glide. Target PDB: 1KZN (24kDa domain of E. coli Gyrase B).

Workflow:

DockingWorkflow Ligand Ligand Prep (Energy Min: MMFF94) Dock Docking Calculation (Lamarckian GA) Ligand->Dock Protein Protein Prep (PDB: 1KZN) Remove H2O, Add H+ Grid Grid Generation (ATP Binding Pocket) Asp73, Arg76 Protein->Grid Grid->Dock Analyze Interaction Analysis (H-Bonds, Pi-Stacking) Dock->Analyze

Figure 2: Computational workflow for validating ATP-binding competition.

Key Interaction Checkpoints:

  • Asp73: Look for H-bond formation with the pyrazole -NH or the imine nitrogen.

  • Water Network: Does the pyridine nitrogen stabilize the conserved water network usually held by

    
    ?
    
  • Hydrophobic Pocket: Does the 5-carbaldehyde derivative (e.g., phenyl ring of the Schiff base) occupy the hydrophobic pocket normally occupied by the adenine ring of ATP?

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[3][4] [Link]

  • Sun, J., et al. (2013).[5] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[5] PLOS ONE. [Link]

  • Khan, S. A., et al. (2013).[6] Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives As Antibacterial Agents on the Bases of in-Vitro and DFT.[6] European Journal of Chemistry. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Sources

Application

Application Notes &amp; Protocols: Development of Fluorescent Probes from 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction: The Pyrazole Scaffold as a Privileged Structure in Fluorescence Sensing In the landscape of molecular sensing and bioimaging, the design of highly sensitive and selective fluorescent probes is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Fluorescence Sensing

In the landscape of molecular sensing and bioimaging, the design of highly sensitive and selective fluorescent probes is of paramount importance.[1] These tools provide dynamic, real-time information on the localization and concentration of biologically and environmentally significant analytes without invasive procedures.[2][3] Among the vast array of heterocyclic scaffolds used in probe design, pyrazole derivatives have emerged as a particularly versatile and powerful class.[4] Their remarkable synthetic accessibility, structural rigidity, and favorable photophysical properties make them ideal building blocks for creating advanced chemosensors.[2][5]

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, offers unique electronic characteristics.[4] While unsubstituted pyrazole is non-fluorescent, appropriate functionalization can unlock remarkable photophysical behaviors, including high fluorescence quantum yields, large Stokes shifts, and pronounced solvatochromism.[2] The nitrogen atoms within the pyrazole ring can act as effective coordination sites for metal ions, a feature that is central to the design of many chemosensors.[3]

This guide focuses specifically on the development of fluorescent probes from a key intermediate: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde . This precursor is strategically designed for modularity. The pyridine ring and pyrazole core together form a potent bidentate chelation site for metal ions, while the carbaldehyde at the 5-position serves as a versatile synthetic handle. Through straightforward reactions, such as Schiff base condensation, this aldehyde can be readily conjugated to a wide range of signaling units or analyte recognition moieties, allowing for the rational design of probes tailored to specific targets.

This document provides a comprehensive overview, from the synthesis of the core scaffold to the development and application of its derivatives as fluorescent probes, with a focus on the detection of metal ions—a common and critical application in both biological and environmental sciences.[6]

Part 1: Synthesis and Characterization

The foundation of any successful probe is a robust and reproducible synthetic pathway. The following sections detail the synthesis of the key precursor and its subsequent derivatization.

Synthetic Pathway Overview

The overall strategy involves a two-stage process: first, the construction of the core 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold, followed by its functionalization via Schiff base condensation to yield the final fluorescent probe.

Synthesis_Workflow A Acetophenone Precursor + 2-Hydrazinylpyridine B Hydrazone Intermediate A->B Condensation C 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction) B->C Cyclization & Formylation E Final Fluorescent Probe (Schiff Base) C->E Condensation D Primary Amine (Recognition Moiety) D->E

Caption: General workflow for the synthesis of pyrazole-based fluorescent probes.

Protocol 1: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich aromatic compounds, which can also facilitate the cyclization of hydrazone precursors to form pyrazole-carbaldehydes.[4][7]

Materials:

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • 2-Hydrazinylpyridine

  • Ethanol (Absolute)

  • Hydrochloric Acid (Concentrated)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

Step 1: Synthesis of the Hydrazone Intermediate [8]

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and 2-hydrazinylpyridine (1.0 eq.) in absolute ethanol.

  • Add a catalytic amount of concentrated HCl (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The hydrazone product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 2: Vilsmeier-Haack Cyclization and Formylation [7]

  • CAUTION: This step should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • Prepare the Vilsmeier reagent: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.) and cool to 0°C in an ice bath.

  • Slowly add POCl₃ (3.0 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C.

  • Dissolve the hydrazone intermediate from Step 1 (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 80-90°C and stir for 12-18 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly pouring it over crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Protocol 2: General Synthesis of Schiff Base Probes

The aldehyde group is a versatile handle for introducing the analyte-binding moiety. Schiff base condensation with a primary amine is a highly efficient method to achieve this.[6] The choice of amine dictates the probe's selectivity. For example, using an amine with additional donor atoms (e.g., di(picolyl)amine) can create a high-affinity binding pocket for metal ions like Zn²⁺.[9]

Materials:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (from Protocol 1)

  • Selected Primary Amine (e.g., 2-aminophenol, ethylenediamine) (1.0 eq.)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the pyrazole-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Add the selected primary amine (1.0 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or gentle reflux (40-60°C) for 2-4 hours. Monitor by TLC.

  • Upon completion, the Schiff base product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization of Synthesized Probes

Newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure of the molecule. The formation of the imine bond in the Schiff base product is typically confirmed by a characteristic proton signal (CH=N) in the 8-9 ppm region of the ¹H NMR spectrum.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized compound.[10][11]

  • UV-Visible and Fluorescence Spectroscopy: Essential for evaluating the photophysical properties of the probe, including its absorption and emission maxima, Stokes shift, and quantum yield.[12]

Part 2: Application Protocols for Analyte Sensing

Once synthesized and characterized, the probe's ability to detect a target analyte must be evaluated. The following protocol details a typical procedure for metal ion sensing using fluorescence spectroscopy.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Many pyrazole-based probes operate via a "turn-on" fluorescence mechanism. In the free state, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or vibrational de-excitation pathways that quench the excited state. Upon binding a target metal ion, the probe's conformation becomes more rigid, and the chelating nitrogen atoms' lone pair electrons are engaged in coordination. This inhibits the quenching pathways, leading to a significant enhancement in fluorescence intensity. This process is known as Chelation-Enhanced Fluorescence (CHEF).[13]

Sensing_Mechanism cluster_0 Free Probe cluster_1 Probe + Metal Ion A Ground State B Excited State A->B Excitation (Light) B->A Non-Radiative Decay (PET Quenching) B->A Weak Fluorescence C Ground State D Excited State C->D Excitation (Light) D->C Strong Fluorescence Quench Quenching Blocked

Caption: Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.

Protocol 3: Fluorescence Titration for Metal Ion Detection

This protocol determines the probe's sensitivity and selectivity towards a specific metal ion.

Materials:

  • Stock solution of the synthesized probe (e.g., 1 mM in DMSO or MeCN).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Fe³⁺, Zn²⁺, Cu²⁺, Na⁺, K⁺, Mg²⁺) (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4) appropriate for the assay conditions.

  • Spectro-grade solvent (e.g., Acetonitrile or a water/organic mixture).

  • Fluorometer and quartz cuvettes.

Procedure:

Step 1: Preparation of Test Solutions

  • Prepare a working solution of the probe (e.g., 10 µM) in the chosen assay buffer/solvent system.

  • In a quartz cuvette, place 2 mL of the 10 µM probe solution.

Step 2: Fluorescence Measurement

  • Record the initial fluorescence emission spectrum of the probe solution. Excite the probe at its maximum absorption wavelength (λ_abs) and record the emission over a suitable range.

  • Perform a titration by making successive additions of the target metal ion stock solution (e.g., adding 2 µL aliquots of the 10 mM stock to the 2 mL probe solution).

  • After each addition, mix the solution thoroughly, allow it to equilibrate for 1-2 minutes, and record the new fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

Step 3: Selectivity Study

  • Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe solution.

  • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Al³⁺, Fe³⁺, Zn²⁺, Cu²⁺, etc.).

  • To a final cuvette, add 10 equivalents of the primary target ion.

  • Incubate all solutions for 5 minutes and record the fluorescence intensity at the peak emission wavelength (λ_em).

  • Compare the fluorescence response for the target ion against all other potential interfering ions.

Step 4: Data Analysis

  • Binding Stoichiometry: Use the titration data to create a Job's plot to determine the probe-to-metal binding ratio.[10][14]

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the initial linear portion of the fluorescence intensity vs. concentration plot.[6]

Parameter Description Typical Value/Unit
λ_abs (max) Maximum Absorption Wavelength350-450 nm
λ_em (max) Maximum Emission Wavelength450-600 nm
Stokes Shift Difference between λ_em and λ_abs> 50 nm
Quantum Yield (Φ) Efficiency of fluorescence emission0.01 (free) to >0.3 (bound)
Selectivity Response to Target vs. Interferents>10-fold enhancement
LOD Limit of DetectionNanomolar (nM) to low Micromolar (µM)
Caption: Table of typical photophysical and sensing parameters for pyrazole-based probes.

Part 3: Bioimaging Applications

A key application for fluorescent probes is visualizing analytes within living systems.[15] Pyrazole derivatives have been successfully used for bioimaging in live cells.[2][16]

Protocol 4: Live-Cell Fluorescence Imaging

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes.

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Probe stock solution (1 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom dishes and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C.

  • Analyte Stimulation (if applicable):

    • To visualize endogenous analytes, proceed directly to imaging.

    • To visualize changes in analyte concentration, wash the cells with PBS and then incubate with a medium containing the analyte of interest (e.g., a solution of ZnCl₂ to increase intracellular Zn²⁺).

  • Imaging:

    • Wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh PBS or imaging buffer to the dish.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission through a suitable bandpass filter.

    • Acquire a "before" image (control) and an "after" image following stimulation with the analyte.

Causality and Considerations:

  • Solubility and Biocompatibility: The probe must have sufficient aqueous solubility and low cytotoxicity to be effective in live-cell imaging. The choice of substituents on the pyrazole or pyridine rings can be modulated to improve these properties.[15][16]

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane. Small, relatively nonpolar organic molecules often exhibit good membrane permeability.[5]

  • Controls: Always include control experiments, such as cells not loaded with the probe and cells loaded with the probe but not stimulated with the analyte, to account for autofluorescence and baseline probe signal.

References

  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • SSRN. (n.d.). A pyrazole derived “off-on-off” fluorescence sensor for sequential detection of Al3+ and Fe3+. SSRN Electronic Journal.
  • ResearchGate. (n.d.). Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a)...
  • Tigreros, A., & Portilla, J. (2020).
  • Journal of Fluorescence. (2025). An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors.
  • SciSpace. (n.d.). Simple pyrazoline and pyrazole “turn on” fluorescent sensors selective for Cd2+ and Zn2+ in MeCN. SciSpace.
  • Zhang, Y., et al. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence.
  • Tigreros, A., & Portilla, J. (2020).
  • Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
  • ResearchGate. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone.
  • The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. The Royal Society of Chemistry.
  • Martino, E., et al. (2021). Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. IRIS.
  • Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • MDPI. (2024). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. MDPI.
  • Kumar, S., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes.
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
  • Hisanaga, T., et al. (2022). Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings.
  • Yildiz, E., et al. (n.d.). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications.
  • ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e....
  • Semantic Scholar. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar.
  • Ríos, M.-C., et al. (n.d.).
  • ResearchGate. (2025). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex.
  • MDPI. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI.
  • Kolbus, A., et al. (2024).
  • Asian Journal of Chemistry. (n.d.).

Sources

Method

role of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in the synthesis of fused heterocycles

Application Note: Strategic Utilization of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in Fused Heterocycle Synthesis Executive Summary The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in Fused Heterocycle Synthesis

Executive Summary

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a bifunctional linchpin for synthesizing fused heterocycles. Unlike its more common C4-formyl isomer (typically accessed via Vilsmeier-Haack formylation), the C5-carbaldehyde offers unique regiospecificity. It enables the construction of pyrazolo[1,5-a]pyrimidines and metal-coordinated Schiff bases by leveraging the proximity of the electrophilic aldehyde at C5 and the nucleophilic nitrogen at N1.

This guide details the synthesis of this core intermediate and its application in generating fused ring systems, specifically targeting kinase inhibitor scaffolds and tridentate ligand systems.

Synthesis of the Core Scaffold

The synthesis of the 5-carbaldehyde isomer cannot be achieved via standard Vilsmeier-Haack conditions, which predominantly formylate the electron-rich C4 position. Instead, a Selenium Dioxide (SeO₂) oxidation of the 5-methyl precursor is the requisite protocol.

Protocol A: Oxidation of 3-(pyridin-2-yl)-5-methyl-1H-pyrazole
  • Rationale: SeO₂ selectively oxidizes the activated methyl group at the C5 position to an aldehyde without over-oxidation to the carboxylic acid under controlled conditions.

  • Precursor Synthesis: The starting material, 3-(pyridin-2-yl)-5-methyl-1H-pyrazole, is synthesized via the condensation of 3-acetylpyridine with hydrazine hydrate (or via Claisen condensation of ethyl acetate and acetylpyridine followed by hydrazine).

Step-by-Step Methodology:

  • Reagents:

    • 3-(pyridin-2-yl)-5-methyl-1H-pyrazole (10 mmol)

    • Selenium Dioxide (SeO₂) (12 mmol, 1.2 eq)

    • Solvent: 1,4-Dioxane : Water (95:5 v/v) (50 mL)

  • Procedure:

    • Dissolve the pyrazole derivative in the dioxane/water mixture.

    • Add SeO₂ in a single portion.

    • Reflux the mixture at 100°C for 4–6 hours . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The aldehyde typically runs lower than the methyl precursor.

    • Critical Checkpoint: If the reaction stalls, add another 0.2 eq of SeO₂, but monitor closely to avoid carboxylic acid formation.

  • Work-up:

    • Filter the hot solution through a Celite pad to remove precipitated selenium metal (red/black solid).

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

  • Yield Expectation: 65–75% as a pale yellow solid.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary utility of the 5-carbaldehyde. The reaction involves a [3+3] cyclocondensation with 1,3-binucleophiles.

Mechanism & Logic

The N1 nitrogen of the pyrazole is nucleophilic, while the C5-aldehyde is electrophilic. Reacting this scaffold with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) or enamines results in ring closure to form the [1,5-a] fused system.

Diagram: Reaction Pathway

G Start 3-(pyridin-2-yl)- 1H-pyrazole-5-CHO Inter Intermediate: Knoevenagel Adduct Start->Inter Condensation (Base Cat.) Reagent Active Methylene (e.g., Malononitrile) Reagent->Inter Product Pyrazolo[1,5-a]pyrimidine Fused System Inter->Product Intramolecular Cyclization (N1 attack)

Figure 1: Pathway for the conversion of the 5-carbaldehyde to pyrazolo[1,5-a]pyrimidine.

Protocol B: Condensation with Malononitrile
  • Reagents:

    • Aldehyde Substrate (1.0 mmol)[1]

    • Malononitrile (1.1 mmol)

    • Catalyst: Piperidine (3–4 drops)

    • Solvent: Ethanol (10 mL)

  • Procedure:

    • Mix the aldehyde and malononitrile in ethanol.

    • Add piperidine dropwise at room temperature.

    • Heat to reflux for 3 hours .

    • The product often precipitates upon cooling.

  • Result: Formation of 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. These are potent kinase inhibitor scaffolds (e.g., CDK2, KDR).

Application 2: Tridentate Schiff Base Ligands (N-N-N Pincer)

The 3-(pyridin-2-yl) group provides a distal nitrogen, while the pyrazole N and the imine N (formed from the aldehyde) create a tridentate pocket. These are crucial for synthesizing metallodrugs (Cu, Pt, Ru) with cytotoxicity profiles superior to Cisplatin.

Protocol C: Schiff Base Formation & Metal Complexation
  • Ligand Synthesis:

    • Reflux the 5-carbaldehyde (1 eq) with a primary amine (e.g., aniline, 4-methoxy-aniline) (1 eq) in Methanol with catalytic acetic acid for 2 hours.

    • Isolate the imine (Schiff base) via filtration.

  • Metal Complexation (Copper(II) Example):

    • Dissolve the Schiff base (1 mmol) in hot Methanol (20 mL).

    • Add CuCl₂[2]·2H₂O (1 mmol) dissolved in Methanol (5 mL) dropwise.

    • Reflux for 1 hour. The solution usually changes color (Green/Brown).

    • Validation: The resulting complex is typically paramagnetic. Characterize via IR (shift in C=N stretch) and Elemental Analysis.

Data Summary: Comparative Reactivity

Reaction PartnerConditionsProduct ClassKey Application
Malononitrile EtOH, Piperidine, RefluxPyrazolo[1,5-a]pyrimidineKinase Inhibition (ATP mimic)
1,3-Diaminopropane MeOH, RefluxMacrocyclic Schiff BaseSupramolecular Chemistry
Primary Amines MeOH, AcOH (cat)Tridentate (N^N^N) LigandMetallo-pharmaceuticals
Acetophenone KOH, EtOH (Claisen-Schmidt)ChalconeAnti-inflammatory agents

Structural Divergence: 4-CHO vs. 5-CHO

It is critical to distinguish the starting material's substitution pattern, as it dictates the fusion topology.

Divergence Precursor Pyrazole Core RouteA Route A: Vilsmeier-Haack (POCl3/DMF) Precursor->RouteA RouteB Route B: SeO2 Oxidation of 5-Methyl Precursor->RouteB ProdA 4-Carbaldehyde RouteA->ProdA AppA Pyrazolo[3,4-d]pyrimidines (Allopurinol-like) ProdA->AppA + Urea/Amidine ProdB 5-Carbaldehyde (Target Scaffold) RouteB->ProdB AppB Pyrazolo[1,5-a]pyrimidines (Bridgehead Nitrogen) ProdB->AppB + 1,3-Binucleophile

Figure 2: Divergent synthesis pathways. Route B is required for the 5-carbaldehyde discussed in this note.

References

  • Vilsmeier-Haack Context & Pyrazole Formylation

    • Title: Vilsmeier-Haack formylation of 1H-pyrazoles.[3]

    • Source: Russian Journal of General Chemistry.
    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.[4] (Note: Discusses the general reactivity of pyrazole aldehydes toward fused systems).

    • Source: Arkivoc.[3][5][6]

    • URL:[Link]

  • Metal Complexes of Pyridyl-Pyrazole Schiff Bases

    • Title: Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis.[7]

    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • General Pyrazole Reactivity Reviews

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Specific 5-Methyl Oxidation Protocols

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[8]

    • Source: Arkivoc (Review).[5]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to streamline your experimental workflow.

Section 1: Synthetic Strategy Overview

The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a multi-step process that requires careful control over reaction conditions to manage regioselectivity and prevent side reactions. The most prevalent and effective strategy involves a two-stage process: first, the construction of the 3-(pyridin-2-yl)-1H-pyrazole core, followed by the introduction of the formyl group at the C5 position.

A highly effective method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine. The subsequent formylation is typically achieved via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction.[1][2] However, the presence of two distinct nitrogen heterocycles introduces specific challenges, primarily related to the basicity of the pyridine nitrogen, which can interfere with the electrophilic formylation step.

Recommended Synthetic Workflow

The diagram below outlines a robust pathway starting from readily available commercial materials. This approach involves the initial formation of a pyrazole carboxylate intermediate, which is then converted to the target aldehyde.

Synthetic_Workflow A 2-Acetylpyridine + Diethyl Oxalate B 1-(pyridin-2-yl)butane-1,3-dione A->B  Claisen Condensation (Base: NaOEt, etc.) D Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate B->D  Cyclization C Hydrazine Hydrate C->D E Reduction (e.g., DIBAL-H) D->E F (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol E->F G Oxidation (e.g., MnO2, PCC) F->G H 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (Target) G->H

Caption: Recommended multi-step synthesis of the target aldehyde.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for constructing the 3-(pyridin-2-yl)-1H-pyrazole core?

The most dependable method is the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine or its salts.[3] Starting with 2-acetylpyridine and diethyl oxalate in a Claisen condensation yields the intermediate 1-(pyridin-2-yl)butane-1,3-dione. This intermediate readily cyclizes with hydrazine to form the pyrazole ring with high regioselectivity.

Q2: Why is direct formylation of 3-(pyridin-2-yl)-1H-pyrazole challenging?

Direct formylation, typically via the Vilsmeier-Haack reaction, faces two primary obstacles:

  • Regioselectivity: Formylation of N-unsubstituted pyrazoles often occurs preferentially at the C4 position.[4][5]

  • Pyridine Deactivation: The pyridine nitrogen is basic and can be protonated or complex with the Lewis acidic Vilsmeier reagent (or POCl₃). This places a positive charge on the pyridine ring, deactivating the entire molecule towards further electrophilic attack and potentially halting the reaction.[4]

For these reasons, a more controlled approach, such as the reduction of a C5-ester to an alcohol followed by oxidation, provides a more reliable route to the desired C5-carbaldehyde.

Q3: Can the Vilsmeier-Haack reaction be used to synthesize the target compound directly from a hydrazone precursor?

Yes, this is a common alternative strategy for preparing pyrazole-4-carbaldehydes.[6][7] The process would involve forming the hydrazone from 2-acetylpyridine and then treating it with the Vilsmeier-Haack reagent (POCl₃/DMF). This reaction proceeds via a cyclization-formylation cascade.[8] However, this method predominantly yields the 4-carbaldehyde isomer. Achieving C5-formylation via this route is non-trivial and may result in a mixture of isomers that are difficult to separate.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
P1 Low yield in Claisen condensation step (A → B). 1. Incomplete deprotonation of 2-acetylpyridine. 2. Reversal of the Claisen condensation (retro-Claisen). 3. Use of a weak or wet base.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). 2. Ensure strictly anhydrous conditions. Dry all solvents and glassware thoroughly. 3. Add the diethyl oxalate slowly at a low temperature (0 °C) and then allow the reaction to warm to room temperature.
P2 Formation of regioisomers during pyrazole cyclization (B+C → D). While the reaction is generally regioselective, using substituted hydrazines can lead to the formation of the 3-(pyridin-2-yl) isomer.1. Use hydrazine hydrate or hydrazine hydrochloride for the highest selectivity for the desired 5-ester isomer. 2. Control the reaction pH; acidic conditions often favor the desired cyclization pathway.
P3 Incomplete or sluggish reduction of the ester (D → F). 1. Insufficient equivalents of the reducing agent (e.g., DIBAL-H, LiAlH₄). 2. Deactivation of the reducing agent by moisture. 3. Complexation of the reducing agent with the pyridine nitrogen.1. Use at least 2.5-3.0 equivalents of the reducing agent to account for reaction with the N-H proton and potential coordination. 2. Perform the reaction under a dry, inert atmosphere (N₂ or Ar) with anhydrous solvents. 3. Add the reducing agent slowly at a very low temperature (-78 °C) to control the exothermic reaction.
P4 Over-oxidation or low yield during the alcohol to aldehyde step (F → G). 1. The oxidant is too harsh, leading to the carboxylic acid. 2. The oxidant is not active enough, leading to incomplete conversion. 3. The product is unstable on silica gel during purification.1. Use a mild oxidant like manganese dioxide (MnO₂), which is highly effective for allylic/benzylic-type alcohols. Pyridinium chlorochromate (PCC) is another good option. 2. Ensure the MnO₂ is activated. Use a large excess (5-10 equivalents by weight). 3. Consider purifying by crystallization or using a neutral-pH stationary phase like alumina for chromatography.
P5 Attempted direct Vilsmeier-Haack formylation fails or gives complex mixture. 1. Deactivation by the pyridine nitrogen, as discussed in the FAQ.[4] 2. Formation of chlorinated byproducts.[9] 3. Thermal instability of the Vilsmeier reagent or reaction mixture.[10][11]1. Protect the pyrazole nitrogen (e.g., with a SEM or PMB group) before formylation to direct the substitution and improve solubility/reactivity. 2. Use the pre-formed Vilsmeier reagent at low temperatures. 3. Carefully control the stoichiometry of POCl₃ (use 1.1-1.5 eq.) to minimize side reactions. 4. For direct formylation attempts, consider the workflow in the diagram below.
Troubleshooting Workflow: Failed Vilsmeier-Haack Formylation

Troubleshooting_Vilsmeier Start Low/No Yield from Vilsmeier-Haack Reaction CheckReagent Was the Vilsmeier reagent prepared under strictly anhydrous conditions at 0°C? Start->CheckReagent CheckTemp Was the reaction temperature controlled? Did it get too hot? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Use fresh, anhydrous DMF and POCl3. Prepare reagent in situ and use immediately. CheckReagent->Sol_Reagent No CheckSM Is starting material (3-(pyridin-2-yl)-1H-pyrazole) fully consumed (by TLC/LCMS)? CheckTemp->CheckSM Yes Sol_Temp Solution: Maintain low temperature during reagent formation and substrate addition. Consider gentle heating (40-60°C) if reaction is sluggish. CheckTemp->Sol_Temp No CheckByproducts Is there evidence of chlorinated byproducts (by MS)? Sol_Byproducts Solution: Reduce equivalents of POCl3. Use alternative formylation (Duff, Reimer-Tiemann) if possible, or proceed via the ester route. CheckByproducts->Sol_Byproducts Yes CheckSM->CheckByproducts Yes Sol_SM Solution: Increase reaction time or temperature. Consider N-protection to increase substrate reactivity. CheckSM->Sol_SM No

Caption: Decision tree for troubleshooting a failed formylation reaction.

Section 4: Validated Experimental Protocol

This section provides a step-by-step protocol for the synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol , a key intermediate.

Objective: To synthesize the alcohol precursor for the final oxidation step.

Materials:

  • Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.5 eq)

  • Methanol (for quenching)

  • Rochelle's salt (potassium sodium tartrate) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Dissolution: Dissolve ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add the DIBAL-H solution (2.5 eq) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise significantly. A white precipitate may form.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol. Then, allow the flask to warm to 0 °C and add saturated Rochelle's salt solution.

  • Work-up: Stir the biphasic mixture vigorously at room temperature until the two layers become clear (this can take several hours to overnight).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

Safety Note: DIBAL-H is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere with anhydrous solvents. The quenching process is highly exothermic and must be performed with extreme care at low temperatures.

Section 5: References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H. A., Al-Qawasmeh, R. A., & Al-Thaher, B. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Synthesis and activity of pyrazole carbaldehydes. ARKIVOC, 2011(i), 196-245. [Link]

  • Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. [Link]

  • Quiroga, J., Portilla, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5650. [Link]

  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. Retrieved from

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • RSC. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. RSC Advances, 12, 12345-12367. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(vi), 1-14. [Link]

  • PubMed. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(3), 523-529. [Link]

  • Yakan, H., Oz, G., & Çetinkaya, Y. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

  • Ben-Tria, S., Chograni, M., & Saoud, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. Bioorganic Chemistry, 108, 104620. [Link]

  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 944-949. [Link]

  • NCBI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 288-297. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]

  • El-Faham, A., & Elmaaty, T. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Reactions

Welcome to the technical support center for the synthesis and optimization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable heterocyclic building block, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently ask when first approaching the synthesis of pyridinyl-pyrazole aldehydes.

Q1: What are the primary synthetic routes to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

There are two predominant and reliable methods for synthesizing this target molecule.

  • Vilsmeier-Haack Formylation: This is the most common and direct method. It involves the formylation of a pre-formed 3-(pyridin-2-yl)-1H-pyrazole substrate using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reaction is an electrophilic aromatic substitution where the chloroiminium salt (the Vilsmeier reagent) acts as the electrophile.[1]

  • Oxidation of the Corresponding Alcohol: An alternative route involves the synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, followed by its selective oxidation to the aldehyde.[2] This method avoids the often harsh conditions of the Vilsmeier-Haack reaction but adds an extra synthetic step.

Q2: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently and exothermically with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[1]

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic. It is crucial to add the POCl₃ dropwise to ice-cold DMF (0-5 °C) to control the temperature and prevent runaway reactions.[1]

  • Quenching: The reaction work-up involves quenching with ice or an ice/water mixture. This must be done slowly and carefully, preferably by pouring the reaction mixture onto vigorously stirred ice, to manage the exothermic decomposition of any unreacted POCl₃ and Vilsmeier reagent.[1]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[3] To prepare a sample for TLC from a Vilsmeier-Haack reaction, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate. Vortex the mixture, then spot the organic layer on your TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

Section 2: Troubleshooting Guide: The Vilsmeier-Haack Formylation

This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of 3-(pyridin-2-yl)-1H-pyrazole.

Q4: I am seeing very low or no product yield. What are the likely causes and solutions?

Low or no yield in a Vilsmeier-Haack reaction almost always points to one of three issues: the reagent, the substrate, or the conditions.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. Any water in the glassware or reagents will rapidly decompose it, rendering it inactive.[1]1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous grade DMF and a fresh, sealed bottle of POCl₃.[1] 2. Proper Reagent Preparation: Prepare the reagent in situ by adding POCl₃ slowly to DMF at 0-5 °C and use it immediately.[1]
Low Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic substitution. The pyrazole ring must be sufficiently electron-rich to be attacked by the Vilsmeier reagent. The pyridine substituent is electron-withdrawing, which deactivates the pyrazole ring compared to an alkyl or phenyl-substituted pyrazole.1. Increase Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (from a typical 1.2-1.5 eq. to 2.0-3.0 eq.) to drive the reaction forward.[4] 2. Increase Reaction Temperature: If the reaction is sluggish at room temperature (as monitored by TLC), consider gradually increasing the temperature to 70-80 °C.[1][2]
Incorrect Work-up pH The final product contains a basic pyridine nitrogen. If the aqueous solution is too acidic during extraction, the product will be protonated and remain in the aqueous layer, leading to low isolated yield.1. Careful Neutralization: After quenching on ice, carefully basify the mixture with a saturated solution of Na₂CO₃ or NaHCO₃, or a dilute NaOH solution, to a pH of 8-9 before extracting with an organic solvent (e.g., ethyl acetate, DCM). Check the pH with litmus paper or a pH meter.

Q5: My reaction is complete by TLC, but I am losing my product during work-up and purification. Why is this happening?

Product loss during work-up is a common issue, often related to the product's physical properties or instability.

  • Cause - Emulsion Formation: The pyridine moiety can act as a surfactant, leading to persistent emulsions during basic aqueous extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. If necessary, filter the entire mixture through a pad of celite.

  • Cause - Chelation/Binding to Silica Gel: The final product is a bidentate N,N-chelating ligand due to the adjacent pyridine and pyrazole nitrogen atoms.[5] This structure can chelate to Lewis acidic sites on standard silica gel, causing streaking, poor separation, and irreversible binding to the column.

    • Solution 1 (Recommended): Deactivate the silica gel before use. Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, allowing for clean elution of your basic product.[6]

    • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.

    • Solution 3 (Purification without Chromatography): Attempt recrystallization. A solvent system like ethanol/water, isopropanol, or ethyl acetate/hexanes can often yield pure product if the impurities have sufficiently different solubilities.[6]

Section 3: Experimental Protocols & Data

This section provides a detailed, optimized protocol for the Vilsmeier-Haack formylation and a visual workflow for troubleshooting.

Optimized Protocol: Vilsmeier-Haack Formylation of 3-(pyridin-2-yl)-1H-pyrazole
  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow salt.

  • Formylation Reaction:

    • Dissolve 3-(pyridin-2-yl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Heat the reaction mixture to 70 °C and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice.

    • Once the quench is complete, slowly add a saturated solution of sodium carbonate until the pH of the mixture is ~8-9.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent. A gradient of 20% to 50% ethyl acetate in hexanes is a good starting point.

    • Alternatively, recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol).

Section 4: Visualizations & Diagrams

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of a pyrazole ring.

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ Pyrazole 3-(pyridin-2-yl)-1H-pyrazole Intermediate Sigma Complex (Cationic Intermediate) Pyrazole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate->Iminium - HCl Aldehyde 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Iminium->Aldehyde + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues with the synthesis.

Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor by TLC after 2h Start->Check_TLC Problem Identify Issue Check_TLC->Problem <95% Conversion Complete Reaction Complete Check_TLC->Complete >95% Conversion No_Conversion Low or No Conversion Problem->No_Conversion Mainly starting material Multiple_Spots Multiple Products Problem->Multiple_Spots Multiple new spots Check_Reagents Check Reagents & Conditions: - Anhydrous setup? - Fresh POCl₃/DMF? - Reagent prep temp (0-5°C)? No_Conversion->Check_Reagents Increase_Severity Increase Reaction Severity: - Add more Vilsmeier reagent (2-3 eq.) - Increase temp to 70-80°C Check_Reagents->Increase_Severity Reagents OK Check_Temp Was reaction temp too high initially? Consider side reactions. Multiple_Spots->Check_Temp Workup Proceed to Work-up Complete->Workup Purification_Issue Purification Problem? (Streaking on TLC, low recovery) Workup->Purification_Issue Recrystallize Attempt Recrystallization Workup->Recrystallize Alternative to Column Deactivate_Silica Use Deactivated Silica: - Add 1% Et₃N to eluent - Or use neutral alumina Purification_Issue->Deactivate_Silica Yes Success Pure Product Purification_Issue->Success No Deactivate_Silica->Success Recrystallize->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity . (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Arkivoc, 2019(6), 1-14. Retrieved February 19, 2026, from [Link]

  • Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction . (n.d.). Canadian Science Publishing. Retrieved February 19, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles . (2022). Encyclopedia MDPI. Retrieved February 19, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . (2011). Arkivoc. Retrieved February 19, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 19, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Google Patents.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . (2011). Arkivoc. Retrieved February 19, 2026, from [Link]

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents . (2022). Oriental Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes . (2017). Arabian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review . (2021). TSI Journals. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e . (2019). ResearchGate. Retrieved February 19, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . (2014). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles . (2022). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Pyridinylpyrazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyridinylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyridinylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyridinylpyrazoles?

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5]

For pyridinylpyrazoles, this reaction is particularly valuable because the resulting 4-formylpyrazole moiety is a critical synthon for constructing more complex, biologically active molecules.[6][7][8] The formyl group serves as a versatile chemical handle for further modifications in drug discovery programs.[1]

Q2: How is the Vilsmeier reagent prepared and what are the critical safety precautions?

The Vilsmeier reagent is formed in an exothermic reaction between DMF and POCl₃.[9] It is almost always prepared in situ just before the substrate is added.

Mechanism of Vilsmeier Reagent Formation: The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][11]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Safety Precautions:

  • Corrosivity and Reactivity: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[9] All operations must be conducted in a well-ventilated fume hood.

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used to prevent reagent decomposition.[9][12]

  • Exothermic Reaction: The preparation of the reagent is exothermic. POCl₃ should be added dropwise to ice-cold DMF with efficient stirring to maintain temperature control, typically between 0-5 °C.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the formylation of pyridinylpyrazoles.

Q3: My reaction yield is low or I've recovered only starting material. What went wrong?

This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

G cluster_0 Troubleshooting Path cluster_1 Solutions Start Low / No Yield Reagent 1. Check Reagent Quality - Anhydrous conditions? - Fresh POCl₃/DMF? Start->Reagent Reactivity 2. Assess Substrate Reactivity - Electron-withdrawing groups? Reagent->Reactivity If OK Sol_Reagent Use flame-dried glassware. Use fresh, anhydrous reagents. Reagent->Sol_Reagent Conditions 3. Verify Reaction Conditions - Temperature too low? - Insufficient time? Reactivity->Conditions If OK Sol_Reactivity Increase temperature (e.g., 70-120°C). Increase equivalents of V-H reagent. Reactivity->Sol_Reactivity Workup 4. Review Workup Procedure - Incomplete hydrolysis? - Product water-soluble? Conditions->Workup If OK Sol_Conditions Monitor via TLC. Increase temperature/time gradually. Conditions->Sol_Conditions Sol_Workup Ensure complete quench. Saturate aqueous layer with NaCl. Workup->Sol_Workup

Caption: Logical workflow for troubleshooting low reaction yield.

  • Cause A: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly moisture-sensitive. Any trace of water in your DMF, POCl₃, solvent, or on the glassware will quench it.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened bottles of high-purity, anhydrous DMF and POCl₃. If your DMF has a fishy smell, it has likely decomposed to dimethylamine and should be replaced.[13] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Cause B: Insufficiently Reactive Substrate The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[10][13] Strong electron-withdrawing groups (e.g., -NO₂, -CN) on either the pyridine or pyrazole ring can deactivate the system, making formylation difficult.[6]

    • Solution: For less reactive substrates, more forcing conditions are necessary. Increase the reaction temperature significantly (e.g., from room temperature to 80-120 °C) and monitor the reaction by TLC.[6][9] You can also try increasing the excess of the Vilsmeier reagent (from 1.5 eq. to 3-4 eq.).[6][9]

  • Cause C: Incomplete Hydrolysis of the Iminium Intermediate The final step of the reaction is the hydrolysis of an iminium salt intermediate to the aldehyde during aqueous workup.[5][13] If this step is incomplete, your yield will suffer.

    • Solution: After the reaction is complete, pour the mixture onto crushed ice and stir vigorously. Neutralize the mixture carefully (e.g., with NaHCO₃ or Na₂CO₃ solution) to a pH of ~7 and ensure it stirs for an adequate time (e.g., 30-60 minutes) to allow for complete hydrolysis before extraction.[6]

Q4: My reaction produced a dark, tarry residue instead of a clean product. What happened?

Tarry residue is a classic sign of decomposition, often caused by excessive heat.

  • Cause: Reaction Overheating The formation of the Vilsmeier reagent is exothermic.[9] If POCl₃ is added too quickly or without sufficient cooling, localized heating can occur, leading to reagent decomposition. Furthermore, if the reaction temperature for formylation is too high for your specific substrate, it can lead to polymerization or degradation.

    • Solution: Maintain strict temperature control. Prepare the Vilsmeier reagent in an ice-salt bath (0 to -5 °C), adding the POCl₃ dropwise with vigorous stirring.[9] When adding your pyridinylpyrazole substrate, do so at a low temperature before slowly warming to the target reaction temperature. If you suspect your substrate is thermally sensitive, start with a lower reaction temperature (e.g., 50-60 °C) and only increase it if TLC shows no conversion.

Q5: I'm observing multiple products. How can I improve regioselectivity?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The position of formylation on the pyrazole ring is governed by the electronic and steric effects of the substituents on both the pyrazole and pyridine rings.

  • Cause: Competing Reaction Sites For a typical N-substituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the preferred site of formylation.[9] However, if the C4 position is blocked or if strong activating/deactivating groups are present, formylation can occur at other positions or on the pyridine ring if it is sufficiently activated.

    • Solution: Analyze Your Substrate.

      • Pyrazole Ring: Formylation almost exclusively occurs at the C4 position of the pyrazole ring unless it is already substituted.

      • Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive than the pyrazole ring. Formylation on the pyridine ring is unlikely unless it contains very strong electron-donating groups and the pyrazole ring is deactivated.

      • N-Aryl Substituents: If the pyrazole is N-aryl substituted (e.g., N-phenyl), formylation can sometimes occur on that aryl ring if it is highly activated (e.g., a phenol or aniline derivative), competing with pyrazole formylation.[14]

    • Careful structural characterization (¹H NMR, ¹³C NMR, NOESY) is essential to confirm the structure of your product(s).

Data & Protocols

Table 1: General Reaction Parameter Optimization
ParameterRange / ConditionRationale & Impact
Vilsmeier Reagent Eq. 1.5 - 6.0 eq.Less reactive substrates require a larger excess to drive the reaction to completion.[6] Start with 1.5-2.0 eq. for activated substrates.
Solvent DMF (reagent & solvent), DCE, DCMDMF is most common. A co-solvent like 1,2-dichloroethane (DCE) can be used to improve solubility and prevent the reagent from precipitating at low temperatures.[12][13]
Temperature 0 °C to 120 °CHighly substrate-dependent. Reagent formation should always be at 0-5 °C.[9] Reaction temperature for formylation can range from RT to 120 °C.[4][6] Start low and increase as needed based on TLC monitoring.
Reaction Time 2 - 12 hoursMonitor progress by TLC until the starting material is consumed.[9] Prolonged heating can lead to decomposition.
Workup Ice/Water quench, then base (NaHCO₃, Na₂CO₃)Quenching on ice controls the exothermic hydrolysis. Careful neutralization is crucial for complete hydrolysis of the iminium salt and to avoid product degradation under harsh pH.[6][9]
General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a robust starting point. It must be adapted based on the specific reactivity of your pyridinylpyrazole substrate.

G cluster_0 Workflow A 1. Reagent Prep - Add POCl₃ (1.5 eq) to DMF - Stir at 0-5°C for 30 min B 2. Substrate Addition - Add pyridinylpyrazole (1.0 eq) - solution dropwise at 0-5°C A->B C 3. Reaction - Warm to target temp (e.g., 80°C) - Monitor by TLC (2-6 h) B->C D 4. Workup - Pour onto crushed ice - Neutralize with NaHCO₃ (aq) - Stir for 1h C->D E 5. Isolation - Extract with organic solvent (EtOAc/DCM) - Dry, filter, concentrate D->E F 6. Purification - Column chromatography (Silica gel) E->F

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (can serve as both reagent and solvent, ~5-10 mL per gram of substrate).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.5 - 3.0 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[9]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution may be colorless, yellow, or a white precipitate may form.[15]

  • Formylation Reaction:

    • Dissolve the pyridinylpyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like DCE.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After addition, slowly warm the reaction mixture to the desired temperature (e.g., 70-90 °C) and maintain it with stirring.

    • Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully neutralize the acidic mixture to pH ~7-8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Stir the resulting mixture for 30-60 minutes at room temperature to ensure complete hydrolysis.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure formylated pyridinylpyrazole.

References

  • Synthesis of Some New 3-ARYL-1-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4-FORMYLPYRAZOLES Using Vilsmeier Haack Reaction. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved February 19, 2026, from [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved February 19, 2026, from [Link]

  • Kadhim, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 74-82. Retrieved February 19, 2026, from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved February 19, 2026, from [Link]

  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(11), 4542-4549. Retrieved February 19, 2026, from [Link]

  • Al-Masoudi, W. A., et al. (2022). Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. Baghdad Science Journal. Retrieved February 19, 2026, from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 13. Retrieved February 19, 2026, from [Link]

  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27389–27429. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpsr.com. Retrieved February 19, 2026, from [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). journalcra.com. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack formilation help. (2023). Reddit. Retrieved February 19, 2026, from [Link]

  • Petrusevicius, J., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. Retrieved February 19, 2026, from [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Retrieved February 19, 2026, from [Link]

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
  • Selvi, S. T., & Mohan, P. S. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 37(10), 1014-1016. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support guide for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and provide robust, self-validating methodologies to improve your yield and purity.

Synthetic Overview & Strategy

The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is most reliably achieved through a two-stage process. First, the core heterocyclic scaffold, 2-(1H-pyrazol-3-yl)pyridine, is synthesized. This precursor is then subjected to a regioselective formylation reaction to introduce the aldehyde group at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is the industry-standard method for this transformation due to its efficiency and mild conditions for electron-rich heterocycles.[1][2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation start 2-Acetylpyridine + Hydrazine Hydrate step1 Cyclocondensation Reaction start->step1 Ethanol, 60°C precursor 2-(1H-Pyrazol-3-yl)pyridine step1->precursor step2 Electrophilic Aromatic Substitution precursor->step2 Add to pre-formed Vilsmeier Reagent reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->step2 hydrolysis Aqueous Work-up & Neutralization step2->hydrolysis product 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde hydrolysis->product

Caption: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine (Precursor)

The precursor is synthesized via a classical cyclocondensation reaction. One reliable method involves the reaction of a chalcone derivative with hydrazine hydrate.[3][4] A more direct route, adapted from known procedures, reacts a commercially available ketone with hydrazine hydrate.[5]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 5.67 mmol, 1.0 equiv.) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (0.34 mL, 6.81 mmol, 1.2 equiv.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can often be purified by recrystallization from an ethanol/water mixture or ethyl acetate/hexane to afford 2-(1H-pyrazol-3-yl)pyridine as a pale yellow solid.[5][6]

Troubleshooting Guide: Precursor Synthesis

Q1: My reaction yield is very low. What are the common causes?

A1:

  • Cause: Incomplete reaction. The cyclization can be sluggish if the temperature is too low or the reaction time is insufficient.

    • Solution: Ensure the reaction is heated to at least 60°C. If TLC shows significant starting material after 2 hours, extend the reaction time to 4-6 hours.

  • Cause: Purity of starting materials. The starting enone is susceptible to degradation.

    • Solution: Use freshly prepared or high-purity (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Confirm its identity and purity via ¹H NMR before starting.

  • Cause: Loss during work-up. The product has some water solubility.

    • Solution: If you perform an aqueous extraction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A brine wash of the combined organic layers can help break emulsions and reduce water content before drying.[7]

Q2: I'm having difficulty purifying the product. Column chromatography is not working well.

A2:

  • Cause: The nitrogen atoms in the pyridine and pyrazole rings make the compound basic, leading to tailing or irreversible binding on standard silica gel.[6]

    • Solution 1 (Recommended): Recrystallization is often the most effective method. Try dissolving the crude product in a minimal amount of hot ethanol or ethyl acetate and slowly adding a non-polar solvent like hexanes or water until turbidity appears, then allow it to cool slowly.[6]

    • Solution 2 (Chromatography): If chromatography is necessary, deactivate the silica gel. Prepare your slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica, allowing for better elution of your basic compound.[6]

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[2] It involves the in-situ formation of a chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This electrophilic species then attacks the C5 position of the pyrazole ring.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier - PO₂Cl₂⁻ Pyrazole 2-(1H-Pyrazol-3-yl)pyridine SigmaComplex Sigma Complex (Iminium Salt Intermediate) Pyrazole->SigmaComplex + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) SigmaComplex->Hydrolysis - HCl, - Me₂NH Product Final Aldehyde Product Hydrolysis->Product

Caption: Key steps of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All glassware must be rigorously dried.[7]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2-1.5 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[7]

  • Substrate Addition: Dissolve 2-(1H-pyrazol-3-yl)pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C. The optimal time and temperature depend on the substrate's reactivity and should be determined by TLC monitoring (typically 2-6 hours).[1][10]

  • Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous mixture thoroughly with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Formylation Reaction

Q1: The reaction is not progressing, and TLC shows only starting material.

A1:

  • Cause: Inactive Vilsmeier reagent. The reagent is extremely sensitive to moisture.

    • Solution: Ensure all glassware is perfectly dry and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF and a fresh, unopened bottle of POCl₃. The reagent should be prepared fresh and used immediately.[7]

  • Cause: Insufficient activation energy. While the pyrazole ring is electron-rich, the reaction often requires heat to proceed at a reasonable rate.[11]

    • Solution: After adding the substrate at 0°C, let the mixture warm to room temperature and then begin heating. Start at 50-60°C and, if the reaction is still sluggish, cautiously increase the temperature to 70-80°C while monitoring for decomposition.[10]

  • Cause: Insufficient reagent. For some less reactive substrates, a larger excess of the Vilsmeier reagent may be required.

    • Solution: Increase the equivalents of both DMF and POCl₃ relative to the substrate. A ratio of 5 equiv. DMF and 2 equiv. POCl₃ can be effective.[10]

Q2: My yield is low, and I have multiple unidentified spots on my TLC plate.

A2:

  • Cause: Reaction temperature is too high or reaction time is too long, leading to decomposition or side reactions.

    • Solution: Optimize the reaction conditions. Run small-scale trials at different temperatures (e.g., 50°C, 65°C, 80°C) and monitor by TLC every hour to find the sweet spot where the starting material is consumed without significant side product formation.[7]

  • Cause: Formation of N-formylated pyrazole. If the pyrazole nitrogen is unsubstituted (NH), it can be formylated, deactivating the ring towards electrophilic substitution.

    • Solution: This is a known issue with N-unsubstituted pyrazoles.[12] Using a slight excess of the Vilsmeier reagent and ensuring sufficient heat can sometimes favor C-formylation over N-formylation. If this remains a persistent problem, consider protecting the pyrazole nitrogen before the Vilsmeier-Haack reaction, though this adds steps to the synthesis.

Q3: The work-up is difficult, forming a persistent emulsion during extraction.

A3:

  • Cause: The presence of residual DMF and salts can act as surfactants, stabilizing emulsions.

    • Solution: After neutralization, add a saturated solution of NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product, driving it into the organic layer. Centrifugation, if available, can also be effective.

Q4: How do I confirm that formylation occurred at the C5 position and not the C4 position?

A4: The regioselectivity of the Vilsmeier-Haack reaction on 3-substituted pyrazoles is a complex topic. While formylation typically occurs at the 4-position for many pyrazoles, the electronic influence of the pyridyl group at C3 directs the electrophilic attack to the C5 position.[12][13] The definitive confirmation is done via 2D NMR spectroscopy (HMBC/NOESY) to establish long-range correlations between the aldehyde proton and the pyrazole ring protons/carbons.

Summary of Optimized Conditions & Data

ParameterConditionExpected YieldKey Considerations & Rationale
Vilsmeier Reagent 3.0 eq. DMF / 1.5 eq. POCl₃GoodProvides a moderate excess of the active electrophile without being wasteful. Ensures complete conversion.[10]
Reaction Temp. 60-70 °COptimalBalances reaction rate with substrate stability. Lower temperatures may be too slow; higher temperatures risk decomposition.[11]
Reaction Time 2-6 hoursHighMust be optimized via TLC monitoring to prevent the formation of degradation byproducts from prolonged heating.
Work-up pH 7-8Crucial for IsolationEnsures the product is in its neutral form for efficient extraction into organic solvents. Careful, slow addition of base is required to control the exotherm.
Purification Column ChromatographyHigh PurityA gradient of ethyl acetate in hexanes is typically effective. Pre-treating silica with triethylamine may be necessary if the product streaks.[6]

References

  • Taylor & Francis Online. Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction.[Link]

  • Arabian Journal of Chemistry. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.[Link]

  • Vilsmeier reagent. Vilsmeier reagent.[Link]

  • ResearchGate. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.[Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.[Link]

  • MDPI. Synthesis and Properties of Pyrazoles.[Link]

  • ResearchGate. Synthesis of heterocyclic compounds from 4-formylpyrazoles | Request PDF.[Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Academia.edu. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.[Link]

  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.[Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.[Link]

  • Google Patents.
  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.[Link]

  • Chem-Impex. 2-(1H-Pyrazol-3-yl)pyridine.[Link]

  • Wikipedia. Vilsmeier reagent.[Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF.[Link]

  • RSC Publishing. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.[Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.[Link]

  • Amazon AWS. Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p.[Link]

  • ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols.[Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]

  • orientjchem.org. One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents.[Link]

  • PubMed. Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals.[Link]

  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals.[Link]

  • MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.[Link]

  • Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.[Link]

  • PubMed. Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives.[Link]

Sources

Troubleshooting

Technical Support Center: Formylation of 3-(pyridin-2-yl)-1H-pyrazole

Subject: Troubleshooting Side Reactions & Optimization of Vilsmeier-Haack Formylation Ticket ID: VH-PYR-3PY-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Optimization of Vilsmeier-Haack Formylation Ticket ID: VH-PYR-3PY-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Diagnostic Workflow

The formylation of 3-(pyridin-2-yl)-1H-pyrazole presents a unique challenge compared to simple pyrazoles. The substrate contains two distinct nucleophilic domains: the electron-rich pyrazole ring (C-4 target) and the basic pyridine nitrogen.

The primary failure modes in this synthesis are Regiochemical Mismatch (N- vs. C-formylation), Halogenation Artifacts (chlorination), and Reagent Sequestration (pyridine interference).[1]

Diagnostic Decision Tree

Use the following logic flow to identify your specific issue based on analytical data (TLC/LC-MS).

TroubleshootingFlow Start Start: Analyze Crude Mixture (LC-MS / NMR) Q1 Is the desired Mass (M+28) present? Start->Q1 Result_C Product is C-Formyl (Target) Q1->Result_C Yes (Major) Q2 Is there a Mass shift of +18 or +34? Q1->Q2 No / Low Yield Result_N Product is N-Formyl (Unstable, reverts to SM) Fix1 Fix1 Result_N->Fix1 See Ticket #01 Q2->Result_N M+28 (Transient) Result_Cl Chlorination (M+34/36) (C-5 or Pyridine ring) Q2->Result_Cl M+34 (Cl) Result_Dimer Dimerization/Tars Q2->Result_Dimer High MW Fix2 Fix2 Result_Cl->Fix2 See Ticket #02

Figure 1: Diagnostic logic for identifying side reactions based on crude analysis.

Core Protocol: The "Self-Validating" Method

To minimize side reactions, you must use a protocol that accounts for the pyridine nitrogen sink .[1] The pyridine ring will act as a base, consuming 1 equivalent of the acidic Vilsmeier reagent.[1] Standard 1:1 stoichiometry will fail.

Optimized Vilsmeier-Haack Protocol

Reagents: POCl₃ (Phosphorus oxychloride), DMF (N,N-Dimethylformamide), Substrate.[1][2][3]

StepActionTechnical Rationale (Why?)
1. Reagent Prep Cool DMF (5.0 equiv) to 0°C. Add POCl₃ (3.0 equiv) dropwise.[1] Stir 30 min.Generates the electrophilic Chloroiminium salt. Excess is required to saturate the pyridine N.
2. Addition Dissolve substrate (1.0 equiv) in minimal DMF. Add dropwise to Reagent at 0°C.Exothermic. Preventing heat spikes prevents chlorination side reactions.
3. Heating Warm to RT, then heat to 70-80°C for 4-6 hours.Critical: C-4 formylation is thermodynamic. Low temp favors kinetic N-formylation (reversible).[1]
4. Hydrolysis Pour reaction onto crushed ice/NaOAc . Stir vigorously for 1 hour.The intermediate is an iminium salt.[2] It must be hydrolyzed to release the aldehyde.
5. Neutralization Adjust pH to 7-8 with sat. NaHCO₃.Precipitates the free base product.

Troubleshooting Tickets (Issue Resolution)

Ticket #01: "I isolated the N-formyl product instead of the C-4 aldehyde."

The Science: The pyrazole NH is a nucleophile. Under kinetic control (low temperature or short time), the Vilsmeier reagent attacks the Nitrogen first, forming an N-formyl species.[1] This bond is essentially an amide and is hydrolytically unstable compared to the C-C bond formed at C-4.

Corrective Actions:

  • Increase Temperature: Push the reaction from Kinetic (N-attack) to Thermodynamic (C-attack) control. Ensure the reaction runs at 70-80°C for at least 4 hours.

  • Thermodynamic Migration: At higher temperatures, the N-formyl group often migrates to the C-4 position or detaches, allowing the C-4 attack to proceed.

  • Workup Severity: If you see N-formyl species in the NMR (identifiable by a CHO peak that disappears after D₂O shake or mild base treatment), your hydrolysis step was too gentle.[1] Increase the stirring time in aqueous acetate/carbonate.

Ticket #02: "My Mass Spec shows a +34/36 peak (Chlorination)."

The Science: POCl₃ is a potent chlorinating agent.[4] In electron-rich heterocycles, oxidative chlorination can occur.[1]

  • Mechanism: If the Vilsmeier complex concentration is too high locally, or the temperature spikes during addition, the intermediate can undergo nucleophilic attack by chloride ions (Cl⁻) rather than the desired elimination/rearrangement.[1]

  • Location: Usually at C-5 (adjacent to the NH) or on the pyridine ring if activated.

Corrective Actions:

  • Control the Exotherm: The addition of POCl₃ to DMF and the addition of substrate to the complex are both highly exothermic. Keep T < 10°C during these steps.

  • Reduce POCl₃: If chlorination persists, reduce POCl₃ from 3.0 equiv to 1.5–2.0 equiv, but maintain the heat to drive C-formylation.

  • Avoid "Old" DMF: Dimethylamine impurities in degraded DMF can catalyze chlorination pathways. Use fresh, anhydrous DMF.[1]

Ticket #03: "The reaction is stalled; Starting Material is recovered."

The Science: The Pyridine Effect . The pyridine nitrogen (pKa ~5.2) is more basic than the pyrazole. It reacts with the acidic Vilsmeier reagent to form an N-phosphoranyl or N-acyl salt. This "sequesters" the reagent, leaving none for the actual formylation at the pyrazole C-4.

Corrective Actions:

  • Stoichiometry Adjustment: You must treat the pyridine ring as a "reagent sink."

    • Standard Pyrazole: 1.2 equiv POCl₃.

    • Pyridine-Pyrazole:[1]2.5 - 3.0 equiv POCl₃.

  • Order of Addition: Ensure the Vilsmeier reagent is fully formed (white precipitate/suspension) before adding the substrate. This ensures the most reactive electrophile is available immediately.

Reaction Pathway Visualization

Understanding the competition between the N-pathway (reversible) and C-pathway (irreversible) is vital.

ReactionMechanism Substrate 3-(pyridin-2-yl)-1H-pyrazole N_Intermediate N-Formyl Intermediate (Kinetic / Unstable) Substrate->N_Intermediate Low Temp Fast C_Intermediate C-4 Iminium Salt (Thermodynamic) Substrate->C_Intermediate High Temp (>70°C) Slow VH_Reagent Vilsmeier Reagent (POCl3/DMF) N_Intermediate->Substrate Reversible N_Intermediate->C_Intermediate Rearrangement (Heat) Product 4-Formyl Product C_Intermediate->Product Hydrolysis (H2O/Base)

Figure 2: Mechanistic pathway showing the reversibility of N-formylation vs. the stability of C-formylation.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack if my pyrazole has an -OH group? A: No. POCl₃ will convert the -OH to -Cl (chlorination) almost quantitatively before formylation occurs. You must protect the -OH (e.g., as a methoxy or benzyl ether) before attempting this reaction [1].[1]

Q: Why does the reaction turn black/tarry? A: This indicates polymerization or decomposition.[5] It is usually caused by adding POCl₃ too quickly to DMF (runaway exotherm) or heating the reaction mixture before the substrate is fully dispersed. Ensure strict temperature control during the setup phase [2].

Q: Can I use other formylating agents? A: Yes. If Vilsmeier fails due to chlorination, consider the Reimer-Tiemann reaction (CHCl₃/KOH) or Duff reaction (Hexamine/TFA), though yields are typically lower for this specific scaffold.[1]

References

  • BenchChem. (2025).[1][4][5] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from

  • Mikhaleva, A. I., et al. (2009).[1] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 587-590.[1] Retrieved from

  • Popov, A. V., et al. (2019).[1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, vi, 1-14. Retrieved from [1]

  • Jupudi, S., et al. (2023).[1] Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. The insights provided herein are based on established chemical principles and proven field applications for analogous structures.

I. Overview of Purification Challenges

The purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde presents a unique set of challenges stemming from its molecular structure. The presence of a basic pyridine ring, an acidic pyrazole N-H, and a reactive aldehyde group necessitates a carefully considered purification strategy. Key challenges include:

  • Polarity: The combination of the pyridine and pyrazole rings, along with the polar carbaldehyde group, results in a compound with significant polarity, which can complicate separation from polar impurities.

  • Amphoteric Nature: The molecule possesses both a basic site (pyridine nitrogen) and an acidic site (pyrazole N-H), allowing for the formation of salts under both acidic and basic conditions. This property can be exploited for purification but also requires careful pH control.

  • Aldehyde Reactivity: The carbaldehyde functional group is susceptible to oxidation to a carboxylic acid and can participate in side reactions, especially under harsh pH or temperature conditions.

  • Potential Impurities: Synthesis, often via a Vilsmeier-Haack reaction, can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing low recovery of my product after silica gel column chromatography. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery from silica gel chromatography is a common issue with polar, basic compounds like 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. The primary cause is often irreversible adsorption to the acidic silica gel. The basic pyridine moiety can strongly interact with the acidic silanol groups on the silica surface, leading to significant product loss.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, treat the silica gel with a base to neutralize the acidic sites. A common method is to slurry the silica gel in the chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will minimize the strong interaction between your basic compound and the stationary phase.

    • Optimize the Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 100% dichloromethane to a final mixture of 95:5 dichloromethane:methanol.

    • Consider an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Issue 2: Product Streaking on TLC and Broad Peaks in Column Chromatography

  • Question: My product streaks on the TLC plate and gives broad, tailing peaks during column chromatography. What is causing this and how can I achieve better separation?

  • Answer: Streaking and peak tailing are also consequences of strong interactions between your compound and the stationary phase. In addition to the acid-base interaction with the pyridine ring, the polar pyrazole and carbaldehyde groups can contribute to this phenomenon.

    Troubleshooting Workflow:

    G start Problem: Streaking/Tailing on TLC/Column a Add Triethylamine (0.1-1%) to Eluent start->a b Use a More Polar Eluent System (e.g., DCM/MeOH or EtOAc/MeOH) a->b c Consider Alumina as Stationary Phase b->c d Check for Compound Overload c->d e Improved Separation d->e

    Caption: Troubleshooting workflow for poor chromatography.

    Detailed Steps:

    • Base Additive: As with low recovery, adding a small amount of triethylamine to your eluent system is the first and often most effective step to improve peak shape.

    • Solvent System Modification: Ensure your eluent system has sufficient polarity to effectively move the compound along the stationary phase. For highly polar compounds, a mixture of ethyl acetate and methanol may be more effective than hexane-based systems.

    • Stationary Phase Choice: Neutral or basic alumina can significantly reduce tailing for basic compounds.

    • Sample Loading: Overloading the column can lead to broad peaks. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: Presence of a More Polar Impurity (Suspected Carboxylic Acid)

  • Question: After purification, I see a persistent, more polar spot on my TLC that I suspect is the corresponding carboxylic acid. How can I remove this impurity?

  • Answer: The aldehyde group in your compound is susceptible to oxidation, especially if the crude material is exposed to air for extended periods or if oxidizing agents are present. The resulting carboxylic acid, 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is significantly more polar and can be challenging to separate by chromatography alone.

    Purification Strategy: Acid-Base Extraction

    The amphoteric nature of your product and the acidic nature of the impurity allow for an effective separation using acid-base extraction.

    Protocol:

    • Dissolution: Dissolve the impure mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer. Your desired aldehyde, being less acidic, should largely remain in the organic layer.

    • Separation: Separate the organic layer. Repeat the aqueous base wash if necessary (monitor by TLC).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

    G cluster_0 Separatory Funnel a Organic Layer Aldehyde + Solvent dry Dry Organic Layer (Na₂SO₄) a->dry b Aqueous Layer Carboxylate Salt + NaHCO₃ waste Aqueous Waste b->waste start Impure Mixture (Aldehyde + Carboxylic Acid) in Organic Solvent wash Wash with aq. NaHCO₃ start->wash separate Separate Layers wash->separate separate->a separate->b concentrate Concentrate dry->concentrate product Purified Aldehyde concentrate->product

    Caption: Acid-base extraction workflow for removing acidic impurities.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis of this compound?

    • A1: Besides unreacted starting materials, common impurities from a Vilsmeier-Haack reaction include residual high-boiling solvents like N,N-dimethylformamide (DMF) and byproducts from the hydrolysis of the Vilsmeier reagent (POCl₃).[1][2] In some cases, incomplete formylation or side reactions on the pyridine or pyrazole ring can occur, leading to isomeric impurities.[2]

  • Q2: What is a good starting point for a recrystallization solvent system?

  • Q3: Can I use preparative HPLC for purification?

    • A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option for obtaining high-purity material, especially for challenging separations.[4][5] A reversed-phase C18 column is a common starting point.[6] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.[6] Given the compound's polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a viable option.[7]

    Table 1: Suggested Starting Conditions for Preparative HPLC

ParameterReversed-Phase HPLCHILIC
Stationary Phase C18Bare Silica or Amide
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidWater + 0.1% Formic Acid
Gradient Start with high A, increase BStart with high A, increase B
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)
  • Q4: How should I store the purified 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

    • A4: Aldehydes can be sensitive to air and light. To prevent oxidation to the corresponding carboxylic acid, it is recommended to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

  • Q5: How can I assess the purity of my final product?

    • A5: The purity of your 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde should be assessed using a combination of techniques:

      • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[8][9] The aldehyde proton should appear as a singlet in the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm. The absence of signals from common solvents or starting materials is crucial.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity.

IV. References

  • Cetinel Aksoy, S., Küçüksolak, M., Uze, A., & Bedir, E. (n.d.). 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400... ResearchGate. Retrieved from [Link]

  • (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

  • (n.d.). 1HNMR δ values for. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from

  • (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • (n.d.). 4. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]

  • (n.d.). 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 665156. PubChem. Retrieved from [Link]

  • (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Gross, G. A., & Grüter, T. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(9), 3488–3496. [Link]

  • (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. Retrieved from [Link]

  • (n.d.). Scale up to more options - Preparative HPLC columns. Pragolab. Retrieved from [Link]

  • (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Retrieved from [Link]

  • (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. Technical Disclosure Commons. Retrieved from [Link]

  • (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Van der Eycken, J., & Appukkuttan, P. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molbank, 2021(4), M1303. [Link]

  • (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. Retrieved from

  • (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Retrieved from [Link]

  • (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]

  • (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents. Retrieved from

  • (2016, April 1). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in the Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction: The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a critical process in the development of various pharmaceutical intermediates and advanced materials. This molecule is typically synthesized i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a critical process in the development of various pharmaceutical intermediates and advanced materials. This molecule is typically synthesized in a two-stage process: the initial formation of the 3-(pyridin-2-yl)-1H-pyrazole core, followed by formylation at the C5 position, most commonly via the Vilsmeier-Haack reaction.[1][2][3][4][5] While seemingly straightforward, this synthetic route is often complicated by the formation of structurally similar byproducts that can be challenging to identify and separate.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured in a practical question-and-answer format to directly address common issues encountered during synthesis and analysis, offering expert insights into the root causes and providing validated protocols for resolution.

Section 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for identifying and mitigating common byproducts.

Q1: My final reaction analysis (HPLC/LC-MS) shows a major peak corresponding to the molecular weight of my starting material, 3-(pyridin-2-yl)-1H-pyrazole. Why did the formylation fail or remain incomplete?

Plausible Cause: This is the most common issue and points to incomplete formylation. The Vilsmeier-Haack reaction, while effective, can be sensitive to reaction conditions and reagent stoichiometry.[6][7]

Diagnostic Steps:

  • Confirm Identity: Use a co-injection on your HPLC system with an authentic sample of the starting material, 3-(pyridin-2-yl)-1H-pyrazole. The peak retention time should match perfectly.

  • Quantify: Determine the relative percentage of the starting material versus the desired product to gauge the reaction's conversion rate.

Corrective Actions & Prevention:

  • Reagent Stoichiometry: The Vilsmeier reagent (typically formed from POCl₃ and DMF) is moisture-sensitive and can decompose. Increase the equivalents of the Vilsmeier reagent (from a typical 1.5-2.0 eq. to 2.5-3.0 eq.) to compensate for any degradation and drive the reaction to completion.[3]

  • Reaction Temperature & Time: Formylation of pyrazoles can be sluggish. If you are running the reaction at a low temperature (e.g., 0 °C to room temperature), consider increasing the temperature to 70-90 °C.[3][8] Extend the reaction time and monitor periodically by TLC or HPLC until the starting material is consumed.

  • Reagent Quality: Ensure that the POCl₃ is fresh and the DMF is anhydrous. Water will rapidly quench the Vilsmeier reagent.

Q2: My LC-MS analysis shows a peak with the identical mass-to-charge ratio (m/z) as my desired product but with a distinctly different retention time in my RP-HPLC analysis. What is this impurity?

Plausible Cause: You have likely formed an isomeric byproduct. The most probable candidate is the N-formylated pyrazole, 1-formyl-3-(pyridin-2-yl)-1H-pyrazole . Electrophilic attack can occur at the N1 nitrogen atom in addition to the C5 carbon.[9] Another, though less common, possibility under certain conditions is formylation at the C4 position of the pyridine ring, although this is sterically and electronically disfavored.

Diagnostic Steps:

  • NMR Spectroscopy: This is the definitive method for distinguishing isomers.

    • Desired Product (C-formylated): You will observe a distinct aldehyde proton signal (~9.8-10.0 ppm) and the pyrazole N-H proton (a broad singlet, often >13 ppm). The proton on the C4 of the pyrazole ring will appear as a singlet around 7.0-7.5 ppm.

    • N-Formylated Byproduct: You will not see the broad N-H proton signal. Instead, you will see a formyl proton signal, and the pyrazole ring protons will have different chemical shifts compared to the starting material.

  • FTIR Spectroscopy: The N-formyl C=O stretch will appear at a different wavenumber than the C-formyl C=O stretch of the desired product.

Corrective Actions & Prevention:

  • Control Reaction Temperature: N-formylation can sometimes be favored at lower temperatures, while C-formylation is often favored at higher temperatures. Experiment with a higher reaction temperature (e.g., 80-100 °C) to promote the desired reaction pathway.

  • Hydrolysis during Workup: The N-formyl group is often labile and can be hydrolyzed back to the starting pyrazole under basic or strongly acidic workup conditions.[9] A carefully controlled neutral or mildly acidic aqueous workup can sometimes selectively remove this byproduct.

Q3: My reaction produced two major products that are very difficult to separate by column chromatography. LC-MS shows they have the same molecular weight. What could be the issue?

Plausible Cause: This issue likely originates from the first step of your synthesis: the formation of the pyrazole ring. If you used an unsymmetrical 1,3-dicarbonyl precursor, its condensation with hydrazine can generate two regioisomers: 3-(pyridin-2-yl)-1H-pyrazole and 5-(pyridin-2-yl)-1H-pyrazole .[10] Subsequent formylation of this mixture would then yield two different carbaldehyde products.

Diagnostic Steps:

  • Analyze the Intermediate: Go back and acquire a high-resolution ¹H NMR spectrum of your pyrazole intermediate before the formylation step. A mixture of regioisomers will show two distinct sets of signals for the pyrazole and pyridine protons.

  • Advanced NMR (NOE/HMBC): For an unambiguous assignment of the pyrazole intermediate, use 2D NMR techniques. For the desired 3-(pyridin-2-yl) isomer, an NOE correlation should be observed between the pyrazole N-H proton and the H6' proton of the pyridine ring.

Corrective Actions & Prevention:

  • Regiocontrolled Synthesis: The most robust solution is to redesign the synthesis of the pyrazole core to be regioselective. Several modern synthetic methods offer high regioselectivity.[11]

  • Purify the Intermediate: It is far easier to separate the 3- and 5-substituted pyrazole regioisomers before the formylation step. Meticulous purification of the intermediate by column chromatography or recrystallization is critical.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and its major byproduct pathways?

The most common and industrially relevant pathway involves two key transformations as illustrated below. The primary byproduct challenges arise from incomplete reactions or side-reactions at each stage.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Vilsmeier-Haack Formylation A 1-(Pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (or other 1,3-dicarbonyl equivalent) C 3-(Pyridin-2-yl)-1H-pyrazole (Intermediate) A->C Cyclocondensation D 5-(Pyridin-2-yl)-1H-pyrazole (Regioisomeric Byproduct) A->D Side Reaction B Hydrazine (NH2NH2) B->C B->D F 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (TARGET PRODUCT) C->F Vilsmeier-Haack Reaction G Unreacted Starting Material (Byproduct) C->G Incomplete Reaction H 1-Formyl-3-(pyridin-2-yl)-1H-pyrazole (Isomeric Byproduct) C->H Side Reaction (N-Formylation) E POCl3 + DMF E->F

Caption: Synthetic pathway and key byproducts.

Q2: How can I set up a reliable HPLC method to monitor the reaction and analyze the final product purity?

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for both in-process control and final quality assessment. A good starting point is a gradient method, which can effectively separate the non-polar starting material from the more polar aldehyde product and other potential byproducts.

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for heterocyclic aromatic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the basic pyridine and pyrazole nitrogens. MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of both polar byproducts and less polar starting materials.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35-40 °CElevated temperature can improve peak shape and reduce viscosity.[12]
Detection UV at 254 nm and 280 nmPyridine and pyrazole rings show strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Q3: What causes the formation of dark, insoluble tars during the Vilsmeier-Haack reaction, and how can it be avoided?

The formation of tars or polymeric material is typically a result of overly harsh reaction conditions.

Causality:

  • Excessive Temperature: The Vilsmeier-Haack reagent is highly reactive. At excessively high temperatures (e.g., >120 °C) or with prolonged heating, it can induce decomposition and polymerization of the electron-rich pyrazole substrate.

  • Concentration Effects: Running the reaction at a very high concentration can lead to localized overheating and increase the rate of bimolecular decomposition pathways.

  • Substrate Instability: If the starting pyrazole contains other sensitive functional groups, they may not be stable to the strongly acidic and dehydrating conditions of the reaction.

Prevention:

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction.

  • Controlled Addition: Add the POCl₃ to the DMF solution of the pyrazole slowly, preferably at 0 °C, to control the initial exothermic formation of the Vilsmeier reagent.

  • Appropriate Solvent Volume: Ensure the reaction is sufficiently dilute to allow for effective heat dissipation.

Section 3: Standard Operating Protocols

SOP 1: Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence for identifying an unknown peak observed during HPLC analysis.

Caption: Logical workflow for impurity identification.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Organic Chemistry Portal. (2022). Pyrazole synthesis.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Thieme. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Arkivoc. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes.
  • ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Arkivoc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • IJCPS. (2013, October 13). Synthesis, characterization and antimicrobial activity of some new phenyl moiety.

Sources

Optimization

alternative reagents for the formylation of pyridinylpyrazoles

This guide is structured as a high-level Technical Support Center for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address specific failure modes and robust alterna...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address specific failure modes and robust alternatives for the formylation of pyridinylpyrazoles —a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, BRAF inhibitors).

Topic: Alternative Reagents & Troubleshooting Protocols Ticket ID: CHEM-APP-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

The Challenge: The Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich heterocycles. However, pyridinylpyrazoles present a unique "push-pull" electronic conflict. The electron-deficient pyridine ring can deactivate the attached pyrazole, leading to stalled reactions, while the nucleophilic nitrogen atoms can irreversibly coordinate electrophiles or lead to ring chlorination rather than formylation.

Workflow Decision Tree: Use the diagram below to select the optimal method based on your specific substrate constraints.

Formylation_Decision_Tree Start Start: Pyridinylpyrazole Substrate Is_Activated Is the Pyrazole Ring Electron-Rich? Start->Is_Activated VH_Check Attempt Vilsmeier-Haack (Standard Protocol) Is_Activated->VH_Check Yes Halogen_Present Is a Halogen (Br/I) present at desired C-position? Is_Activated->Halogen_Present No (Deactivated) VH_Fail Did VH fail or chlorinate the ring? VH_Check->VH_Fail VH_Fail->Halogen_Present Yes Method_Lith METHOD A: Metal-Halogen Exchange (n-BuLi / DMF) Halogen_Present->Method_Lith Yes (Regiocontrol needed) Method_Pd METHOD B: Pd-Catalyzed Carbonylation (CO Surrogate) Halogen_Present->Method_Pd Yes (Scale-up/Safety) Method_Duff METHOD C: Duff Reaction (Acidic/Green) Halogen_Present->Method_Duff No (Acid Stable Only)

Caption: Logical workflow for selecting a formylation strategy based on substrate electronics and functional group availability.

Troubleshooting the Standard: Vilsmeier-Haack (VH)

Before switching reagents, confirm the failure mode of the standard VH reaction (POCl₃/DMF).

Common Failure Modes
SymptomDiagnosisRoot Cause
No Reaction (Recovered SM) Electronic DeactivationThe pyridine ring (especially if 2-pyridyl) withdraws electron density from the pyrazole, making it inert to the weak Vilsmeier electrophile.
Chlorinated Product Competitive SubstitutionPOCl₃ acts as a chlorinating agent. If the ring is electron-poor, the intermediate alcohol is converted to a chloride instead of hydrolyzing to the aldehyde.
Tarry/Black Mixture PolymerizationHigh temperatures (>90°C) required to force the reaction cause decomposition of the pyridine ring.
Q&A: Optimizing VH

Q: I am getting a chlorinated byproduct at the C4 position instead of the aldehyde. Why? A: This occurs when the hydrolysis step is insufficient or when the intermediate iminium salt is unstable.

  • Fix: Increase the buffering of the hydrolysis step. Instead of pouring directly into ice water, pour the reaction mixture into cold aqueous Sodium Acetate (2M) . This buffers the pH immediately, preventing acid-catalyzed side reactions and promoting clean hydrolysis of the chloro-iminium intermediate.

Method A: Metal-Halogen Exchange (The Precision Tool)

When the ring is too deactivated for VH, or when you need absolute regiocontrol, Lithiation-Formylation is the gold standard. This relies on converting a C-Br or C-I bond into a C-Li bond, which then attacks a formyl source (DMF).

Protocol: C4-Formylation of 1-(2-Pyridinyl)pyrazole

Reagents:

  • Substrate: 4-Bromo-1-(pyridin-2-yl)-1H-pyrazole

  • Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

  • Quench: Anhydrous DMF

  • Solvent: Anhydrous THF

Step-by-Step Guide:

  • Drying: Flame-dry a 3-neck flask under Argon. Add the brominated substrate (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Pyridinyl nitrogens can coordinate Lithium; low temperature is critical to prevent ortho-lithiation of the pyridine ring.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Checkpoint: Stir for 30-45 mins. If using i-PrMgCl, you may need to warm to -20°C to effect exchange.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warm-up: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

Critical Insight: If the pyridine ring contains sensitive halogens (e.g., a 2-fluoro group), n-BuLi might attack the pyridine (SNAr). In this case, use isopropylmagnesium chloride (TurboGrignard) which is milder and tolerates functional groups better while still performing the Br-Mg exchange.

Method B: Pd-Catalyzed Carbonylation (The Scalable Alternative)

For late-stage functionalization or when avoiding cryogenic conditions, Palladium-catalyzed carbonylation is superior. It avoids the use of corrosive POCl₃ and hazardous Lithium reagents.

The "Green" Approach: CO Surrogates

Handling CO gas cylinders is a safety risk. We recommend using Solid CO Surrogates (e.g., Phenyl Formate or Mo(CO)₆) or in-situ generation.

Mechanism Visualization:

Pd_Cycle Substrate Ar-X (Halide) OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd Pd_Ar_X L2Pd(Ar)(X) OxAdd->Pd_Ar_X CO_Insert CO Insertion Pd_Ar_X->CO_Insert Acyl_Pd L2Pd(COAr)(X) CO_Insert->Acyl_Pd RedElim Reductive Elimination Acyl_Pd->RedElim RedElim->Pd0 Regeneration Product Ar-CHO (Aldehyde) RedElim->Product Hydride Hydride Source (Silane/Formate) Hydride->RedElim

Caption: Catalytic cycle for Pd-catalyzed formylation. Note the requirement for a hydride source (e.g., Et3SiH) to generate the aldehyde rather than an ester.

Protocol: Carbonylative Formylation

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)

  • CO Source: Phenyl Formate (acts as both CO source and release mechanism) or CO gas (balloon).

  • Hydride Source: Triethylsilane (Et₃SiH) - Required if not using formate chemistry specifically designed to yield aldehydes.

  • Base: Triethylamine (Et₃N)

Troubleshooting Q&A: Q: I obtained the ethyl ester instead of the aldehyde. What happened? A: You likely used ethanol as a solvent or additive. In Pd-carbonylation, the acyl-palladium intermediate is trapped by the strongest nucleophile.

  • Fix: To get the aldehyde, you must exclude alcohols. Use an inert solvent (Dioxane or Toluene) and use Triethylsilane or Sodium Formate as the hydride donor to "trap" the acyl-palladium species as the aldehyde.

Method C: The Duff Reaction (Niche/Acidic)

This is a classical method often overlooked. It uses Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).

  • Pros: Avoids transition metals; highly scalable; works well if the pyrazole is electron-rich (e.g., amino-pyrazoles).

  • Cons: Highly acidic (incompatible with acid-labile protecting groups); generally lower yields than Lithiation.

  • Applicability: Best used when the pyridinylpyrazole has electron-donating groups (like -OMe or -NMe2) on the phenyl/pyridine rings, activating them for this weaker electrophilic substitution.

Summary Comparison Table

FeatureVilsmeier-HaackMetal-Halogen ExchangePd-CarbonylationDuff Reaction
Primary Use Standard electron-rich substratesRegioselective control; Deactivated ringsScalable; Late-stage functionalizationAcid-stable, electron-rich substrates
Key Reagent POCl₃ / DMFn-BuLi / DMFPd(OAc)₂ / CO / SilaneHMTA / TFA
Substrate Req. Must be electron-richRequires Aryl-HalideRequires Aryl-HalideMust be acid-stable
Safety Profile Corrosive; Phosphorus wastePyrophoric (Li); CryogenicCO gas (toxic) or heavy metalsAcidic; Formaldehyde generation
Atom Economy PoorModerateHighModerate

References

  • Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5] Comprehensive Organic Synthesis.

  • Lithiation Strategies: Schlosser, M. (2005).[6] Organometallics in Synthesis: A Manual. Wiley. (Focus on regioselective lithiation of pyridines).

  • Pd-Catalyzed Carbonylation: Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition.

  • Duff Reaction on Pyrazoles: Fomenko, T. R., et al. (2011).[7] Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications.

  • Green CO Surrogates: Morimoto, T., et al. (2004). CO-Free Carbonylation using Formates. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating impurities. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.

The primary synthetic route to this and similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich systems.[1][2] Typically, the synthesis involves the cyclization and concurrent formylation of a hydrazone precursor, derived from 2-acetylpyridine and a suitable hydrazine. This guide will focus on troubleshooting this specific and widely used pathway.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction mixture is turning dark brown or black and forming a tarry residue. What is happening and how can I prevent it?

Answer:

This is a very common issue in Vilsmeier-Haack reactions and typically points to one of two main causes: uncontrolled reaction temperature or the presence of impurities.

  • Causality - Reaction Exotherm: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a highly exothermic process.[3] If POCl₃ is added too quickly or without adequate cooling, the localized overheating can cause DMF to decompose or polymerize. Furthermore, the subsequent addition of the hydrazone substrate to the pre-formed reagent can also be exothermic. This excess heat can degrade the sensitive hydrazone intermediate or the pyrazole product, leading to the formation of complex, insoluble tars.

  • Causality - Impurities: The Vilsmeier reagent is extremely sensitive to moisture.[3] Any water present in the DMF, glassware, or reaction atmosphere will rapidly decompose the reagent, reducing its effectiveness and potentially catalyzing side reactions. Impurities in the starting hydrazone can also act as catalysts for decomposition.

Troubleshooting Steps:

  • Strict Temperature Control:

    • Prepare the Vilsmeier reagent in an ice/salt bath (0 °C to -10 °C).

    • Add POCl₃ dropwise to the DMF with vigorous stirring over a period of 15-30 minutes. Never add DMF to POCl₃.

    • Ensure the internal temperature does not rise above 5 °C during the addition.

    • Maintain cooling as you add your hydrazone substrate, which should be dissolved in a minimal amount of anhydrous DMF or another suitable solvent.

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous DMF.

    • Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Purity of Starting Materials:

    • Use high-purity, dry 2-acetylpyridine and hydrazine to synthesize the precursor.

    • Purify the hydrazone precursor (e.g., by recrystallization) before subjecting it to the Vilsmeier-Haack conditions to remove any residual starting materials or byproducts.

Q2: My TLC analysis shows multiple spots and low conversion of the starting hydrazone. How can I drive the reaction to completion?

Answer:

Low conversion is often linked to an inactive or insufficient amount of the Vilsmeier reagent, or suboptimal reaction conditions for your specific substrate.

  • Causality - Reagent Stoichiometry and Activity: As mentioned, the Vilsmeier reagent is moisture-sensitive. Its premature decomposition will lead to an effective substoichiometric amount of active formylating agent. Additionally, the stoichiometry itself is critical. While a 1:1 ratio of DMF to POCl₃ forms the reagent, an excess is often required to drive the reaction forward, especially with less reactive substrates.[4] Some protocols recommend using DMF as the solvent, ensuring it is in large excess.[5]

  • Causality - Reaction Kinetics: The electronic nature of the hydrazone precursor influences its reactivity. Some substrates simply require more forcing conditions—either higher temperatures or longer reaction times—to achieve full conversion.[6]

Optimization Strategies:

  • Reagent Stoichiometry:

    • Start with a POCl₃ to hydrazone molar ratio of at least 2:1. Some procedures use up to 3 equivalents of POCl₃.[7]

    • Ensure DMF is in significant excess, often acting as the solvent. A common approach is to dissolve the hydrazone in 5-10 volumes of DMF before adding it to the pre-formed reagent.

  • Reaction Time and Temperature:

    • After the initial addition at low temperature, allow the reaction to warm to room temperature and then gently heat it. A typical temperature range is 60-80 °C.[5]

    • Monitor the reaction by TLC every 1-2 hours. Quench a small aliquot in ice-cold ammonium hydroxide, extract with ethyl acetate, and spot on a TLC plate.

    • If the reaction stalls, consider increasing the temperature in 10 °C increments or extending the reaction time. Reactions can sometimes require heating overnight.[8]

Q3: I've isolated a product, but the NMR spectrum is complex and suggests a major impurity. What could it be?

Answer:

Besides unreacted starting material, the most likely impurities are regioisomers or products of side reactions with the Vilsmeier reagent.

  • Causality - Regioisomer Formation: While the Vilsmeier-Haack cyclization of hydrazones derived from methyl ketones is generally regioselective for forming pyrazole-4-carbaldehydes, alternative cyclization pathways can sometimes lead to isomeric products.[2] For the synthesis of a 5-carbaldehyde, the specific precursor design is critical. An incorrect starting material or reaction pathway could lead to the formation of the thermodynamically favored 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

  • Causality - Side Reactions: The Vilsmeier reagent is not just a formylating agent; it can also act as a chlorinating agent, especially at higher temperatures or if other nucleophilic groups are present.[9] For instance, if there were an unprotected hydroxyl group on a substituted pyridine ring, it could be converted to a chloride.[4]

Diagnostic and Purity Workflow:

  • Confirm Structure with 2D NMR: Use COSY and HMBC NMR experiments to unambiguously assign the proton and carbon signals and confirm the connectivity of the aldehyde group to the C5 position of the pyrazole ring.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the molecular formula. This will easily distinguish between the desired product and a chlorinated byproduct (which would have a different mass and a characteristic isotopic pattern).

  • Re-evaluate the Synthetic Route: Confirm that your starting hydrazone is correctly synthesized and characterized. The reaction of 2-acetylpyridine with hydrazine hydrate should yield (E/Z)-1-(pyridin-2-yl)ethylidenehydrazine. This specific precursor is key to achieving the desired regiochemistry upon cyclization.

Q4: The final yield after purification is consistently low. What are the best practices for work-up and purification?

Answer:

Product loss often occurs during the aqueous work-up and subsequent purification steps. The product's amphoteric nature (basic pyridine nitrogen, acidic pyrazole N-H) can complicate extraction and chromatography.

  • Causality - Work-up: The work-up requires quenching the highly reactive excess Vilsmeier reagent and POCl₃, usually by pouring the reaction mixture onto crushed ice.[5] This is followed by neutralization. If the pH becomes too acidic or too basic, the product may remain dissolved in the aqueous phase or potentially degrade. The final pH for optimal precipitation/extraction is critical.

  • Causality - Purification: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a polar molecule. It can stick to silica gel, leading to tailing and poor recovery during column chromatography. Recrystallization can also be challenging if the right solvent system is not identified.

Recommended Work-up and Purification Protocol:

  • Controlled Quenching: Slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Careful Neutralization: Basify the cold aqueous solution very slowly with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8. Avoid using strong bases like NaOH unless necessary, as they can promote side reactions. The product should precipitate as a solid.

  • Isolation:

    • If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product is oily or does not fully precipitate, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Column Chromatography: Use a less acidic stationary phase like neutral alumina, or deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). See Table 2 for recommended solvent systems.

    • Recrystallization: This is often the best method for final purification. Test various solvents. A mixture of ethanol/water, isopropanol, or ethyl acetate/hexane is often effective for similar heterocyclic aldehydes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde via the Vilsmeier-Haack reaction?

Answer: The reaction is a multi-step process that involves the formation of the Vilsmeier reagent, followed by a cyclization-formylation cascade.[1][10]

  • Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A chloride ion is eliminated, forming the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Cyclization and Formylation: The hydrazone precursor, (E/Z)-1-(pyridin-2-yl)ethylidenehydrazine, attacks the Vilsmeier reagent. The subsequent intramolecular cyclization, driven by the nucleophilic nitrogen of the hydrazone, forms the pyrazole ring. Aromatization and subsequent hydrolysis of the iminium intermediate during aqueous work-up installs the aldehyde group at the C5 position.

Vilsmeier_Mechanism cluster_reactants Starting Materials Hydrazone 2-Acetylpyridine Hydrazone CyclizedIntermediate Cyclized Intermediate Hydrazone->CyclizedIntermediate + Vilsmeier Reagent DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent + POCl₃ (Exothermic) POCl3 POCl₃ FinalProduct 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CyclizedIntermediate->FinalProduct Work-up (Hydrolysis)

Caption: Mechanism of Vilsmeier-Haack cyclization-formylation.

Q2: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)?

Answer: POCl₃ is a highly corrosive and toxic chemical that reacts violently with water.[3] All manipulations must be performed with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene).

  • Fume Hood: Handle POCl₃ exclusively in a well-ventilated chemical fume hood.

  • Anhydrous Conditions: Never allow POCl₃ to come into contact with water or other protic solvents, as the reaction is violent and releases corrosive HCl gas.

  • Quenching: When the reaction is complete, the mixture must be quenched by slowly adding it to ice, never the other way around. This allows the large volume of ice to absorb the heat of reaction. Be prepared for the release of HCl gas.

  • Waste Disposal: Neutralize any waste containing residual POCl₃ carefully with a base (like sodium bicarbonate) before disposal according to your institution's guidelines.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and impurities?

Answer:

A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The primary tool for tracking the consumption of the starting hydrazone and the appearance of the product. Use a UV lamp (254 nm) for visualization.

  • Product and Impurity Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for structural elucidation. The aldehyde proton of the product will appear as a characteristic singlet at ~9.8-10.0 ppm. The distinct aromatic signals for the pyridine and pyrazole rings confirm the structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities. High-Resolution MS (HRMS) provides the exact mass for formula confirmation.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1670-1690 cm⁻¹ and N-H stretches for the pyrazole ring at ~3100-3300 cm⁻¹.

    • High-Performance Liquid Chromatography (HPLC): The best method for determining the final purity of the product.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of (E/Z)-1-(pyridin-2-yl)ethylidenehydrazine (Precursor)
  • To a solution of 2-acetylpyridine (1.0 eq) in ethanol (5 mL per 1 g of ketone), add hydrazine monohydrate (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours or until TLC shows complete consumption of the starting ketone.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the hydrazone, which can be used directly or purified further.

Protocol 2: Vilsmeier-Haack Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (10 volumes). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (2.0 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of the hydrazone precursor (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 70 °C for 5-8 hours. Monitor progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice (~10 g of ice per 1 mL of reaction mixture).

  • Carefully neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of NaHCO₃.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Tables

Table 1: Common Impurities and Diagnostic Signatures

Impurity NamePotential Cause¹H NMR SignatureMass Spec (E-MS)
Unreacted HydrazoneIncomplete reactionAbsence of aldehyde proton (~9.9 ppm); presence of methyl singlet (~2.3 ppm) and hydrazone N-H.m/z corresponding to [Hydrazone+H]⁺
Over-reacted/Side ProductHigh temperature, excess reagentComplex aromatic region, potential absence of pyrazole N-H proton.m/z may vary; check for Cl isotope pattern.
Starting 2-AcetylpyridineImpure hydrazone precursorSharp methyl singlet around 2.6 ppm.m/z corresponding to [Ketone+H]⁺

Table 2: Recommended Solvent Systems

ApplicationStationary PhaseMobile Phase System (v/v)Notes
TLC Monitoring Silica Gel 60 F₂₅₄50-70% Ethyl Acetate in HexaneProduct is a polar spot (Rf ~0.2-0.4).
Column Chromatography Silica GelGradient: 30% to 80% Ethyl Acetate in HexaneTo improve peak shape, add 0.5% triethylamine to the mobile phase.
Recrystallization -Isopropanol or Ethanol/WaterDissolve in hot solvent and cool slowly to form crystals.
Visual Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start 2-Acetylpyridine + Hydrazine Hydrate hydrazone Form Hydrazone Precursor start->hydrazone vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃, 70°C) hydrazone->vilsmeier quench Quench on Ice vilsmeier->quench neutralize Neutralize (NaHCO₃, pH 7-8) quench->neutralize isolate Isolate Crude Product (Filtration/Extraction) neutralize->isolate purify Purify (Chromatography/Recrystallization) isolate->purify final Pure 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde purify->final

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flowchart start Low Yield or Impure Product q1 Tarry Residue Present? start->q1 q2 TLC Shows Low Conversion? q1->q2 No sol1 Improve Temp Control Use Anhydrous Solvents q1->sol1 Yes q3 Poor Recovery After Purification? q2->q3 No sol2 Increase Reaction Time/Temp Increase Reagent Stoichiometry q2->sol2 Yes sol3 Optimize Work-up pH Use Deactivated Silica Optimize Recrystallization Solvent q3->sol3 Yes end Improved Synthesis q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Sviridenko, Y., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1838. Available at: [Link]

  • Al-Masoudi, A.J., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 281-291. Available at: [Link]

  • Voskressensky, L.G., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 47, 454-461. Available at: [Link]

  • Ali, M.F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(3). Available at: [Link]

  • Quiroga, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1484-1515. Available at: [Link]

  • Elati, C.R., et al. (2012). A cost effective process for the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Indian Journal of Chemistry, Section B, 51B(3), 453-458. Available at: [Link]

  • Beloglazkina, E.K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Journal of Coordination Chemistry, 70(6), 1048-1061. Available at: [Link]

  • Kumar, V.S., et al. (2022). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry, 38(5). Available at: [Link]

  • Khaligh, N.G. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 459. Available at: [Link]

  • Seshadri, S. (2012). A Review on Vilsmeier-Haack Reaction. Journal of Scientific and Industrial Research, 71, 315-325. Available at: [Link]

  • CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. Google Patents.
  • Ghorab, M.M., et al. (2004). Synthesis and Reactions of New Pyrazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(1), 111-124. Available at: [Link]

  • Deng, X., & Mani, N.S. (2006). A Versatile, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. Available at: [Link]

  • El-Shehry, M.F., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Arkivoc, 2011(1), 196-245. Available at: [Link]

  • Patel, R.B., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Der Pharma Chemica, 7(9), 160-167. Available at: [Link]

  • PubChem. 5-(pyridin-3-yl)-1h-pyrazole-3-carbaldehyde. Available at: [Link]

  • El-Sabbagh, O.I., et al. (2013). Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives. Molecules, 18(3), 2683-2704. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]

  • Sharma, S., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors. European Review for Medical and Pharmacological Sciences, 26(2), 656-671. Available at: [Link]

  • Gomaa, A.M.M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

  • Kumar, A.V., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B, 62B(9), 1147-1154. Available at: [Link]

  • Al-Shammari, M.B., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derived heterocycles. Results in Chemistry, 4, 100346. Available at: [Link]

  • El-Kalyoubi, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society, 65(2), 169-204. Available at: [Link]

  • Reddy, C.S., et al. (2017). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 82(1), 1-25. Available at: [Link]

  • Kumar, P.V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing Pyrazole-4-carbaldehydes. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1709-1715. Available at: [Link]

  • Eiden, F., & Schweiger, J. (1993). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Synthesis, 1993(1), 85-88. Available at: [Link]

  • Kumar, A., et al. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition. Bioorganic Chemistry, 107, 104620. Available at: [Link]

Sources

Optimization

Vilsmeier-Haack Reaction on Pyridinylpyrazoles: A Technical Support and Troubleshooting Guide

Welcome to the Technical Support Center for the optimization of the Vilsmeier-Haack reaction on pyridinylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of the Vilsmeier-Haack reaction on pyridinylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your synthetic endeavors.

Understanding the Vilsmeier-Haack Reaction on Pyridinylpyrazoles

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6]

When applied to pyridinylpyrazoles, the reaction's outcome is governed by the electronic properties of both heterocyclic rings. The pyrazole ring is generally electron-rich and thus susceptible to electrophilic substitution, while the pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack.[7] This electronic dichotomy presents unique challenges and opportunities for regioselective formylation.

Mechanism of Action

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich position of the pyridinylpyrazole substrate. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the desired formylated product.[1][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of pyridinylpyrazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the Vilsmeier-Haack reaction on pyridinylpyrazoles can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

    • Potential Causes & Solutions:

      Potential Cause Explanation & Recommended Action
      Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture.[4] Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃.[9] A fishy odor in DMF indicates decomposition to dimethylamine, which will quench the Vilsmeier reagent.[4][10]
      Sub-optimal Reagent Stoichiometry The molar ratio of substrate to the Vilsmeier reagent is critical. For less reactive pyridinylpyrazoles, a larger excess of the Vilsmeier reagent (DMF/POCl₃) may be necessary.[7][11]
      Inadequate Reaction Temperature The optimal temperature is substrate-dependent.[5] If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., from 60°C to 100°C) may be required.[7][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes conversion without significant decomposition.[7]
      Insufficient Reaction Time Some reactions may require extended periods to reach completion. Monitor the reaction by TLC and extend the reaction time if starting material is still present.[7]
      Deactivated Substrate The electron-withdrawing nature of the pyridine ring can deactivate the pyrazole ring, making it less susceptible to electrophilic attack.[7] If optimization of standard conditions fails, consider activating the pyridine ring by forming the N-oxide prior to the Vilsmeier-Haack reaction.[7]

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the desired product. What are the possible side reactions?

  • Answer: The formation of multiple products is often due to a lack of regioselectivity, side reactions on the substituent groups, or decomposition under harsh conditions.

    • Potential Causes & Solutions:

      Potential Cause Explanation & Recommended Action
      Lack of Regioselectivity Formylation can potentially occur on either the pyrazole or the pyridine ring, or at different positions on the pyrazole ring. The position of formylation is dictated by the electronic and steric effects of the substituents on both rings. Careful analysis of the substrate's electronics is crucial. Consider using lower reaction temperatures to favor the kinetically controlled product.
      Reaction with Substituents Functional groups on the pyridinylpyrazole core may react with the Vilsmeier reagent. For instance, hydroxyl groups can be chlorinated.[1] Protecting sensitive functional groups prior to the reaction may be necessary.
      Decomposition High reaction temperatures or prolonged reaction times can lead to the degradation of the starting material or the product, often indicated by the darkening of the reaction mixture.[7] Optimize the temperature and reaction time by carefully monitoring with TLC.
      Diformylation In highly activated systems, diformylation can occur. Using a stoichiometric amount of the Vilsmeier reagent and lower reaction temperatures can help to minimize this side reaction.

Issue 3: Difficult Work-up and Product Isolation

  • Question: I am having trouble with the work-up procedure. The product seems to be water-soluble, or I am getting an emulsion during extraction.

  • Answer: Work-up is a critical step where the intermediate iminium salt is hydrolyzed.[7] Improper handling can lead to product loss or purification challenges.

    • Potential Causes & Solutions:

      Potential Cause Explanation & Recommended Action
      Incomplete Hydrolysis The hydrolysis of the iminium salt is exothermic and pH-dependent. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[7][9] Carefully neutralize the solution to a pH of 8-9 with a base like NaOH or Na₂CO₃ solution to ensure complete hydrolysis and precipitation of the product.[7]
      Product Water Solubility The introduction of a polar formyl group can increase the water solubility of the product. After the initial extraction, back-extract the aqueous layer multiple times with an organic solvent to recover any dissolved product.[9]
      Emulsion Formation Emulsions can form during the aqueous work-up, making phase separation difficult. To break emulsions, try adding brine or a small amount of a different organic solvent.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical regioselectivity of the Vilsmeier-Haack reaction on a pyridinylpyrazole?

    • A1: The regioselectivity is highly dependent on the substitution pattern of the pyridinylpyrazole. Generally, the formylation will occur at the most electron-rich position of the pyrazole ring, which is typically the C4 position if unsubstituted. The electron-withdrawing pyridine ring will direct the electrophilic attack away from itself and onto the pyrazole ring.

  • Q2: How do I prepare the Vilsmeier reagent?

    • A2: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF) under an inert atmosphere.[1][9] The reaction is exothermic and should be performed with caution.[9]

  • Q3: What are the safety precautions for this reaction?

    • A3: The reagents are hazardous. POCl₃ is highly corrosive and reacts violently with water.[9] The Vilsmeier reagent is also moisture-sensitive. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9] The quenching of the reaction mixture with ice should be done slowly and carefully to control the exothermic reaction.[9]

  • Q4: Can I use other reagents besides POCl₃ and DMF?

    • A4: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃.[4][5] Different substituted formamides can also be employed to introduce other acyl groups.[12]

  • Q5: What are some alternative methods for formylating pyridinylpyrazoles?

    • A5: If the Vilsmeier-Haack reaction fails, consider alternative formylation methods such as lithiation followed by quenching with an electrophilic formylating agent like DMF. This method often offers high regioselectivity but requires strictly anhydrous conditions and an inert atmosphere.[7]

Optimized Experimental Protocol

This protocol provides a general starting point for the Vilsmeier-Haack formylation of a generic pyridinylpyrazole. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 2.0 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[9]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the pyridinylpyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM).

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, the reaction mixture can be stirred at room temperature or heated to a temperature between 60-120 °C, depending on the reactivity of the substrate.[11]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[9]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH reaches 8-9.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyridinylpyrazole Pyridinylpyrazole Iminium_Salt Iminium Salt Intermediate Pyridinylpyrazole->Iminium_Salt + Vilsmeier Reagent Product Formyl-Pyridinylpyrazole Iminium_Salt->Product + H₂O Hydrolysis H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyridinylpyrazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield? Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Success Successful Formylation Start->Success No (Good Yield) Optimize_Stoichiometry Increase Vilsmeier Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Optimize_Temp Increase Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Optimize_Time->Success Improved Yield Failure Consider Alternative Formylation Method Optimize_Time->Failure No Improvement

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Interplay of Reaction Parameters

Reaction_Parameters Yield Yield Side_Products Side Products Yield->Side_Products Inversely related Temperature Temperature Temperature->Yield Increases (to a point) Temperature->Side_Products Increases Time Time Time->Yield Increases Time->Side_Products Can increase Stoichiometry Stoichiometry Stoichiometry->Yield Increases Purity Reagent Purity Purity->Yield Directly affects

Sources

Troubleshooting

strategies to minimize tar formation in Vilsmeier-Haack reactions

A Guide to Minimizing Tar Formation and Optimizing Yields Welcome to the technical support center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Tar Formation and Optimizing Yields

Welcome to the technical support center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to navigate one of the most common challenges in this powerful formylation reaction: the formation of tar. This guide is structured to help researchers, chemists, and drug development professionals troubleshoot experiments, understand the underlying causes of side reactions, and implement robust strategies for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding tar formation in the Vilsmeier-Haack reaction.

Q1: What exactly is "tar" in the context of a Vilsmeier-Haack reaction?

A: In this context, "tar" is not a single, well-defined compound. It is a complex, often dark-colored, viscous, and insoluble mixture of polymeric and decomposition byproducts. It arises from side reactions involving the starting materials, the Vilsmeier reagent, the intermediate iminium salt, or the final product under the reaction conditions. Its presence complicates product isolation, significantly reduces yield, and makes purification challenging.

Q2: What are the primary root causes of tar formation?

A: Tar formation is almost always linked to a loss of reaction control. The three most common culprits are:

  • Thermal Runaway: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic.[1][2] Uncontrolled temperature spikes, even localized ones due to poor stirring, can lead to the rapid decomposition and polymerization of reagents.

  • Presence of Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Water hydrolyzes the reagent, reducing its effectiveness and promoting side reactions.[3] Similarly, old or improperly stored DMF can decompose to form dimethylamine, which can intercept and deactivate the Vilsmeier reagent.[4][5]

  • Substrate/Product Instability: The reaction conditions, particularly if elevated temperatures are required for less reactive substrates, can cause the starting material or the desired aldehyde product to decompose or polymerize.[1]

Q3: My substrate is electron-deficient and requires heating. How does this affect the likelihood of tarring?

A: This is a classic challenge. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the Vilsmeier reagent itself is a relatively weak electrophile.[6] Therefore, it reacts most efficiently with electron-rich aromatic and heterocyclic compounds.[7][8]

If your substrate is electron-deficient (contains electron-withdrawing groups), it will be less reactive and require more forcing conditions, such as higher temperatures or longer reaction times, to proceed.[9] These very conditions significantly increase the probability of tar formation due to the thermal decomposition of the reagents or products.[1] For such substrates, meticulous temperature control and careful monitoring via Thin-Layer Chromatography (TLC) are critical to find the narrow window between reaction completion and decomposition.

Q4: Can the choice of solvent influence tar formation?

A: Absolutely. While DMF is often both a reagent and the solvent, the use of co-solvents can be a powerful strategy to mitigate tarring.

  • Solubility: The Vilsmeier reagent can sometimes precipitate from the reaction mixture, especially at low temperatures.[3][10] This leads to poor mixing, localized hot spots upon further reagent addition, and subsequent decomposition. Using a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can help maintain a homogeneous solution.[3]

  • Reactivity Control: For highly reactive substrates prone to over-formylation or polymerization, using a less polar co-solvent can sometimes temper the system's reactivity and lead to a cleaner reaction profile.[11]

Part 2: Troubleshooting Guide: Specific Scenarios & Solutions

This section provides detailed troubleshooting for issues encountered at different stages of the reaction.

Problem: Severe Darkening and Tar Formation During Reagent Addition

You are preparing the Vilsmeier reagent or adding your substrate, and the mixture rapidly turns dark, thickens, or forms a solid tarry mass.

  • Primary Suspect: Uncontrolled Exotherm. The reaction between DMF and POCl₃ generates a significant amount of heat. Adding the POCl₃ too quickly or with inadequate cooling causes the temperature to spike, leading to decomposition.

  • Underlying Causes & Actionable Solutions:

    • Inadequate Cooling/Mixing: A simple ice-water bath may not be sufficient if the addition is too fast.

      • Solution: Ensure the reaction flask is well-submerged in an ice-salt or dry ice-acetone bath to maintain a temperature between 0 and 5 °C. Use a powerful overhead stirrer for viscous mixtures, as a small magnetic stir bar may not be effective, leading to localized heating where the reagents are being added.[1][10]

    • Reagent Purity: The presence of contaminants is a major trigger for side reactions.

      • Solution: Always use fresh, anhydrous DMF and high-purity POCl₃.[4] If the DMF bottle has been open for a while, consider using a freshly opened bottle or purifying it. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use to eliminate any traces of water.[1]

    • Precipitation of Vilsmeier Reagent: The chloroiminium salt can crash out of pure DMF at low temperatures.

      • Solution: Consider using a co-solvent. Prepare the Vilsmeier reagent in a mixture of DMF and an anhydrous chlorinated solvent like DCM. This often keeps the reagent fully solvated, preventing precipitation and ensuring a smooth, controlled reaction.[3]

cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Step start Flame-dried flask under N₂/Ar dmf Add Anhydrous DMF (and optional co-solvent, e.g., DCM) start->dmf cool Cool to 0-5 °C (Ice-salt bath) dmf->cool add_pocl3 Add POCl₃ dropwise via addition funnel cool->add_pocl3 Maintain T < 10 °C stir Stir vigorously for 30-60 min at 0-5 °C add_pocl3->stir reagent_ready Vilsmeier Reagent (Homogeneous Solution) stir->reagent_ready add_substrate Add Substrate Solution dropwise to Vilsmeier Reagent reagent_ready->add_substrate substrate Dissolve Substrate in Anhydrous Solvent substrate->add_substrate Maintain T at 0-5 °C monitor Monitor reaction by TLC add_substrate->monitor

Caption: Controlled preparation and use of the Vilsmeier reagent.

Problem: Tar Formation and Low Yield After Work-up

The reaction appeared to proceed as expected, but the work-up resulted in a tarry mess, emulsions, and a very low yield of the desired product.

  • Primary Suspect: Uncontrolled Quenching and/or Product Decomposition. The work-up step is as critical as the reaction itself. The unreacted Vilsmeier reagent and POCl₃ react violently with water.

  • Underlying Causes & Actionable Solutions:

    • Uncontrolled Quenching Exotherm: Pouring water directly into the reaction mixture is extremely hazardous and will cause a violent exotherm, boiling the solvent and decomposing the product.

      • Solution: The correct procedure is to pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice.[1] This provides a massive heat sink to dissipate the heat of quenching safely.

    • Harsh pH Conditions: The hydrolysis of the intermediate iminium salt to the final aldehyde is pH-dependent. Using a strong base like NaOH can sometimes promote side reactions or decomposition of sensitive products.

      • Solution: After quenching on ice, neutralize the acidic mixture by the slow addition of a milder base, such as a saturated aqueous solution of sodium bicarbonate or sodium acetate, until the pH is approximately 7-8.[1][12]

    • Emulsion Formation: The presence of DMF and various salts can lead to persistent emulsions during extraction with an organic solvent, trapping the product.

      • Solution: To break emulsions, add a saturated solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, forcing better separation. In some cases, filtering the entire mixture through a pad of celite can also help.

  • Prepare the Quench: In a beaker large enough to hold at least five times the volume of your reaction mixture, prepare a vigorously stirred slurry of crushed ice and water.

  • Controlled Quench: Cool the completed reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture into the ice slurry with continuous, efficient stirring.

  • Neutralization: While monitoring with pH paper or a pH meter, slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate dropwise. Maintain stirring and ensure the temperature does not rise significantly. Continue until the pH of the aqueous layer is between 7 and 8.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Wash and Dry: Combine the organic layers. If emulsions were an issue, wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: Advanced Optimization & Data

Beyond troubleshooting immediate failures, optimizing key parameters can proactively prevent tar formation.

Stoichiometry and Solvent Selection

The ratio of reagents and the choice of solvent are critical. An excess of the Vilsmeier reagent is often necessary, but a very large excess can promote side reactions.[1] The optimal solvent depends on substrate solubility and the required reaction temperature.

ParameterRecommendationRationale
Reagent Stoichiometry Start with 1.2 - 2.0 equivalents of POCl₃ relative to the substrate. Use DMF in excess (often as the solvent).Ensures complete formation of the Vilsmeier reagent while minimizing excessive amounts that could lead to side products.
Solvent Choice DMF: Standard, acts as reagent and solvent.Suitable for many substrates, but can lead to reagent precipitation at low temperatures.
DCM or DCE (as co-solvent): Use with DMF (e.g., 1:1 ratio).Excellent for maintaining homogeneity and preventing precipitation of the Vilsmeier reagent.[3][13] Lower boiling points limit reaction temperature.
Acetonitrile: Alternative polar aprotic solvent.Can be beneficial in specific cases, particularly when using micellar media to improve yields for certain substrates.[14]
o-Dichlorobenzene: High-boiling point solvent.Used for very unreactive substrates that require high temperatures, but increases the risk of thermal decomposition.[15]
Visualizing the Path to Tar Formation

Understanding the mechanism helps in diagnosing the problem. The desired pathway involves the controlled formation of the Vilsmeier reagent and its subsequent electrophilic attack on the arene. Deviations from this pathway lead to tar.

DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Controlled Temp (0-5 °C) Tar Tar Formation DMF->Tar Uncontrolled Exotherm (> 40 °C) Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Vilsmeier->Tar Moisture or High Temp Substrate Electron-Rich Substrate Substrate->Intermediate Substrate->Tar Thermal Decomposition (High Temp) Product Desired Aldehyde (After Hydrolysis) Intermediate->Product Intermediate->Tar Decomposition during work-up

Sources

Optimization

Technical Support Center: A Guide to the Purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The synthesis of pyrazole carbaldehydes, often via methods like the Vilsmeier-Haack reaction, can present unique purification challenges.[1][2] This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity and consistent results in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a practical question-and-answer format.

Q1: My crude product after synthesis is a dark, viscous oil, not the expected solid. How should I proceed to isolate a pure, crystalline product?

A1: This is a common issue, often caused by residual high-boiling solvents (like DMF), inorganic salts, or tarry byproducts from the reaction. The goal is to first remove these contaminants to induce crystallization.

  • Causality: The Vilsmeier-Haack reaction, a common route to this compound, uses a complex of DMF and an activating agent like POCl₃.[3][4] Incomplete quenching or work-up can leave behind DMF and charged intermediates that inhibit crystallization. The pyridinyl and pyrazole nitrogen atoms can also form salts, contributing to the oily nature.

  • Recommended Action Plan:

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by water, and finally a saturated brine solution to remove bulk water. This process effectively removes water-soluble impurities like DMF and inorganic salts.[5]

    • Trituration: After drying and concentrating the organic layer, if the product is still an oil, trituration is the next step. Add a poor solvent in which the desired compound is sparingly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The pure product should precipitate as a solid, which can then be collected by filtration.

    • Solvent-Induced Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., a small volume of DCM or acetone). Slowly add a poor solvent (e.g., hexanes) dropwise until persistent turbidity is observed. Cap the flask and allow it to stand undisturbed, often at a reduced temperature (4 °C), to promote slow crystallization.

Q2: My column chromatography purification is not providing good separation. The product co-elutes with impurities. How can I optimize the chromatographic conditions?

A2: Poor separation on silica gel is typically due to an inappropriate solvent system or interactions between the basic nitrogen atoms of your compound and the acidic silica surface.

  • Causality: The pyridine and pyrazole moieties in your molecule are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing and poor resolution. The polarity of the aldehyde also requires a carefully balanced mobile phase.

  • Optimization Strategy:

    • Solvent System Modification: The key is to find a solvent system that effectively competes for binding sites on the silica and properly elutes your compound. Start with a standard mobile phase like Hexanes/EtOAc and systematically increase the polarity. If tailing is observed, add a small amount (0.5-1%) of a polar, basic modifier like triethylamine (TEA) or ammonia (in methanol) to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a mobile phase like water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can provide a different selectivity profile.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help resolve closely eluting spots and sharpen the peak of the desired product.

Technique Recommended Solvents & Modifiers Primary Application
Normal Phase (Silica) Hexanes/Ethyl Acetate, Dichloromethane/MethanolGeneral purpose purification.[6]
Add 0.5-1% Triethylamine (TEA) or NH₄OHTo reduce peak tailing of basic compounds.
Normal Phase (Alumina) Hexanes/Ethyl Acetate, Toluene/AcetonePurification of acid-sensitive or basic compounds.
Reversed Phase (C18) Water/Acetonitrile, Water/MethanolFor highly polar compounds or when normal phase fails.
Add 0.1% Formic Acid (FA) or TFATo improve peak shape by protonating basic sites.

Q3: NMR analysis of my purified product shows a persistent carboxylic acid impurity. What is the source, and how can it be removed?

A3: The presence of the corresponding carboxylic acid, 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a common issue resulting from the oxidation of the aldehyde group.[7]

  • Causality: Aldehydes, particularly heterocyclic aldehydes, can be susceptible to air oxidation, especially when adsorbed on silica gel for prolonged periods or when stored improperly. The oxidation process is often accelerated by light and trace metal impurities.

  • Purification and Prevention:

    • Basic Wash/Extraction: The most effective way to remove an acidic impurity from a neutral/basic compound is through an acid-base extraction. Dissolve the impure material in an organic solvent (e.g., EtOAc). Wash the solution with a mild base like saturated NaHCO₃ solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your desired aldehyde remains in the organic layer.

    • Bisulfite Adduct Formation: For a more selective purification of the aldehyde, a bisulfite workup can be employed.[8] Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treating the aqueous adduct with a base (see Protocol 4). This method is highly effective but may result in some product loss.

    • Prevention: To prevent future oxidation, store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. When performing chromatography, use fresh, high-quality solvents and minimize the time the compound spends on the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing purified 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

A1: To ensure long-term stability and prevent degradation (primarily oxidation to the carboxylic acid), the purified solid should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage, while 4°C is suitable for short-term use).

Q2: What are the key spectral features to confirm the identity and purity of my product?

A2:

  • ¹H NMR: Expect to see characteristic signals for the pyridinyl protons, a pyrazole C-H proton, and a distinct downfield singlet for the aldehyde proton (CHO), typically in the range of δ 9.8-10.1 ppm. The NH proton of the pyrazole may appear as a broad singlet at a variable chemical shift.

  • ¹³C NMR: Look for the aldehyde carbonyl carbon signal, which is typically found in the δ 180-190 ppm region.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be prominent, usually appearing around 1680-1700 cm⁻¹.[2]

Q3: Can I use recrystallization as the primary method of purification?

A3: Yes, if the crude product is obtained as a solid with relatively high initial purity (>85-90%), recrystallization can be a very effective and scalable purification method.[9] The challenge lies in finding an appropriate solvent or solvent system. A good starting point is to screen solvents like ethanol, isopropanol, acetonitrile, or binary mixtures such as ethyl acetate/hexanes or dichloromethane/diethyl ether.[10][11]

Section 3: Standardized Protocols

Protocol 1: High-Resolution Flash Column Chromatography

  • Preparation: Dry-load the crude material for best results. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel (approx. 2-3 times the mass of your crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity mobile phase (e.g., 9:1 Hexanes/EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For this compound, a gradient of 10% to 70% Ethyl Acetate in Hexanes, with 0.5% Triethylamine added to both solvents, is a good starting point.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible (e.g., Ethyl Acetate and Hexanes).[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the solution from heat and slowly add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 3: Aqueous Work-up for Vilsmeier-Haack Reactions

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour it onto crushed ice with vigorous stirring. The Vilsmeier reagent is highly reactive with water, and this step can be exothermic.

  • Neutralization: Slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution, until the mixture is neutral or slightly basic (pH 7-8). This neutralizes acidic byproducts and helps precipitate the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Washing: Combine the organic extracts and wash them sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from Brindle, et al. for the selective removal of aldehydes.[8]

  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like THF or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.

  • Extraction: Add water and an organic solvent (e.g., diethyl ether or hexanes). Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.

  • Regeneration of Aldehyde: Separate the aqueous layer containing the adduct. Add a fresh layer of organic solvent (e.g., DCM or EtOAc). While stirring, slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is strongly basic. This reverses the reaction, releasing the free aldehyde back into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified aldehyde.

Section 4: Visual Workflow Guides

Purification_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsOil Product is an Oil/Goo IsSolid->IsOil No TLC Analyze by TLC IsSolid->TLC Yes AqueousWorkup Perform Aqueous Work-up (Protocol 3) IsOil->AqueousWorkup Triturate Triturate with Hexanes/Ether AqueousWorkup->Triturate Triturate->IsSolid Solid Precipitates Recrystallize Recrystallize (Protocol 2) TLC->Recrystallize >90% Pure (1 major spot) Column Column Chromatography (Protocol 1) TLC->Column <90% Pure (multiple spots) FinalProduct Pure Product Recrystallize->FinalProduct Column->FinalProduct Chromatography_Optimization Start Initial Column Run (Silica, Hex/EtOAc) Problem Observe Peak Tailing or Poor Separation? Start->Problem Success Good Separation Problem->Success No AddTEA Add 0.5-1% TEA to Mobile Phase Problem->AddTEA Yes FinalMethod Optimized Method Success->FinalMethod CheckAgain Re-evaluate Separation AddTEA->CheckAgain SwitchPhase Switch to Alumina or Reversed Phase CheckAgain->SwitchPhase No Improvement CheckAgain->FinalMethod Improved SwitchPhase->FinalMethod

Caption: Workflow for optimizing column chromatography.

References

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • Urbonavičius, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

  • Malamas, M. S., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Molecules. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2006). Improved synthesis of 1H-pyrazole-4-carbaldehyde. Taylor & Francis Online. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Heravi, M. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide, designed for chemistry profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the Vilsmeier-Haack formylation of 3-(pyridin-2-yl)-1H-pyrazole. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction: The Criticality of Temperature in the Vilsmeier-Haack Formylation of Pyridinyl-Substituted Pyrazoles

The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry, is typically achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocycle using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1]. The reaction temperature is a paramount parameter that dictates the success of the synthesis, influencing reaction rate, yield, and the formation of byproducts.

The presence of the pyridin-2-yl substituent on the pyrazole ring introduces a unique electronic landscape. The pyridine ring is electron-deficient, and through an inductive effect, it withdraws electron density from the pyrazole ring. This deactivation of the pyrazole system towards electrophilic aromatic substitution means that the Vilsmeier-Haack formylation may require more forcing conditions, specifically higher temperatures, to achieve a satisfactory yield compared to electron-rich pyrazoles[2]. However, excessively high temperatures can lead to decomposition and the formation of undesirable side products. Therefore, precise temperature control is essential for maximizing the yield of the desired carbaldehyde.

Troubleshooting Guide: Optimizing the Yield of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This section addresses common issues encountered during the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, with a focus on the impact of reaction temperature.

Question: I am observing low to no conversion of my starting material, 3-(pyridin-2-yl)-1H-pyrazole. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Vilsmeier-Haack formylation of a deactivated substrate like 3-(pyridin-2-yl)-1H-pyrazole is a common challenge. The primary culprits are often related to reaction temperature and reagent activity.

Troubleshooting Steps:

  • Verify Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The reagent is typically prepared at a low temperature (0-5 °C) before the addition of the pyrazole substrate[3]. The formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature during its preparation is crucial to prevent its decomposition.

  • Gradually Increase the Reaction Temperature: Due to the electron-withdrawing nature of the pyridin-2-yl group, a higher temperature is likely required to drive the formylation reaction to completion. If you are running the reaction at room temperature or below and observing poor conversion, a stepwise increase in temperature is recommended. Monitor the reaction progress by Thin-Layer Chromatography (TLC) at each new temperature point. For some deactivated pyrazoles, temperatures in the range of 70-80 °C or even higher may be necessary[3]. In a study on the synthesis of similar 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes, the reaction was conducted by adding the substrate to the Vilsmeier reagent and presumably allowing it to proceed at or above room temperature, followed by heating if necessary, although specific temperature details for this step are not extensively provided in the main text[4]. For other deactivated pyrazoles, reactions have been reported at temperatures as high as 120°C to achieve good yields[2].

  • Increase Reaction Time: At a given temperature, the reaction may simply require more time to reach completion. If you observe a slow but steady formation of the product by TLC, consider extending the reaction time before resorting to higher temperatures.

  • Consider an Excess of the Vilsmeier Reagent: For less reactive substrates, using a larger excess of the Vilsmeier reagent can help to improve the yield[3]. A typical starting point is 1.5 to 3 equivalents of the reagent relative to the pyrazole substrate.

Question: My reaction mixture has turned dark, and I am isolating a tarry residue instead of the desired product. What could be causing this?

Answer:

The formation of a dark, tarry residue is indicative of decomposition, which is often a consequence of excessive heat or the presence of impurities.

Troubleshooting Steps:

  • Optimize the Reaction Temperature: While a higher temperature may be necessary for this substrate, there is an upper limit beyond which the starting material, product, or intermediates will decompose. If you are observing charring, it is crucial to reduce the reaction temperature. Perform small-scale experiments to identify the optimal temperature that provides a reasonable reaction rate without significant decomposition.

  • Ensure Strict Anhydrous Conditions: The presence of water can lead to uncontrolled side reactions and decomposition, especially at elevated temperatures. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Purify Starting Materials: Impurities in the 3-(pyridin-2-yl)-1H-pyrazole or solvents can catalyze decomposition pathways. Ensure the purity of your starting materials before commencing the reaction.

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products can be due to a variety of factors, including side reactions of the Vilsmeier reagent itself or reactions involving the starting material or product.

Troubleshooting Steps:

  • Control Stoichiometry: An excessive amount of the Vilsmeier reagent can lead to side reactions. If you are using a large excess, try reducing the stoichiometry to a level that still provides a good conversion rate of the starting material.

  • Minimize Reaction Time: Prolonged exposure to the reaction conditions, especially at elevated temperatures, can lead to the formation of byproducts. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Investigate Potential Side Reactions: For pyrazoles, formylation can sometimes occur at a nitrogen atom, although C-formylation is generally favored. Additionally, with pyridinyl-substituted compounds, reactions involving the pyridine ring are a possibility, though less likely under these conditions. If you consistently observe a significant side product, consider its isolation and characterization to better understand the side reaction and devise a more specific solution. In some cases, with prolonged heating of DMF, in-situ generation of formaldehyde can lead to hydroxymethylation as a side reaction[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Vilsmeier-Haack formylation of 3-(pyridin-2-yl)-1H-pyrazole?

A1: The optimal temperature is highly dependent on the specific reaction conditions and scale. However, given the electron-withdrawing nature of the pyridin-2-yl group, a starting point would be to conduct the reaction at room temperature and then gradually increase the temperature to a range of 70-120 °C while monitoring the reaction progress by TLC[2][3]. It is crucial to find a balance between a reasonable reaction rate and the onset of decomposition.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system should be developed to achieve good separation between the starting material (3-(pyridin-2-yl)-1H-pyrazole) and the product (3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction mixture with ice water should be done slowly and carefully to control the exothermic reaction.

Q4: What is the best work-up procedure for this reaction?

A4: A typical work-up involves carefully pouring the cooled reaction mixture onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated solution of sodium bicarbonate or sodium carbonate, to a pH of approximately 7-8. The product can then be extracted with an organic solvent like chloroform or ethyl acetate.

Q5: How can I purify the final product?

A5: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system is also a common method for purification.

Experimental Workflow and Data

Table 1: Effect of Temperature on Vilsmeier-Haack Formylation of Substituted Pyrazoles (Illustrative Data)
EntrySubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole70-No Product[2]
21-Methyl-3-propyl-5-chloro-1H-pyrazole120255[2]
33-Methylpyrazole0-5 (addition), then RT2-4-[3]
4Hydrazone of a substituted acetophenone70-802Good[5]
5Hydrazone of a substituted acetophenone652-3-[5]

Note: This table provides illustrative data from the literature on various pyrazole substrates to highlight the wide range of effective temperatures. The optimal temperature for 3-(pyridin-2-yl)-1H-pyrazole will need to be determined empirically.

Recommended Starting Protocol for Vilsmeier-Haack Formylation of 3-(pyridin-2-yl)-1H-pyrazole

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-6 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3-(pyridin-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring and Heating: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gradually heat the mixture to 70-80 °C and continue to monitor by TLC until the starting material is consumed. Further increases in temperature (up to 120 °C) may be necessary if the conversion remains low[2].

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate) (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Process

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_optimization Temperature Optimization cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent:w 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent:w Slow addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent:e->Reaction_Mixture Add Pyrazole at 0 °C Pyrazole 3-(pyridin-2-yl)-1H-pyrazole Pyrazole->Reaction_Mixture TLC Monitor by TLC Reaction_Mixture->TLC Stir at RT Heating Heat to 70-120 °C Heating->TLC Continue monitoring TLC->Heating If sluggish Quench Quench on ice TLC->Quench:w When complete Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Purify->Product

Caption: A workflow diagram for the Vilsmeier-Haack formylation of 3-(pyridin-2-yl)-1H-pyrazole, highlighting the temperature optimization step.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Reagent Is Vilsmeier reagent active? (Anhydrous conditions, fresh reagents) Start->Check_Reagent Temp_Too_Low Is reaction temp too low for deactivated substrate? Check_Reagent->Temp_Too_Low Yes Increase_Stoichiometry Increase Vilsmeier reagent stoichiometry Check_Reagent->Increase_Stoichiometry No Increase_Temp Gradually increase temp (e.g., to 70-120°C) Monitor by TLC Temp_Too_Low->Increase_Temp Yes Increase_Time Increase reaction time Temp_Too_Low->Increase_Time No Decomposition Decomposition/Tarry residue? Increase_Temp->Decomposition Success Improved Yield Increase_Time->Success Increase_Stoichiometry->Success Decomposition->Success No Reduce_Temp Reduce reaction temperature Decomposition->Reduce_Temp Yes

Caption: A troubleshooting flowchart for addressing low yield in the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

References

  • Vilsmeier-Haack Reaction Technical Support Center. Benchchem. Accessed February 15, 2024.
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem. Accessed February 15, 2024.
  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.Arkivoc, 2019, vi, 1-14.
  • Garzón García, L. M., & Portilla, J. Synthesis of Novel D–π–A Dyes for Colorimetric Cyanide Sensing Based on Hemicyanine–Functionalized N‐(2‐Pyridyl)pyrazoles.Journal of Heterocyclic Chemistry, 2019.
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem. Accessed February 15, 2024.
  • Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Beloglazkina, E. K., et al. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.Arabian Journal of Chemistry, 2017, 12(7).
  • El-Mekabaty, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.RSC Advances, 2023.
  • Vilsmeier-Haack Transformations under Non Classical Conditions.Journal of Applicable Chemistry, 2019.
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Benchchem. Accessed February 15, 2024.

Sources

Optimization

Technical Support Center: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic building block. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvent effects in achieving successful and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to help you quickly diagnose and resolve issues you may encounter during the synthesis, particularly those related to solvent choice.

Issue 1: Low or No Product Yield

Question: I am performing a Vilsmeier-Haack formylation on 3-(pyridin-2-yl)-1H-pyrazole to obtain the 5-carbaldehyde, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the reaction conditions, with the solvent playing a pivotal role.

Probable Causes & Solutions:

  • Inadequate Stabilization of the Vilsmeier Reagent: The Vilsmeier-Haack reaction proceeds through a charged intermediate, the Vilsmeier reagent (a chloroiminium salt). Polar aprotic solvents are crucial for stabilizing this electrophilic species.

    • Solution: If you are using a non-polar solvent like toluene or a less polar solvent such as dichloromethane (DCM), consider switching to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is often the solvent of choice as it also serves as a reactant in the formation of the Vilsmeier reagent. Other suitable options include acetonitrile.

  • Poor Solubility of Starting Material: If the 3-(pyridin-2-yl)-1H-pyrazole starting material is not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be heterogeneous and inefficient.

    • Solution: Ensure your starting material is completely soluble. If solubility is an issue in a solvent like DCM, switching to DMF, where solubility is generally higher for such polar heterocycles, is recommended. Gentle heating can also be employed, but care must be taken to control the reaction temperature.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Protic impurities in the solvent or starting materials can lead to its decomposition.

    • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. If you suspect your solvent has absorbed moisture, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves). Protic solvents like alcohols should be strictly avoided as they will react with the formylating agent.

  • Insufficient Reaction Temperature: The formylation of pyrazoles can require elevated temperatures to proceed at a reasonable rate.

    • Solution: The boiling point of your solvent will dictate the maximum achievable reaction temperature. If you are using a low-boiling solvent like DCM (b.p. ~40°C), you may need to switch to a higher-boiling solvent like DMF (b.p. 153°C) or 1,2-dichloroethane (DCE) (b.p. 83°C) to drive the reaction to completion.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing the desired 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, but I am also observing significant amounts of the 4-carbaldehyde isomer and other side products. How can I improve the regioselectivity and minimize impurities?

Answer:

Regioselectivity is a key challenge in the functionalization of pyrazoles. The choice of solvent can influence the electronic and steric environment of the reaction, thereby affecting the position of formylation.

Probable Causes & Solutions:

  • Solvent Influence on Regioselectivity: The polarity of the solvent can affect the regiochemical outcome of electrophilic substitution on the pyrazole ring. While the C5 position is generally more electron-rich and sterically accessible in N-unsubstituted pyrazoles, reaction conditions can alter this preference.

    • Solution: Altering the solvent polarity is a key strategy to investigate. In some cases, a less polar solvent might favor the formation of one isomer over another. It is worth screening solvents like DCM, chloroform, and DMF to determine the optimal conditions for the desired 5-formylation. While not directly related to formylation, studies on pyrazole synthesis have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in pyrazole formation, suggesting that unconventional solvents could be explored.[1][2]

  • Over-Formylation: In highly activated systems, diformylation can occur, leading to the formation of pyrazole-4,5-dicarbaldehyde.

    • Solution: A less polar solvent can sometimes temper the reactivity of the Vilsmeier reagent and the substrate, thereby reducing the likelihood of over-formylation. Additionally, carefully controlling the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is crucial.

  • Side Reactions with the Solvent: In some instances, the solvent itself can participate in side reactions.

    • Solution: Ensure the chosen solvent is inert under the reaction conditions. While DMF is a reactant, other solvents should not react with the Vilsmeier reagent or the pyrazole substrate.

II. Frequently Asked Questions (FAQs)

Q1: Which solvent is the best starting point for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?

A1: For the Vilsmeier-Haack formylation, N,N-dimethylformamide (DMF) is the most common and logical starting point. It serves as both the solvent and a precursor to the Vilsmeier reagent when reacted with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. Its high polarity effectively stabilizes the charged intermediates involved in the reaction mechanism.

Q2: Can I use a solvent other than DMF?

A2: Yes, other solvents can be used, and may even be advantageous for optimizing selectivity or simplifying work-up. Common alternatives include halogenated hydrocarbons like dichloromethane (DCM), chloroform, and 1,2-dichloroethane (DCE). When using these solvents, DMF is added as a reagent in stoichiometric amounts to form the Vilsmeier reagent.

Q3: How does solvent polarity impact the reaction?

A3: Solvent polarity has a significant impact on the Vilsmeier-Haack reaction.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents excel at solvating and stabilizing the cationic Vilsmeier reagent, which can accelerate the rate of reaction.

  • Less Polar Solvents (e.g., DCM, Toluene): In these solvents, the Vilsmeier reagent may be less stabilized, potentially leading to lower reactivity. However, this can sometimes be beneficial for controlling selectivity and preventing side reactions like over-formylation.

Q4: What are the safety considerations related to the solvents used in this synthesis?

A4: Safety is paramount.

  • DMF: Is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • DCM and Chloroform: Are volatile and suspected carcinogens. They should also be handled in a fume hood with appropriate PPE.

  • POCl₃: Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

Q5: How does the choice of solvent affect the reaction work-up?

A5: The solvent choice can significantly impact the ease of product isolation.

  • DMF: Its high boiling point can make it difficult to remove under vacuum. The work-up typically involves quenching the reaction mixture in a large volume of ice-water, followed by extraction with a suitable organic solvent like ethyl acetate.

  • DCM or Chloroform: These are lower-boiling and can be more easily removed during work-up. However, they are denser than water, which will affect the layering during aqueous extraction.

III. Data Summary and Protocols

Table 1: Properties of Common Solvents for Vilsmeier-Haack Formylation
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
N,N-Dimethylformamide (DMF)15336.7Acts as both solvent and reagent. Excellent for solvating polar substrates and stabilizing the Vilsmeier reagent. Can be difficult to remove.
Dichloromethane (DCM)39.69.1Lower boiling point, easier to remove. Less effective at stabilizing the Vilsmeier reagent, which may lead to slower reactions.
Chloroform61.24.8Similar to DCM but with a higher boiling point.
1,2-Dichloroethane (DCE)83.510.4Higher boiling point than DCM and chloroform, allowing for higher reaction temperatures.
Acetonitrile81.637.5High polarity can stabilize the Vilsmeier reagent.
Toluene110.62.4Non-polar, generally not recommended for this reaction due to poor stabilization of intermediates, but could be explored for selectivity studies.
Experimental Protocol: Vilsmeier-Haack Formylation using DMF as Solvent

This protocol provides a general procedure for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Optimization of temperature, reaction time, and stoichiometry may be required.

Materials:

  • 3-(pyridin-2-yl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 volumes based on the starting material).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3-(pyridin-2-yl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

IV. Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Solvent Selection

Solvent_Selection Start Start Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Initial_Choice Initial Solvent Choice: Anhydrous DMF Start->Initial_Choice Run_Reaction Run Small-Scale Test Reaction Initial_Choice->Run_Reaction Analyze_Results Analyze Results (TLC, LC-MS) Run_Reaction->Analyze_Results Good_Yield Good Yield & Selectivity? Analyze_Results->Good_Yield Optimize Optimize Temperature & Stoichiometry Good_Yield->Optimize Yes Troubleshoot Troubleshoot Reaction Good_Yield->Troubleshoot No Scale_Up Proceed to Scale-Up Optimize->Scale_Up Low_Yield Low Yield/No Reaction Troubleshoot->Low_Yield Poor_Selectivity Poor Regioselectivity Troubleshoot->Poor_Selectivity Switch_Solvent_Polar Switch to More Polar Solvent (e.g., Acetonitrile) or Increase Temperature Low_Yield->Switch_Solvent_Polar Switch_Solvent_Less_Polar Screen Less Polar Solvents (DCM, DCE) to Modify Selectivity Poor_Selectivity->Switch_Solvent_Less_Polar Switch_Solvent_Polar->Run_Reaction Switch_Solvent_Less_Polar->Run_Reaction

Caption: A decision tree for solvent selection and optimization in the Vilsmeier-Haack formylation.

Diagram 2: The Role of Solvent in the Vilsmeier-Haack Mechanism

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-(pyridin-2-yl)-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H2O Work-up Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Vilsmeier_Reagent Stabilizes Solvent->Intermediate Stabilizes

Caption: The role of a polar aprotic solvent in stabilizing key intermediates of the Vilsmeier-Haack reaction.

V. References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link].

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed, 73(9), 3523-9. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

An In-Depth Analysis of a Privileged Scaffold for Advanced Synthesis Introduction: The Pyrazole Aldehyde as a Cornerstone for Innovation In the landscape of modern medicinal chemistry and materials science, the pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of a Privileged Scaffold for Advanced Synthesis

Introduction: The Pyrazole Aldehyde as a Cornerstone for Innovation

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged structure."[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing a vast array of biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[3][4] Within this esteemed class of heterocycles, pyrazole aldehydes are particularly valuable as synthetic intermediates, where the reactive aldehyde group acts as a gateway for molecular diversification.[5][6]

This guide provides a comparative analysis centered on 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde , a unique bifunctional building block. Its structure, which marries the pyrazole core with a pyridine moiety, imparts distinct electronic, steric, and coordination properties not found in more common pyrazole aldehydes. We will dissect these differences through a lens of synthetic strategy, chemical reactivity, and potential applications, providing researchers with the field-proven insights necessary to leverage this compound's unique potential.

Comparative Synthesis: Strategic Pathways to Pyrazole Aldehydes

The synthetic route to a pyrazole aldehyde is a critical consideration that dictates substituent placement and overall yield. The most prevalent method for accessing C4-formylated pyrazoles is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Workhorse for C4-Formylation

This reaction typically involves treating a hydrazone with a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide), which serves as both the cyclizing and formylating agent.[7][8] This method is robust and allows for the synthesis of a wide variety of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[9][10]

G cluster_0 Vilsmeier-Haack Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde A Acetophenone Derivative C Hydrazone Intermediate A->C Condensation B Phenylhydrazine B->C E 1,3-Diaryl-1H-pyrazole- 4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl₃/DMF) D->E

Caption: General workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

A Proposed Pathway to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Direct synthesis of C5-formylated pyrazoles is less common and often requires a different strategy. For our target molecule, a logical approach involves the cyclization of a 1,3-dicarbonyl precursor followed by functional group manipulation. The known existence of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid provides a strong basis for this proposed route.[11]

The synthesis would begin with a Claisen condensation between 2-acetylpyridine and a suitable oxalate ester to form a 1-(pyridin-2-yl)butane-1,3-dione intermediate. This diketone can then be cyclized with hydrazine to regioselectively form the 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate ester. Subsequent reduction of this ester would yield the target aldehyde.

G cluster_1 Proposed Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde A 2-Acetylpyridine C 1,3-Diketone Intermediate A->C Claisen Condensation B Diethyl Oxalate B->C E Ethyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate C->E Knorr-type Cyclization D Hydrazine (N₂H₄) D->E G 3-(pyridin-2-yl)-1H- pyrazole-5-carbaldehyde E->G Selective Reduction F Reducing Agent (e.g., DIBAL-H) F->G

Caption: A plausible synthetic route to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

This multi-step approach offers precise control over the substitution pattern, a critical advantage when designing complex molecules where regiochemistry dictates function.

Structural and Physicochemical Properties: A Comparative Analysis

The introduction of a pyridinyl group at the C3 position dramatically alters the molecule's electronic and physical properties compared to other common pyrazole aldehydes.

PropertyPyrazole-4-carbaldehyde1-Phenyl-1H-pyrazole-4-carbaldehyde3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Key Structural Feature Unsubstituted N1 and C3/C5N1-phenyl substitutionC3-pyridinyl substitution
Electronic Effect on Aldehyde Moderately activated by pyrazole ringPhenyl group has minor electronic influence on C4-CHOStrongly activated by electron-withdrawing pyridinyl group
Acidity/Basicity Weakly basic (N2) and weakly acidic (N-H)Weakly basic (N2)Multiple basic sites (N2 of pyrazole, N of pyridine)
Coordination Potential Monodentate ligand (via N2)Monodentate ligand (via N2)Bidentate chelating ligand (via pyrazole N2 and pyridine N)
Solubility Moderate polarityLow polarity, soluble in nonpolar solventsHigh polarity, potential for improved aqueous solubility
H-Bonding N-H donor, N2 acceptor, C=O acceptorN2 acceptor, C=O acceptorN-H donor, N2 acceptor, Pyridine-N acceptor , C=O acceptor

Causality Behind the Differences:

  • Electronic Activation: The pyridine ring is a potent electron-withdrawing group. Its placement at C3 significantly lowers the electron density of the pyrazole ring and, by extension, increases the electrophilicity of the C5-aldehyde carbon. This heightened reactivity is a key differentiator for synthetic applications.

  • Coordination Chemistry: The most profound difference is the creation of a bidentate N,N-chelation site. The spatial arrangement of the pyrazole's "pyridine-like" N2 atom and the nitrogen of the pyridinyl substituent is ideal for coordinating with metal ions. This property is absent in analogs like 1-phenyl-1H-pyrazole-4-carbaldehyde and opens up applications in catalysis and the design of metallodrugs.

Comparative Chemical Reactivity and Experimental Protocols

The unique structural features of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde directly translate to a distinct reactivity profile.

Reactions at the Aldehyde Moiety

The aldehyde group undergoes typical condensation reactions, but its enhanced electrophilicity can lead to faster reaction rates and allow for reactions with less reactive nucleophiles compared to less activated pyrazole aldehydes. A prime example is the formation of Schiff bases (aldimines), which are themselves valuable precursors for biologically active molecules.[7]

Exemplary Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard procedure for the condensation of a pyrazole aldehyde with a primary amine. The choice of a mild acid catalyst is crucial to activate the carbonyl group without causing unwanted side reactions.

Materials:

  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde in a minimal amount of hot anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted aniline to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.

  • Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure aldimine derivative.

  • Validation: Confirm the structure of the product using ¹H NMR (observing the disappearance of the aldehyde proton signal ~9-10 ppm and the appearance of the imine C-H proton signal ~8-9 ppm), Mass Spectrometry, and IR spectroscopy (observing the C=N stretch).

The Pyridinyl-Pyrazole Core as a Bidentate Ligand

A standout feature of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is its ability to act as a bidentate ligand. This allows for the formation of stable five-membered chelate rings with a variety of metal centers, a property extensively used in coordination chemistry and catalysis.

Caption: Bidentate chelation of a metal ion by the pyridinyl-pyrazole scaffold.

This chelating ability is critical, suggesting that derivatives of this aldehyde could serve as ligands for homogeneous catalysis, as components in metal-organic frameworks (MOFs), or as agents for sequestering metal ions in biological systems.

Applications in Drug Discovery: A Comparative Outlook

Derivatives of pyrazole aldehydes are staples in medicinal chemistry, giving rise to compounds with a broad spectrum of activities.[5][12] The unique structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde suggests it is a superior starting point for certain therapeutic targets.

Derivative TypeFrom Phenyl-Pyrazole AldehydeFrom Pyridinyl-Pyrazole Aldehyde (Target)Rationale for Enhanced Potential
Schiff Bases Analgesic, anxiolytic, antimicrobial activity.[7]Potential for enhanced activity, particularly as kinase inhibitors.The pyridine nitrogen can form an additional critical hydrogen bond with the hinge region of many protein kinases, improving binding affinity.
Thiazolidinones Anti-inflammatory, antimicrobial activity.[1][5]Potential for improved cell permeability and novel metal-binding properties.The pyridine moiety can modulate physicochemical properties like logP and pKa, and interact with metalloenzymes.
Fused Pyrazolopyridines Precursors to CNS-active agents.[9]Direct precursors to novel polycyclic systems with unique photophysical or biological properties.The inherent pyridine ring facilitates annulation reactions, leading to rigid, planar structures ideal for intercalation or receptor binding.

The presence of the pyridine nitrogen offers a strategic advantage. It provides an additional site for hydrogen bonding, salt formation (improving bioavailability), and metal coordination, all of which are critical parameters in rational drug design.

Conclusion: A Uniquely Versatile Building Block

While a member of the broader pyrazole aldehyde family, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde distinguishes itself as a uniquely powerful and versatile synthetic intermediate. Its key advantages over simpler analogs can be summarized as:

  • Enhanced Aldehyde Reactivity: The electron-withdrawing pyridinyl group activates the aldehyde, facilitating a broader range of chemical transformations.

  • Bidentate Chelation: The N,N-ligand site formed by the adjacent pyrazole and pyridine nitrogens opens a vast design space in coordination chemistry, catalysis, and materials science.

  • Superior Pharmacophore Potential: The pyridine nitrogen provides an additional vector for specific, high-affinity interactions with biological targets, such as hydrogen bonding with protein kinases, making it an exceptional scaffold for modern drug discovery.

For researchers and drug development professionals, understanding these comparative nuances is key to unlocking the full potential of this advanced building block. Its strategic use can accelerate the discovery of novel therapeutics and functional materials.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Al-Matar, H. M., El-Khamees, H. A., & El-Naggar, M. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC.
  • Shetty, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5039.
  • Comparative study of imidazole and pyrazole-based aldehydes. (n.d.). BenchChem.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.).
  • Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1835-1843.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Karrouchi, K., et al. (2018).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.
  • Pyrazole-4-carbaldehyde derivatives. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Condensation of pyrazole aldehyde 1 with some carbon nucleophiles. (n.d.).
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience.
  • FORMALDEHYDE CONDENSATION IN THE PYRAZOLE SERIES. (n.d.).
  • 3-(2-Pyridinyl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2025, August 9).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.

Sources

Comparative

Comparative Guide: Pyridinyl-Pyrazole Carbaldehyde Isomers in Medicinal Chemistry

Executive Summary: The Privileged Scaffold In the landscape of modern drug discovery, the pyridinyl-pyrazole carbaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the pyridinyl-pyrazole carbaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. These intermediates are critical in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and next-generation agrochemicals.

This guide provides a technical comparison between the two dominant regioisomers:

  • N-Linked Isomer: 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

  • C-Linked Isomer: 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

While chemically similar, their synthetic accessibility, electronic profiles, and downstream reactivity differ significantly, influencing their utility in high-throughput screening (HTS) libraries.

Structural Landscape & Isomerism

The position of the pyridine ring relative to the pyrazole core dictates the molecule's steric and electronic properties.

Visualizing the Regioisomers

The following diagram illustrates the connectivity differences and the resulting steric implications.

IsomerComparison cluster_0 N-Linked Isomer (Target A) cluster_1 C-Linked Isomer (Target B) A 1-(Pyridin-2-yl) pyrazole-4-CHO A_Feat Steric Clash (N-N bond) Lower Planarity Lipophilicity: Higher A->A_Feat Reactivity Reactivity Profile A->Reactivity Lower Nucleophilicity B 3-(Pyridin-2-yl) pyrazole-4-CHO B_Feat Planar Conformation Enhanced Pi-Stacking Synthetically Accessible B->B_Feat B->Reactivity Higher Stability

Figure 1: Structural divergence between N-linked and C-linked isomers highlighting steric and electronic consequences.

Comparative Analysis: Synthesis & Performance

Synthetic Accessibility (The Vilsmeier-Haack Route)

The C-linked isomer is generally favored in industrial scale-up due to the efficiency of the Vilsmeier-Haack (VH) cyclization.

  • C-Linked Route: Reaction of acetylpyridine hydrazones with

    
     yields the aldehyde directly in a "one-pot" cyclization-formylation sequence.
    
  • N-Linked Route: Requires 2-hydrazinopyridine (often unstable/toxic) or copper-catalyzed Ullmann coupling of a pre-formed pyrazole, adding steps and cost.

Physicochemical & Reactivity Data

The following table synthesizes experimental observations and calculated properties for these isomer classes.

FeatureN-Linked Isomer (1-Pyridyl)C-Linked Isomer (3-Pyridyl)Implication for Drug Design
Synthetic Yield (VH) Moderate (40-60%)High (75-90%) C-Linked is preferred for library generation.
Electronic Effect Pyridine exerts strong -I effect through N-N bond.Pyridine exerts -I/-M effect through C-C bond.N-Linked aldehydes are slightly more electrophilic.
Solubility (DMSO) HighModerateN-Linked is better for HTS stock solutions.
Conformation Twisted (Steric clash between Py-H3 and Pz-H5).Planar (H-bond stabilization possible).C-Linked binds better in narrow kinase pockets.
Aldehyde Reactivity High (Prone to oxidation).Stable.C-Linked has longer shelf-life.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of C-Linked Isomer

Target: 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Scope: This protocol utilizes the "cyclization-formylation" strategy, converting a hydrazone directly into the formylated pyrazole.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Phenylhydrazine (or substituted hydrazine) (1.0 eq)

  • 
     (Phosphorus Oxychloride) (3.0 eq)
    
  • DMF (Dimethylformamide) (Excess, solvent/reagent)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-acetylpyridine (10 mmol) in ethanol (20 mL). Add phenylhydrazine (10 mmol) and a catalytic drop of acetic acid. Reflux for 2 hours. Cool, filter the solid hydrazone, and dry.

  • Vilsmeier Reagent Prep: In a separate flask, cool anhydrous DMF (15 mL) to 0°C. Add

    
     (30 mmol) dropwise under 
    
    
    
    atmosphere. Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).
  • Cyclization: Dissolve the dried hydrazone in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow to warm to Room Temperature (RT), then heat to 70–80°C for 4–6 hours . Monitor via TLC (Ethyl Acetate/Hexane 1:2).

  • Work-up: Pour the reaction mixture onto crushed ice (100g). Neutralize carefully with saturated

    
     solution to pH 7-8.
    
  • Isolation: A precipitate will form.[1] Filter, wash with water, and recrystallize from Ethanol/DMF.

Validation Check:

  • Appearance: Yellow to pale orange solid.

  • IR Spectrum: Sharp peak at ~1670 cm⁻¹ (C=O aldehyde).

Protocol B: Knoevenagel Condensation (Functionalization)

Target: Synthesis of bioactive Schiff bases or acrylonitriles.

Methodology:

  • Dissolve Pyrazole-4-carbaldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL).

  • Add 2-3 drops of Piperidine (catalyst).

  • Stir at RT for 30 minutes (reaction is usually rapid).

  • Filter the resulting precipitate.[1] Yields are typically >85%.[2]

Mechanistic Pathway (Graphviz)

Understanding the Vilsmeier-Haack cyclization mechanism is crucial for troubleshooting low yields.

VH_Mechanism Step1 Reagent Formation (DMF + POCl3) Step2 Hydrazone Attack (Formation of Chloroiminium Int.) Step1->Step2 Electrophilic Attack Step3 Cyclization (Double bond formation) Step2->Step3 60-80°C Heat Step4 Hydrolysis (Release of Aldehyde) Step3->Step4 Ice/NaHCO3

Figure 2: Step-wise mechanism of the Vilsmeier-Haack cyclization-formylation reaction.

References

  • ARKIVOC (2011): Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3] (Comprehensive review of synthetic routes including Vilsmeier-Haack).

  • National Institutes of Health (PMC): Unravelling the synthetic and therapeutic aspects of heterocycles using Vilsmeier–Haack reagent. (Specific protocols for phenyl-pyridin-yl derivatives).

  • Chemical Methodologies: Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. (Data on antimicrobial performance of these specific aldehydes).[1][3][4]

  • Chemistry Steps: Vilsmeier-Haack Reaction Mechanism.[1][5][6] (Foundational mechanistic validation).

Sources

Validation

A Multi-Faceted Approach to the Structural Validation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

A Comparative Guide for Researchers In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds due to their wide range of biological activities, including anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, serves as a critical building block for synthesizing more complex, pharmacologically active molecules. Its reactive carbaldehyde group and the chelating potential of the pyridyl-pyrazole moiety make it a highly versatile intermediate.[3][4]

However, the synthesis of substituted heterocycles can often lead to isomeric impurities or unexpected rearrangements. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific rigor, ensuring the integrity of subsequent research and development. This guide provides a comprehensive comparison of the essential analytical techniques required to definitively validate the structure of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, with a primary focus on the gold-standard method of single-crystal X-ray crystallography, supported by NMR spectroscopy and mass spectrometry.

The Synthetic Pathway: A Foundational Step

The journey to structural validation begins with a robust and reproducible synthesis. A common and effective method for introducing a formyl group at the C5 position of a pyrazole ring is the Vilsmeier-Haack reaction.[5] This approach involves the reaction of a suitable pyrazole precursor with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G cluster_0 Synthesis Workflow A 1-(Pyridin-2-yl)ethan-1-one B Reaction with DMF-DMA A->B C (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one B->C D Cyclocondensation with Hydrazine C->D E 3-(Pyridin-2-yl)-1H-pyrazole D->E F Vilsmeier-Haack Formylation (POCl3/DMF) E->F G 3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde F->G H Purification (Column Chromatography) G->H I Crystallization H->I

Caption: Synthetic workflow for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
  • Precursor Synthesis: Synthesize the 3-(pyridin-2-yl)-1H-pyrazole precursor. This can be achieved by the cyclocondensation reaction of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (formed from 2-acetylpyridine and DMF-DMA) with hydrazine hydrate in a suitable solvent like ethanol.[3][6]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve the 3-(pyridin-2-yl)-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached, which typically results in the precipitation of the crude product.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in a solvent such as dimethylformamide (DMF), ethanol, or an acetone/hexane mixture.[7][8]

The Validation Hub: An Orthogonal Approach

No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by employing orthogonal methods that probe different physical properties. X-ray crystallography reveals the static, solid-state arrangement of atoms, NMR spectroscopy maps the covalent framework and electronic environment in solution, and mass spectrometry confirms the elemental composition and molecular weight.

G cluster_1 Structural Validation A Synthesized & Purified 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde B Primary Validation: X-ray Crystallography A->B C Comparative Validation I: NMR Spectroscopy A->C D Comparative Validation II: Mass Spectrometry A->D E Unambiguous Structural Confirmation B->E C->E D->E

Caption: Logic flow for the comprehensive structural validation of the target compound.

Primary Validation: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions, providing unequivocal proof of structure.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The resulting electron density map is used to build an atomic model, which is then refined to achieve the best fit with the experimental data.

Data Presentation: Expected Crystallographic Parameters

The following table presents plausible crystallographic data for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, based on published data for similar structures.[3][7][9][10]

ParameterExpected ValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cProvides detailed symmetry information within the unit cell.
a (Å)~6.5 - 9.5Unit cell dimensions.
b (Å)~6.5 - 20.5Unit cell dimensions.
c (Å)~15.0 - 23.0Unit cell dimensions.
β (°)~93 - 103Unit cell angle for the monoclinic system.
V (ų)~1000 - 2800Volume of the unit cell.
Z4Number of molecules in the unit cell.
Dihedral Angle~5° - 25°The angle between the pyrazole and pyridine ring planes. A smaller angle suggests a more planar conformation, which can be influenced by intramolecular hydrogen bonding.[3][7][11][12]

Comparative Validation I: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), allowing for the mapping of the molecule's connectivity.[13]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • 2D NMR (Optional): For complex structures or ambiguous assignments, two-dimensional NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively establish connectivity.

Data Presentation: Expected NMR Chemical Shifts

The table below outlines the expected chemical shifts for the key protons and carbons in 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.[2][14][15][16][17]

AtomExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Rationale
Aldehyde (CHO)9.8 - 10.2185 - 190Deshielded due to the electronegativity of the oxygen atom.
Pyrazole H46.8 - 7.2108 - 112Typical chemical shift for a proton on a pyrazole ring.
Pyrazole NH13.0 - 14.0 (broad)-Acidic proton, often broad and may exchange with solvent.
Pyridine H3'7.8 - 8.0~120 - 124Aromatic proton adjacent to the pyrazole ring.
Pyridine H4'7.3 - 7.5~137 - 140Aromatic proton.
Pyridine H5'7.2 - 7.4~123 - 126Aromatic proton.
Pyridine H6'8.5 - 8.7~149 - 152Deshielded proton adjacent to the pyridine nitrogen.
Pyrazole C3-~150 - 154Carbon bearing the pyridine substituent.
Pyrazole C5-~140 - 145Carbon bearing the carbaldehyde substituent.

Comparative Validation II: Mass Spectrometry

Mass spectrometry (MS) provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample directly into the mass spectrometer's source, commonly an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Data
ParameterValue
Molecular FormulaC₉H₇N₃O
Exact Mass (Monoisotopic)173.0589
Observed [M+H]⁺~174.0662 ± 0.0005

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of the protonated molecule to within 5 ppm provides strong evidence for the proposed elemental composition.

Conclusion: A Triad of Corroborating Evidence

The definitive structural validation of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde relies on the synergistic interpretation of data from X-ray crystallography, NMR spectroscopy, and mass spectrometry. While X-ray crystallography provides an unambiguous snapshot of the molecule's 3D architecture, NMR confirms this structure's persistence in solution and provides a fingerprint for routine quality control. High-resolution mass spectrometry offers the final piece of the puzzle by confirming the exact molecular formula. Together, these techniques form a self-validating system, providing the highest level of confidence required for advancing drug discovery and development programs.

References

  • ResearchGate. Pyrazoline The structural elucidation of pyrazoles and derivatives has... Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

  • National Institutes of Health (PMC). Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. Available from: [Link]

  • National Institutes of Health (PMC). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ChemRxiv. Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. Available from: [Link]

  • Journal of Advanced Scientific Research. A brief review on green synthesis of pyrazole and its analogues. Available from: [Link]

  • MDPI. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • ScienceOpen. Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. Available from: [Link]

  • National Institutes of Health (PMC). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • PubMed. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Available from: [Link]

  • MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available from: [Link]

  • Bulletin of the Chemical Society of Ethiopia. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available from: [Link]

  • Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • MDPI. Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Available from: [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • ResearchGate. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • PubChem. 1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • ARKIVOC. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]

  • Semantic Scholar. Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Cardiff University ORCA. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

Sources

Comparative

biological activity comparison of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives

Executive Summary The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry due to its dual capability: it functions as a pharmacophore for enzyme inhibition and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry due to its dual capability: it functions as a pharmacophore for enzyme inhibition and a chelating ligand for metallodrug design. Unlike simple pyrazoles, the incorporation of a pyridine ring at the C3 position creates a bidentate (


) or tridentate (

) binding pocket when derivatized (e.g., into Schiff bases or thiosemicarbazones).

This guide compares the biological performance of this specific aldehyde’s derivatives against standard therapeutic agents.[1][2][3] Experimental data indicates that thiosemicarbazone derivatives of this scaffold often outperform their Schiff base counterparts in cytotoxicity assays (IC


 values) due to enhanced metal chelation and membrane permeability.

Chemical Scaffold Analysis & Isomerism

To understand the biological data, one must distinguish the specific isomerism, as "pyridyl-pyrazole" nomenclature can be ambiguous.

  • Target Scaffold: 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde .

    • Key Feature: The pyridine nitrogen and pyrazole -NH can form a cooperative binding site. The C5-aldehyde is the reactive handle for diversification.

  • Common Alternative: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde .

    • Difference: The pyridine is attached to the pyrazole nitrogen (

      
      ). This changes the electronic distribution and reduces the chelation potential compared to the C3-pyridyl isomer.
      
Structure-Activity Relationship (SAR) Logic

The biological potency of these derivatives is governed by three molecular zones:

  • Zone A (Pyridine Ring): Provides electron-withdrawing character and H-bond acceptance.

  • Zone B (Pyrazole Core): Acts as a rigid linker.

  • Zone C (Aldehyde Derivatization): The site of Schiff base formation. Bulky, lipophilic groups here (e.g., thiosemicarbazones) drastically improve cellular uptake.

SAR_Analysis Scaffold 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde ZoneA Zone A: Pyridine Ring (Metal Binding / H-Bonding) Scaffold->ZoneA ZoneB Zone B: Pyrazole Core (Rigid Linker) Scaffold->ZoneB ZoneC Zone C: C5-Aldehyde (Reactive Handle) Scaffold->ZoneC Deriv1 Schiff Bases (Moderate Activity) ZoneC->Deriv1 + Amines Deriv2 Thiosemicarbazones (High Activity) ZoneC->Deriv2 + Thiosemicarbazide High Cytotoxicity High Cytotoxicity Deriv2->High Cytotoxicity Chelation of Fe/Cu

Figure 1: SAR analysis of the scaffold. Zone C is the primary determinant of biological variance.

Comparative Biological Activity[1][3]

Anticancer Activity (Cytotoxicity)

The most significant application of these derivatives is in oncology. The aldehyde itself is weakly active, but its condensation products show nanomolar to micromolar potency.

Comparative Data: IC


 Values (

M)
Note: Lower values indicate higher potency.
Compound ClassDerivative TypeCell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Reference Drug (Doxorubicin)
Parent Aldehyde Unsubstituted> 100

M
> 100

M
0.5 - 1.2

M
Schiff Base 4-methoxy-phenyl28.5

M
32.1

M
--
Thiosemicarbazone N-substituted2.4

M
5.8

M
--
Cu(II) Complex Thiosemicarbazone Ligand0.8

M
1.2

M
~0.9

M

Analysis:

  • Ligand vs. Complex: The Copper(II) complexes of the thiosemicarbazone derivatives (Row 4) exhibit activity comparable to Doxorubicin. This is attributed to the "Trojan Horse" mechanism where the complex facilitates metal entry into the cell, generating Reactive Oxygen Species (ROS) and cleaving DNA.

  • Selectivity: Many pyridine-pyrazole derivatives show reduced toxicity toward normal fibroblast cells (e.g., L929) compared to cancer lines, a crucial advantage over traditional chemotherapy.

Antimicrobial Activity

The derivatives are evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]

  • Schiff Bases: Show moderate activity (MIC: 25-50

    
    g/mL).
    
  • Electron-Withdrawing Groups: Derivatives with -NO

    
     or -Cl on the phenyl ring of the Schiff base show enhanced activity (MIC: <10 
    
    
    
    g/mL), likely due to increased lipophilicity facilitating cell wall penetration.

Mechanism of Action

The biological activity of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives, particularly the thiosemicarbazones, follows a multi-modal mechanism.

  • Iron Depletion: The tridentate nature (

    
     donor set) allows these molecules to chelate intracellular iron (Fe), inhibiting Ribonucleotide Reductase (RNR), the enzyme rate-limiting for DNA synthesis.
    
  • ROS Generation: Copper complexes undergo redox cycling inside the cell, generating superoxide anions that damage DNA.

  • Topoisomerase Inhibition: Bulky derivatives can intercalate into DNA or bind the Topo-II enzyme pocket.

Mechanism Compound Pyridine-Pyrazole Thiosemicarbazone CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target1 Target 1: Metal Chelation CellEntry->Target1 Target2 Target 2: DNA Intercalation CellEntry->Target2 Effect1 Fe(III) Sequestration (RNR Inhibition) Target1->Effect1 Effect2 Cu(II) Redox Cycling (ROS Production) Target1->Effect2 Effect3 DNA Strand Breaks Target2->Effect3 Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis Effect3->Apoptosis

Figure 2: Multi-target mechanism of action for thiosemicarbazone derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific scaffold.

Synthesis of the 5-Carbaldehyde Precursor

Note: Direct Vilsmeier-Haack on the pyrazole often yields the 4-carbaldehyde. To get the 5-carbaldehyde, an oxidation route is preferred.

  • Starting Material: 3-(pyridin-2-yl)-5-methyl-1H-pyrazole.

  • Oxidation:

    • Dissolve starting material (10 mmol) in dioxane/water (4:1).

    • Add Selenium Dioxide (SeO

      
      , 12 mmol).
      
    • Reflux for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Filter hot to remove Se metal. Evaporate solvent. Recrystallize from Ethanol.

    • Yield: Typically 65-75%.

Synthesis of Thiosemicarbazone Derivatives
  • Reactants: Mix the 5-carbaldehyde (1 mmol) with Thiosemicarbazide (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Condition: Reflux for 2-3 hours.

  • Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and dried.

MTT Cytotoxicity Assay

Self-Validating Step: Always include a "Solvent Control" (DMSO only) and a "Positive Control" (Doxorubicin) on the same plate.

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, diluted in media) at concentrations 0.1 - 100

    
    M.
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(i), 196-245.[5] Link

  • Kamel, M. M., et al. (2015). "Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives." European Journal of Medicinal Chemistry. Link

  • Mrozek-Wilczkiewicz, A., et al. (2019). "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety." European Journal of Medicinal Chemistry, 171, 180-194. Link

  • Hassan, A. S., et al. (2014).[6] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica. Link

  • Pandhurnekar, C. P., et al. (2021).[3][7] "Synthesis and biological evaluation of pyrazole derivatives." Journal of Advanced Scientific Research, 12, 37-43. Link

Sources

Validation

Technical Guide: Spectroscopic Analysis and Comparison of Pyridinyl-Pyrazole Isomers

This guide outlines a rigorous, evidence-based approach to the spectroscopic differentiation of pyridinyl-pyrazole isomers. It addresses the common "regioselectivity paradox" encountered in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to the spectroscopic differentiation of pyridinyl-pyrazole isomers. It addresses the common "regioselectivity paradox" encountered in the synthesis of kinase inhibitors (e.g., p38 MAP kinase or BRAF inhibitors), where the condensation of hydrazines with 1,3-dicarbonyl equivalents yields mixtures of 1,3- and 1,5-disubstituted pyrazoles.

Part 1: The Regioselectivity Challenge in Medicinal Chemistry

In the development of ATP-competitive kinase inhibitors, the pyridinyl-pyrazole scaffold is a privileged structure. However, the synthesis of these cores—typically via the condensation of a pyridinyl-hydrazine with a 1,3-enaminone or 1,3-diketone—is rarely 100% regioselective.

The reaction produces two regioisomers:[1][2]

  • 1,5-Isomer: The kinetically favored product in many acidic cyclizations.

  • 1,3-Isomer: Often the thermodynamically stable product, or favored under specific basic conditions.

The Problem: These isomers possess identical molecular weights (MS is often inconclusive) and very similar polarity (co-elution in HPLC). Their biological activity, however, is vastly different. The 1,5-isomer might fit the ATP binding pocket, while the 1,3-isomer is completely inactive due to steric clash. Unambiguous structural assignment is therefore a critical go/no-go gate.

Part 2: Strategic Spectroscopic Methodology

Reliable differentiation requires a multi-tiered approach. Simple 1D


H NMR is often insufficient due to the electronic similarity of the pyridine and pyrazole rings. The following methodology prioritizes Through-Space (NOE)  and Through-Bond (HMBC)  correlations.
The "Smoking Gun": NOE/ROE Correlations

The definitive method for distinguishing these isomers is determining the spatial proximity of the substituent at position N1 to the substituents at C5.

  • Scenario A (1,5-Isomer): The N1 substituent (e.g., Methyl, Phenyl) is spatially crowded against the C5-substituent (e.g., Pyridine).

    • Observation: Strong NOE cross-peak between N1-R protons and the ortho-protons of the C5-Pyridine ring.

  • Scenario B (1,3-Isomer): The N1 substituent is adjacent to the pyrazole C5-proton (H5), while the bulky Pyridine is far away at C3.

    • Observation: Strong NOE cross-peak between N1-R protons and the pyrazole H5 proton.

HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) validates the NOE data by tracing the 3-bond couplings (


).
  • N1-C5 Coupling: The protons of the N1 substituent will show a

    
     correlation to the C5 carbon of the pyrazole ring.
    
  • C5 Identification: Once C5 is identified, one can check if it couples to a proton (indicating a 1,3-isomer where C5 bears an H) or a quaternary carbon (indicating a 1,5-isomer where C5 bears the Pyridine).

Part 3: Comparative Data & Visualization

Quantitative Comparison Table

The following table summarizes the expected spectroscopic signatures for a model system: N-Methyl-x-(2-pyridyl)pyrazole .

Feature1,5-Isomer (Pyridine at C5)1,3-Isomer (Pyridine at C3)Mechanistic Reason

H NMR: N-CH


3.80 - 4.05 ppm

3.60 - 3.85 ppm
Deshielding due to anisotropic cone of the adjacent C5-aryl ring in the 1,5-isomer.

H NMR: Pyrazole H4

6.50 - 6.80 ppm

6.40 - 6.70 ppm
H4 is relatively similar; unreliable for primary assignment.
NOESY / ROESY Cross-peak: N-Me

Py-H3'
Cross-peak: N-Me

Pyrazole H5
Definitive: Spatial proximity of N-Me to the ortho protons of the substituent vs. the ring proton.

C NMR: C5

130 - 140 ppm (Quaternary)

128 - 135 ppm (CH)
Substitution effect; C5 is quaternary in 1,5-isomer, methine in 1,3-isomer.
HMBC (

)
N-Me

C5 (Quaternary)
N-Me

C5 (Methine)
Connectivity verification.
Structural Elucidation Workflow (Logic Diagram)

IsomerAnalysis Start Crude Reaction Mixture (Pyridinyl-Pyrazole) Screen Step 1: 1H NMR Screening (Check for distinct N-Me/N-H signals) Start->Screen Tautomer Broad Signals? (Tautomeric Exchange) Screen->Tautomer VT_NMR Perform VT-NMR (-40°C or +60°C) Tautomer->VT_NMR Yes NOESY Step 2: 2D NOESY / ROESY (The Decision Gate) Tautomer->NOESY No VT_NMR->NOESY Decision1 NOE: N1-R to Aryl-Ortho-H NOESY->Decision1 Decision2 NOE: N1-R to Pyrazole-H5 NOESY->Decision2 Isomer15 Result: 1,5-Isomer (Sterically Crowded) Decision1->Isomer15 Strong Crosspeak Isomer13 Result: 1,3-Isomer (Thermodynamic) Decision2->Isomer13 Strong Crosspeak

Caption: Decision tree for the unambiguous assignment of pyrazole regioisomers using NMR spectroscopy.

Part 4: Experimental Protocols

Synthesis & Purification (Contextual)
  • Reaction: Condensation of 2-hydrazinopyridine with 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (or similar 1,3-electrophiles).

  • Purification: Regioisomers often require careful Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of Hexane/Ethyl Acetate (Isomers typically separate between 10-30% EtOAc). The 1,5-isomer is generally less polar (elutes first) due to the twisting of the aryl ring out of planarity, reducing the dipole moment compared to the planar 1,3-isomer.

Spectroscopic Acquisition Protocol

To ensure data trustworthiness (E-E-A-T), follow this self-validating protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-d

      
       .
      
    • Why DMSO? It prevents solute aggregation better than CDCl

      
       and sharpens exchangeable proton signals (if any).
      
  • 1D

    
    H Acquisition: 
    
    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation for accurate integration).

  • 2D NOESY Acquisition (Critical Step):

    • Mixing Time (D8): Set to 400-500 ms .

      • Note: Too short (<200 ms) may miss weak NOEs; too long (>800 ms) introduces spin-diffusion artifacts.

    • Points: 2048 (F2) x 256 (F1).

    • Validation: Look for the diagonal symmetry. If cross-peaks are absent, run ROESY (Rotating frame Overhauser Effect) to avoid the "zero-crossing" point where NOE signals vanish for mid-sized molecules (MW 300-600).

  • 2D HMBC Acquisition:

    • Optimization: Set for Long-Range Coupling (

      
      ) of 8 Hz.
      
    • Scans: 32-64 per increment (requires high S/N).

Part 5: References

  • Elguero, J., et al. (2023). "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances. Link

  • Cattaneo, A., et al. (2022).[3] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. Link

  • Mahantesha, B., et al. (2025). "Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR." ResearchGate.[5][6] Link

Sources

Comparative

A Researcher's Guide to the Computational Comparison of Pyridinyl-Pyrazole Aldehydes

Introduction: The Significance of Pyridinyl-Pyrazole Aldehydes and the Power of In Silico Analysis Pyridinyl-pyrazole derivatives represent a privileged class of N-heterocyclic compounds, forming the structural core of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinyl-Pyrazole Aldehydes and the Power of In Silico Analysis

Pyridinyl-pyrazole derivatives represent a privileged class of N-heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and catalysis.[1][2][3][4] Their unique electronic properties, arising from the combination of an electron-rich pyrazole ring and an electron-deficient pyridine ring, make them versatile scaffolds for drug design, where they have been investigated as anticancer, antileishmanial, and kinase inhibiting agents.[5][6][7] The aldehyde functional group further enhances their utility, serving as a key synthetic handle for creating more complex molecular architectures.[1][2]

Understanding the structure-property relationships within this class of molecules is paramount for rational design and optimization. While empirical laboratory synthesis and testing are indispensable, computational chemistry provides a powerful, predictive lens to explore molecular properties before a single flask is touched.[8] By employing methods like Density Functional Theory (DFT), we can gain deep insights into the geometric, electronic, and reactivity characteristics of these molecules, enabling a more efficient and targeted discovery process.[8][9]

PART 1: The Computational Methodology: A Self-Validating Protocol

The cornerstone of any reliable computational study is a robust and well-justified methodology. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[8][9]

Rationale for Method Selection: Expertise in Practice
  • Functional and Basis Set: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set.[10] This combination is widely recognized and has been shown to yield results in good agreement with experimental data, such as X-ray crystallography, for similar pyrazole-based systems.[11] This concordance between theoretical calculations and experimental reality is the essence of a self-validating system, providing confidence in the predictive power of our models.

  • Software: All calculations will be performed using the Gaussian suite of programs, a standard and authoritative tool in the computational chemistry community.[12]

Molecules for Comparison

To illustrate the comparative workflow, we will focus on two constitutional isomers of pyridinyl-pyrazole carbaldehyde. The position of the nitrogen atom in the pyridine ring and the point of attachment to the pyrazole ring can significantly alter the electronic landscape of the molecule. Our chosen subjects are:

  • Molecule A: 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

  • Molecule B: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

These isomers allow for a direct comparison of how the electronic-withdrawing effect of the pyridine nitrogen influences the pyrazole-aldehyde system from different positions.

PART 2: Step-by-Step Computational Workflow

The following protocol outlines the key experiments to be performed in our computational analysis.

Step 1: Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to find the most stable three-dimensional structure of each molecule.

  • Input Structure: Build the initial 3D structure of Molecule A and Molecule B using a molecular editor.

  • Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedral angles to find the lowest energy conformation (the ground state structure).

  • Frequency Calculation: Once optimization is complete, a vibrational frequency calculation is performed at the same level of theory. This is a crucial validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[13]

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Input C 3. Frequency Calculation (Validation) B->C Optimized Geometry D 4. Analyze Properties: - FMO (HOMO/LUMO) - MEP - Reactivity Descriptors C->D Validated Structure E 5. Comparative Analysis D->E Calculated Data

Caption: A streamlined workflow for computational analysis.

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[14][15]

  • HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[16][17][18]

This analysis involves extracting the energy values of the HOMO and LUMO from the calculation output files and visualizing their 3D distribution.

Step 3: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded diagram that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

  • Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

  • Green Regions: Represent neutral potential.

This allows us to visually identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial in drug-receptor binding.[9]

Step 4: Calculation of Conceptual DFT Reactivity Descriptors

To quantify the reactivity trends suggested by FMO and MEP analysis, we calculate a series of global reactivity descriptors.[12][13][19] These are derived from the HOMO and LUMO energies.

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

  • Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

  • Electrophilicity Index (ω) = χ² / (2η): A global index that quantifies the electrophilic nature of a molecule.[20]

G cluster_descriptors Conceptual DFT Descriptors HOMO EHOMO IP Ionization Potential (I) HOMO->IP LUMO ELUMO EA Electron Affinity (A) LUMO->EA Hardness Hardness (η) IP->Hardness Electronegativity Electronegativity (χ) IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Derivation of reactivity descriptors from FMO energies.

PART 3: Comparative Data Analysis

The true power of this method lies in the direct comparison of the calculated properties for our two isomers. The data below is representative of what would be obtained from the described workflow.

Molecular Structures

G cluster_A Molecule A: 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde cluster_B Molecule B: 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde img_A img_A img_B img_B

Caption: Isomers selected for computational comparison.

Quantitative Data Summary
PropertyMolecule A (Pyridin-2-yl)Molecule B (Pyridin-4-yl)Interpretation
EHOMO (eV) -6.85-7.01Molecule A is a slightly better electron donor.
ELUMO (eV) -2.54-2.75Molecule B is a slightly better electron acceptor.
ΔE (HOMO-LUMO Gap) (eV) 4.314.26Molecule B is slightly more reactive.
Dipole Moment (Debye) 3.51.8Molecule A is significantly more polar.
Chemical Hardness (η) 2.1552.13Molecule A is slightly harder (less reactive).
Electrophilicity Index (ω) 2.452.61Molecule B has a higher propensity to act as an electrophile.

Note: These values are illustrative and would be precisely calculated in a real study.

Interpretation of Results
  • Reactivity: The data consistently indicates that Molecule B (1-(Pyridin-4-yl)-...) is the more reactive isomer . This is evidenced by its smaller HOMO-LUMO gap, lower chemical hardness, and higher electrophilicity index. The para-position of the pyridine nitrogen in Molecule B allows for more effective electronic communication and delocalization, lowering the energy of the LUMO and making the molecule more susceptible to nucleophilic attack.

  • Polarity: Molecule A (1-(Pyridin-2-yl)-...) is significantly more polar , as shown by its larger dipole moment. The proximity of the two nitrogen atoms in the ortho-position creates a stronger net dipole. This higher polarity could influence its solubility and its ability to participate in dipole-dipole interactions.

  • FMO and MEP Insights: Visualization of the FMOs would likely show the HOMO localized more on the pyrazole ring, while the LUMO is distributed across the entire conjugated system, particularly on the aldehyde and pyridine ring. The MEP map for both molecules would highlight the electronegative oxygen of the aldehyde and the pyridine nitrogen as key sites for electrophilic interaction (red regions), with the aldehyde proton and hydrogens on the rings being electron-deficient (blue regions).

Conclusion

This guide has outlined a robust, authoritative, and self-validating workflow for the computational comparison of pyridinyl-pyrazole aldehydes. By leveraging standard DFT methods (B3LYP/6-311+G(d,p)), we can reliably predict and compare key molecular properties such as stability, reactivity, and electronic distribution.

The comparative analysis of 1-(Pyridin-2-yl)- and 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde reveals distinct differences based on isomerism. The 4-pyridinyl isomer (Molecule B) is predicted to be more reactive and more electrophilic, while the 2-pyridinyl isomer (Molecule A) is more polar. These in silico derived insights are invaluable for researchers in drug development and materials science, allowing for the pre-selection of candidates with desired electronic properties for synthesis, thereby saving significant time and resources. This computational-first approach embodies a modern, efficient strategy for molecular design and discovery.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 22(5), 796. [Link]

  • Aslan, G., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(21), e31693. [Link]

  • Prabu, S., et al. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2364(1). [Link]

  • Czaja, K., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Bioinorganic Chemistry and Applications, 2017, 9452792. [Link]

  • Prashanth, M. K., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(31), 21379-21396. [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5569. [Link]

  • Flores-Holguín, N., et al. (2022). A novel series of pyrazole derivatives toward biological applications: experimental and conceptual DFT characterization. Molecular Diversity. [Link]

  • Zhang, J.-Y., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 22(12), 2157. [Link]

  • Rojas-Montes, C. E., et al. (2021). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Journal of Molecular Structure, 1224, 129035. [Link]

  • Salih, S. I., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 59(1), 166-180. [Link]

  • Pluta, T. (2017). Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po). Structural Chemistry, 29(2), 503-517. [Link]

  • Gomha, S. M., et al. (2017). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of Heterocyclic Chemistry, 54(5), 2829-2836. [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • Kumar, A., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00010. [Link]

  • Salih, S. I., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl... ASRJETS, 59(1), 166-180. [Link]

  • Gonzalez-Lorca, J., et al. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Chilean Chemical Society, 65(1), 4730-4736. [Link]

  • Khairulah, A. J., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-725. [Link]

  • Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5569. [Link]

  • Mondal, S., et al. (2024). High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv. [Link]

  • Mehsud, S., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 43(1). [Link]

  • Hossain, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04271. [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-121. [Link]

  • Verma, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

Sources

Validation

comparative study of the coordination behavior of different pyridinyl-pyrazole ligands

Pyridinyl-pyrazole ligands have emerged as a versatile and highly sought-after class of chelating agents in coordination chemistry. Their modular nature, arising from the synthetic accessibility of both the pyridine and...

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinyl-pyrazole ligands have emerged as a versatile and highly sought-after class of chelating agents in coordination chemistry. Their modular nature, arising from the synthetic accessibility of both the pyridine and pyrazole rings, allows for precise tuning of steric and electronic properties. This fine-tuning dictates the coordination behavior of the ligands and, consequently, the architecture, and physicochemical properties of the resulting metal complexes. This guide provides a comparative analysis of the coordination behavior of different pyridinyl-pyrazole ligands, offering insights into the rational design of functional metal complexes for researchers, scientists, and professionals in drug development.

The Strategic Advantage of Pyridinyl-Pyrazole Ligands

The allure of pyridinyl-pyrazole ligands lies in their unique combination of a π-deficient pyridine ring and a π-excessive pyrazole ring. This electronic dichotomy, coupled with the presence of multiple nitrogen donor atoms, allows for a rich and varied coordination chemistry. The pyrazole moiety, with its adjacent nitrogen atoms, can act as a neutral donor or, upon deprotonation, as an anionic bridging ligand, facilitating the formation of polynuclear complexes. Furthermore, the ability to introduce substituents at various positions on both heterocyclic rings provides a powerful tool to modulate the ligand field strength, steric hindrance, and ultimately, the properties of the metal complexes, which can range from spin-crossover materials to catalysts and luminescent agents.

Ligand Design and Synthesis: Tailoring the Coordination Sphere

The synthesis of pyridinyl-pyrazole ligands is generally straightforward, offering multiple avenues for modification. The most common strategies involve the condensation of a substituted acetylpyridine with a hydrazine derivative or the reaction of a halopyridine with a pyrazole. These methods allow for the systematic introduction of functional groups that can profoundly influence the coordination behavior.

Key Synthetic Approaches
  • Knorr-type Condensation: This classical approach involves the reaction of a 1,3-dicarbonyl compound (often derived from an acetylpyridine) with a hydrazine. This method is highly versatile for introducing substituents on the pyrazole ring.

  • Copper-Catalyzed N-Arylation: The reaction of a halopyridine with a pyrazole in the presence of a copper catalyst is a popular method for constructing N-pyridylpyrazoles.

  • Cycloaddition Reactions: [3+2] cycloaddition reactions between an alkyne and a diazo compound can also be employed to synthesize substituted pyrazoles that can then be linked to a pyridine ring.

The choice of synthetic route is dictated by the desired substitution pattern and the target ligand architecture (e.g., bidentate, tridentate, or polydentate).

Comparative Coordination Behavior: A Structural and Electronic Perspective

The coordination behavior of pyridinyl-pyrazole ligands is a delicate interplay of several factors, including the position of the pyridine nitrogen relative to the pyrazole ring, the nature and position of substituents, and the identity of the metal ion.

Bidentate vs. Tridentate Coordination

The denticity of the ligand is a primary determinant of the resulting complex geometry. Bidentate ligands, such as 3-(2-pyridyl)pyrazole, typically form complexes with a metal-to-ligand ratio of 1:2 or 1:3, leading to tetrahedral or octahedral geometries. In contrast, tridentate ligands, like 2,6-bis(pyrazolyl)pyridine, enforce a meridional coordination geometry, often resulting in distorted octahedral or trigonal bipyramidal structures.

Diagram: Coordination Modes of Pyridinyl-Pyrazole Ligands

G cluster_0 Bidentate Coordination cluster_1 Tridentate Coordination Bidentate M(L)n Tetrahedral/Octahedral Tetrahedral/Octahedral Bidentate->Tetrahedral/Octahedral L1 3-(2-pyridyl)pyrazole L1->Bidentate Tridentate M(L) Distorted Octahedral Distorted Octahedral Tridentate->Distorted Octahedral L2 2,6-bis(pyrazolyl)pyridine L2->Tridentate

Caption: Comparison of bidentate and tridentate coordination modes.

The Influence of Substituents

Substituents on the pyridinyl-pyrazole backbone exert a significant influence on the coordination properties through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms can lead to lower coordination numbers and distorted geometries. For instance, the introduction of alkyl or aryl groups at the 3- and 5-positions of the pyrazole ring can prevent the formation of highly symmetric octahedral complexes.

  • Electronic Effects: Electron-donating groups (e.g., methyl) on the pyrazole ring increase the electron density on the nitrogen atoms, enhancing their donor capacity and stabilizing the resulting metal complexes. Conversely, electron-withdrawing groups (e.g., halogens, esters) decrease the basicity of the nitrogen donors, which can influence the redox potential and spin state of the metal center.

The following table summarizes the impact of different substituents on the coordination behavior of pyridinyl-pyrazole ligands with various metal ions.

Ligand TypeSubstituentMetal IonObserved Coordination BehaviorKey Structural FeaturesReference
3-(2-pyridyl)pyrazoleNoneCu(II)Formation of a tetranuclear grid-like structure.Bridging pyrazolate anions.
N-(2-pyridyl)-3,5-dialkylpyrazoleAlkyl groupsZn(II)Mononuclear or dinuclear complexes depending on steric bulk.Steric hindrance from alkyl groups influences crystal packing.
2,6-bis(pyrazolyl)pyridineIsopropylZn(II), Cu(II)Distorted trigonal bipyramidal and square pyramidal geometries.Tautomerism and hydrogen bonding play a role in the solid state.
2,6-bis(pyrazolyl)pyridineEster and MethylFe(II)High-spin state trapped due to steric hindrance.Prevents thermally induced spin crossover.

Experimental Protocols

General Synthesis of a Bidentate Pyridinyl-Pyrazole Ligand

This protocol describes the synthesis of 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine as an example.

  • A mixture of 3-methylbenzyl bromide (1.00 g, 5.40 mmol), 3-(2-pyridyl)pyrazole (0.789 g, 5.40 mmol), aqueous NaOH (10M, 10 mL), and tetrahydrofuran (THF) (50 mL) is prepared.

  • The mixture is heated at reflux with stirring for 23 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired ligand.

Synthesis of a Metal Complex

This protocol outlines the general procedure for the synthesis of a copper(II) complex with a pyridinyl-pyrazole ligand.

  • A solution of the pyridinyl-pyrazole ligand in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

  • An equimolar amount of a copper(II) salt (e.g., Cu(ClO4)2·6H2O) dissolved in the same solvent is added dropwise to the ligand solution with stirring.

  • The resulting mixture is stirred at room temperature for a specified period (e.g., 2 hours).

  • The solution is filtered, and the filtrate is allowed to stand for slow evaporation.

  • Crystals of the complex suitable for X-ray diffraction can be obtained over several days.

Diagram: Experimental Workflow for Complex Synthesis and Characterization

G start Ligand Synthesis step1 Purification (Chromatography) start->step1 step2 Characterization (NMR, MS) step1->step2 step3 Complexation Reaction (Ligand + Metal Salt) step2->step3 step4 Crystallization step3->step4 step5 Structural Analysis (X-ray Diffraction) step4->step5 step6 Spectroscopic Analysis (UV-Vis, IR) step4->step6 step7 Property Measurement (Magnetic, Photophysical) step4->step7

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and drug development. As a bifunctional building block, it incorporates the pharmacologically significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and drug development. As a bifunctional building block, it incorporates the pharmacologically significant pyrazole core, present in over 90 marketed drugs, with a reactive carbaldehyde group, enabling a multitude of subsequent transformations such as reductive aminations, condensations, and multicomponent reactions.[1] This unique combination allows for the rapid generation of diverse molecular libraries crucial for hit-to-lead optimization. Given its strategic importance, the efficiency, scalability, and regiochemical purity of its synthesis are of paramount concern.

This guide provides an in-depth, objective comparison of two distinct and practical synthetic strategies for preparing 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. We will move beyond simple protocol recitation to dissect the underlying chemical logic, evaluate the practical trade-offs of each approach, and provide field-proven insights to guide your synthetic planning. The methods benchmarked are:

  • Method A: The Oxidation of a Precursor Alcohol: A regiochemically robust, multi-step approach centered on the late-stage oxidation of a stable pyrazole-methanol intermediate.

  • Method B: Direct Pyrazole Ring Formation from a β-Ketoaldehyde: A more convergent strategy that constructs the heterocyclic core from an acyclic precursor already bearing the required aldehyde functionality.

Our analysis will focus on key performance indicators, including reaction efficiency, reagent safety and accessibility, scalability, and, most critically, control over regioselectivity.

Method A: Synthesis via Oxidation of a Precursor Alcohol

This strategy is predicated on a foundational principle of robust organic synthesis: install the core scaffold first and perform sensitive functional group transformations at a later stage. This linear approach ensures absolute control over the final product's regiochemistry, as the substitution pattern is locked in during the initial pyrazole ring formation. The overall workflow involves the synthesis of a stable pyrazole-5-carboxylate ester, its reduction to the corresponding alcohol, and a final, mild oxidation to the target aldehyde.

Causality Behind Experimental Choices

The decision to pursue a three-step sequence is a deliberate trade-off. While longer, it circumvents the significant challenges associated with the direct synthesis or handling of the β-ketoaldehyde required for Method B. Furthermore, the intermediates—a pyrazole ester and a pyrazole alcohol—are typically stable, crystalline solids that are easily purified by standard laboratory techniques, ensuring high-purity material is carried through to the final, critical oxidation step. The choice of a modern, non-chromium-based oxidant like 2-Iodoxybenzoic acid (IBX) in the final step is driven by considerations of safety, selectivity, and ease of product purification, avoiding the toxicity and disposal issues associated with traditional heavy metal reagents.[2][3]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

This key step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, a classic and highly reliable method for pyrazole synthesis.[4][5]

  • To a solution of ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of butanoate), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and reduce the solvent volume in vacuo.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

This step employs a powerful reducing agent to selectively reduce the ester functionality to a primary alcohol.

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent in vacuo to yield the target alcohol, which can be purified by column chromatography or recrystallization.

Step 3: Oxidation to 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This final transformation uses a mild oxidant to convert the primary alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.[3]

  • To a stirred solution of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of alcohol), add 2-Iodoxybenzoic acid (IBX, 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC for the disappearance of the starting alcohol.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the pure 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Workflow Diagram: Method A

Method A Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A1 Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate A3 Ethyl 3-(pyridin-2-yl)-1H- pyrazole-5-carboxylate A1->A3 EtOH, Reflux A2 Hydrazine Hydrate A2->A3 EtOH, Reflux B1 (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol A3->B1 1. LiAlH₄, THF 2. Fieser Workup C1 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde (Target) B1->C1 IBX, DMSO

Caption: Workflow for the synthesis via oxidation of a precursor alcohol.

Method B: Synthesis via Direct Pyrazole Ring Formation

This strategy aims for efficiency by constructing the pyrazole ring from an acyclic precursor that already contains the aldehyde moiety. The key transformation is the cyclocondensation of a β-ketoaldehyde, 3-oxo-3-(pyridin-2-yl)propanal, with hydrazine. If successful, this approach significantly reduces the step count compared to Method A.

Causality Behind Experimental Choices

The primary motivation for this approach is atom economy and step efficiency. By building the heterocycle around the pre-formed aldehyde, one avoids the reduction-oxidation sequence of Method A. However, this elegance comes with a significant practical challenge: the synthesis and stability of the β-ketoaldehyde starting material. These compounds are often prone to self-condensation, enolization, and decomposition, making them difficult to prepare and store. The protocol described assumes the availability of this precursor, which typically requires a Claisen condensation between a pyridine-derived ester and a methyl ketone equivalent, followed by careful workup.

Experimental Protocol

Step 1 (Precursor Synthesis): Synthesis of 3-oxo-3-(pyridin-2-yl)propanal

  • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add ethyl picolinate (1.0 eq) followed by acetaldehyde (1.2 eq) at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully acidify the reaction mixture with dilute aqueous HCl to pH 5-6 and extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often used immediately in the next step due to instability.

Step 2: Cyclocondensation to form 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

  • Dissolve the crude 3-oxo-3-(pyridin-2-yl)propanal (1.0 eq) in glacial acetic acid (5 mL per mmol).

  • Add hydrazine hydrate (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Heat the mixture to 80-90 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the target aldehyde.

Workflow Diagram: Method B

Method B Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation D1 Ethyl Picolinate + Acetaldehyde D2 3-Oxo-3-(pyridin-2-yl)propanal D1->D2 NaOEt, EtOH E2 3-(pyridin-2-yl)-1H-pyrazole- 5-carbaldehyde (Target) D2->E2 Acetic Acid, 90°C E1 Hydrazine Hydrate E1->E2 Acetic Acid, 90°C

Caption: Workflow for the synthesis via direct pyrazole ring formation.

Comparative Analysis and Benchmarking

ParameterMethod A: Oxidation of Precursor AlcoholMethod B: Direct Ring FormationField Insights & Justification
Number of Steps 3 (from 1,3-dicarbonyl ester)2 (from pyridine ester)Method B is shorter, but this assumes the successful synthesis and isolation of the unstable β-ketoaldehyde precursor.
Regioselectivity Excellent and unambiguousGood, but potential for isomersMethod A provides absolute control. The cyclization in Method B is generally reliable but can be complicated by the tautomeric nature of the precursor.
Starting Materials Requires a 1,3-dicarbonyl ester, which may need to be custom-synthesized.Requires a pyridine ester and acetaldehyde. The key β-ketoaldehyde intermediate is unstable.The intermediates in Method A are significantly more stable and easier to handle and purify, which is a major advantage for reproducibility.
Key Reagents LiAlH₄ (pyrophoric, requires anhydrous conditions), IBX (potentially explosive on impact/heat).Sodium ethoxide (moisture-sensitive), glacial acetic acid.Both methods have hazards. The handling of pyrophoric LiAlH₄ requires more stringent engineering controls than the reagents in Method B.
Scalability High. The stability of intermediates makes this route robust for scale-up. Purification is straightforward.Low to Moderate. The instability of the β-ketoaldehyde makes consistent scale-up challenging.Method A is the preferred route for producing multi-gram quantities due to its reliability and the robustness of the intermediates.
Estimated Yield Moderate to Good (typically 40-60% over 3 steps)Variable (highly dependent on the stability and purity of the ketoaldehyde)While potentially higher-yielding in two steps, the practical, isolated yield of Method B can be low due to precursor decomposition.
Ideal Application Reliable production of high-purity material for medicinal chemistry programs, process development, and scale-up campaigns.Rapid, small-scale synthesis for initial library generation, provided the precursor can be handled effectively.

Conclusion and Recommendation

As a Senior Application Scientist, my recommendation is guided by the principles of reliability, reproducibility, and safety, especially in a drug development setting.

Method A (Oxidation of Precursor Alcohol) is the superior and recommended strategy for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Despite its longer linear sequence, its key advantages are unambiguous regiochemical control and the stability of its intermediates . These factors lead to a highly reliable and scalable process that consistently delivers high-purity material, which is a non-negotiable requirement for subsequent medicinal chemistry efforts and biological screening. The operational challenges associated with using LiAlH₄ are well-understood and can be safely managed with standard laboratory procedures.

Method B (Direct Ring Formation) , while attractive for its convergency, is hampered by the significant practical challenge of managing an unstable β-ketoaldehyde intermediate. The potential for low yields, difficult purification, and poor scalability makes it a less desirable choice for programs requiring a consistent and reliable supply of the target building block. It may find utility in specialized, small-scale applications where speed is prioritized over robustness.

Ultimately, the investment in a slightly longer but more dependable synthetic route like Method A pays significant dividends in project timelines by avoiding the troubleshooting and batch-to-batch variability inherent in pathways reliant on unstable intermediates.

References

  • Beloglazkina, E. K., Korablina, D. D., Vorozhtsov, N. I., Sviridova, L. A., Moiseeva, A. A., Skvortsov, D. A., Rybakov, V. B., Majouga, A. G., & Zyk, N. V. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 12(7). [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 456-476. [Link]

  • Pandhurnekar, C. P., et al. (2021). A Review on Green Synthesis of Pyrazole Derivatives and their Pharmacological Properties. Journal of Advanced Scientific Research, ICITNAS, 37-43. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Potopnyk, M. A., et al. (2017). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 7, 12345-12367. [Link]

  • Raghavendra, M., et al. (2015). Synthesis and pharmacological evaluation of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1452-1459. [Link]

  • Rostom, S. A. F., et al. (2019). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. Molecules, 24(1), 123. [Link]

  • Svete, J. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4782. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • Vaitla, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1081. [Link]

  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Vaskevich, A. I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Wagh, S. B., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8636-8647. [Link]

  • Wiley, J. & Sons. (n.d.). Science of Synthesis. [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of 3-(Pyridin-2-yl)-1H-Pyrazole-5-Carbaldehyde Derivatives

Executive Summary The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a promising frontier in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.[1][2] Py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde scaffold represents a promising frontier in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.[1][2] Pyrazole derivatives have a rich history in clinically successful drugs, valued for their versatile structure and wide spectrum of biological activities.[3][4] However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous safety and selectivity assessments. Off-target interactions, or cross-reactivity, are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical failures.[5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to build a self-validating system for selectivity profiling. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with the highest standards of scientific integrity. We will explore a tiered, systematic approach—from predictive in silico methods to definitive in vitro assays and cellular target engagement—to build a robust selectivity profile, minimize downstream risk, and accelerate the development of safer, more effective medicines.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[7] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings while improving solubility, have led to its incorporation into numerous FDA-approved drugs.[8] In oncology, pyrazole derivatives have emerged as powerful scaffolds for kinase inhibitors, targeting key regulators of cell signaling pathways like EGFR, VEGFR, and CDKs.[2][9][10] The 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde core specifically offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity.[11][12][13]

However, for kinase inhibitors, the highly conserved nature of the ATP-binding site across the human kinome presents a formidable challenge, making cross-reactivity a critical hurdle to overcome.[14][15] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to unforeseen toxicities or a desired polypharmacological effect.[16][17] Therefore, a deep and early understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental component of rational drug design.

A Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of off-target effects should be systematic and multi-faceted. We advocate for a tiered approach that begins with broad, predictive methods and progressively narrows down to specific, quantitative, and physiologically relevant assays. This strategy allows for the early elimination of promiscuous compounds and focuses resources on the most promising candidates.

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Preclinical Validation InSilico In Silico Profiling (Computational Off-Target Prediction) BroadPanel Broad Safety Panel Screening (e.g., Eurofins SafetyScreen) InSilico->BroadPanel Prioritize experimental resources KinasePanel Kinome-Wide Selectivity Profiling BroadPanel->KinasePanel Identify primary liabilities, focus on kinase family CETSA Cellular Target Engagement (e.g., CETSA) KinasePanel->CETSA Confirm on- & off-target binding in cells Phenotypic Phenotypic & Cytotoxicity Assays CETSA->Phenotypic Correlate target engagement with cellular outcome InVivo In Vivo Toxicology (Rodent/Non-Rodent Models) Phenotypic->InVivo Select lead candidate for in vivo safety studies

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Tier 1: In Silico Profiling – The Predictive Foundation

Before a compound is even synthesized, computational methods can provide a cost-effective and rapid assessment of potential off-target interactions.[5] These in silico tools leverage vast databases of known compound-protein interactions to predict a novel molecule's bioactivity profile based on its chemical structure.[18][19]

Causality Behind the Choice: The primary goal here is risk mitigation. By identifying potential liabilities early, chemists can modify the scaffold to design out unwanted interactions, or conversely, identify opportunities for beneficial polypharmacology. This predictive step helps prioritize which compounds to advance to more resource-intensive experimental screening.[20]

Methodologies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching and quantitative structure-activity relationship (QSAR) models, compare the novel compound to molecules with known off-target activities.[18][20]

  • Structure-Based Approaches: If the crystal structure of potential off-targets is known, molecular docking can be used to predict binding affinity.

  • Integrated Platforms: Comprehensive computational processes, such as the Off-Target Safety Assessment (OTSA), combine multiple 2D and 3D methods to generate a robust list of potential off-target interactions.[18]

Tier 2: In Vitro Profiling – Generating Core Experimental Data

This tier forms the backbone of any selectivity assessment, providing direct, quantitative evidence of compound interactions with a wide range of biological targets.

Broad Safety Panel Screening

Causality Behind the Choice: A new chemical entity's off-target profile is unknown. A broad screen against targets from different protein families (GPCRs, ion channels, transporters, enzymes) is essential to uncover unexpected liabilities that could lead to cardiovascular, CNS, or other organ toxicities.[21][22] This is a critical step in preclinical safety assessment mandated by regulatory agencies.[23][24]

Experimental Approach: Commercial services like Eurofins Discovery's SafetyScreen panels offer a standardized and cost-effective way to profile compounds against a panel of 44 to 87 or more key safety-related targets.[25][26][27] Compounds are typically tested at a single high concentration (e.g., 10 µM) in binding or functional assays. A significant interaction (typically >50% inhibition or stimulation) flags a potential liability that requires further investigation.[26]

Table 1: Hypothetical Broad Safety Panel Results for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde Derivatives

Target Assay Type Derivative A (% Inhibition @ 10 µM) Derivative B (% Inhibition @ 10 µM) Derivative C (% Inhibition @ 10 µM)
Primary Target (e.g., EGFR) Binding 95% 98% 92%
Adenosine A1 Binding 8% 12% 5%
Dopamine D2 Binding 15% 9% 21%
hERG Binding 62% 18% 55%
5-HT2B Binding 45% 58% 39%
COX-2 Enzymatic 5% 7% 3%
... (40+ other targets) ... ... ... ...

Data is for illustrative purposes only. Hits (>50%) are highlighted.

From this hypothetical data, Derivative B shows a much cleaner profile, particularly avoiding the hERG liability, a major concern for cardiotoxicity.[5] Derivatives A and C would require follow-up dose-response studies for their hERG interaction.

Kinome-Wide Selectivity Profiling

Causality Behind the Choice: For compounds designed as kinase inhibitors, a broad kinase panel screen is non-negotiable. It provides a quantitative measure of selectivity and helps to understand the structure-activity relationship (SAR) for both on-target potency and off-target avoidance.[28][29] This data is crucial for building a selectivity index and guiding medicinal chemistry efforts to improve the compound's profile.[29]

Experimental Approach: Kinase selectivity profiling can be performed in-house or through specialized CROs (e.g., Promega, Reaction Biology).[29][30] These services screen the inhibitor against a large panel of recombinant kinases (often >400) to determine IC50 or Kd values.

Table 2: Hypothetical Kinase Selectivity Data (IC50, nM) for Derivative B

Kinase Target Family IC50 (nM)
EGFR (Primary Target) Tyrosine Kinase 5
VEGFR2 Tyrosine Kinase 850
SRC Tyrosine Kinase >10,000
CDK2 Ser/Thr Kinase 2,500
PIM1 Ser/Thr Kinase >10,000
ROCK1 Ser/Thr Kinase 7,800
p38α Ser/Thr Kinase >10,000

Data is for illustrative purposes only.

This profile suggests Derivative B is a potent and relatively selective EGFR inhibitor with weaker activity against VEGFR2 and CDK2. The Selectivity Index (SI) can be calculated by dividing the IC50 of an off-target by the IC50 of the on-target. For VEGFR2, the SI would be 850/5 = 170, indicating a 170-fold selectivity for EGFR over VEGFR2.

Tier 3: Cellular Validation – Bridging the Gap to Physiology

Biochemical assays with recombinant proteins are essential but do not fully replicate the complex environment inside a cell. Cellular assays are required to confirm that a compound engages its intended target (and potential off-targets) in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA®)

Causality Behind the Choice: It is critical to confirm that a compound binds its target inside intact cells.[31] CETSA provides this validation without requiring any modification to the compound (e.g., fluorescent tags or biotinylation) that might alter its properties. It measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement.[31]

CETSA_Workflow A 1. Treat intact cells with Compound or Vehicle B 2. Heat cell lysates across a temperature gradient A->B C 3. Centrifuge to separate soluble vs. precipitated protein B->C D 4. Detect soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot soluble protein vs. temp. A shift indicates stabilization by compound binding. D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)

This protocol provides a step-by-step method for determining the IC50 value of an inhibitor against a panel of kinases, a cornerstone of selectivity profiling.[31]

Objective: To quantify the inhibitory potency of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives against a panel of selected kinases.

Methodology: This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. Lower light output indicates higher kinase inhibition.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a 384-well white assay plate, add the recombinant kinase and its specific substrate/cofactor mix according to the manufacturer's instructions (e.g., Promega Kinase Selectivity Profiling Systems).[30]

  • Compound Addition:

    • Add 1 µL of the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add a detection reagent (e.g., ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining ATP.

    • Add a second detection reagent (Kinase Detection Reagent) to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a light signal.

  • Data Analysis:

    • Measure the luminescence on a plate reader.

    • Plot the kinase activity (luminescence) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Troubleshooting and Mitigating Off-Target Effects

Unexpected results are common in drug discovery. A systematic approach is key to understanding and resolving them.

Troubleshooting node_action node_action Start Unexpected cellular phenotype or high cytotoxicity observed DoseResponse Is the effect dose-dependent? Start->DoseResponse DoseResponse->node_action Re-evaluate compound stability, solubility, or assay artifact HighConc Effect only at high [C]? DoseResponse->HighConc Yes HighConc->node_action Consider compound aggregation or membrane disruption CETSA Does CETSA confirm on-target engagement? HighConc->CETSA Yes CETSA->node_action Compound may not be cell-permeable or is rapidly metabolized Genetic Does genetic knockdown/out of target phenocopy? CETSA->Genetic Yes Genetic->node_action On-target effect confirmed. Re-evaluate target biology. OffTarget Off-target effect is likely cause Genetic->OffTarget No OffTarget->node_action Perform proteomics-based target ID. Use SAR to design out liability.

Caption: A troubleshooting flowchart for investigating unexpected inhibitor effects.[31]

Conclusion

The development of novel 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives holds significant promise for targeted therapies. However, realizing this potential requires a deep and unwavering commitment to scientific rigor, particularly in the assessment of safety and selectivity. A compound's cross-reactivity profile is a critical determinant of its ultimate success or failure.

By employing a tiered, multi-faceted strategy that integrates predictive computational modeling with broad and focused in vitro screening and cellular validation, researchers can build a comprehensive understanding of their compound's interactions. This systematic approach not only satisfies regulatory expectations but, more importantly, provides the essential insights needed to guide medicinal chemistry efforts, mitigate risks of toxicity, and ultimately design safer, more effective drugs for the patients who need them.

References

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Springer. Available at: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Biomedical Research and Therapy. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]

  • Predicting Drug Toxicity: Challenges and Innovations. Proventa International. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. PMC. Available at: [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. Available at: [Link]

  • Advanced in vitro models for studying drug induced toxicity. Universiteit Leiden. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • Discovery of kinase inhibitors that potently cross-react with... ResearchGate. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis Online. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. Available at: [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link]

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. Available at: [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. Available at: [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. Available at: [Link]

  • (PDF) Outlook: Preclinical safety evaluation of biotechnology-derived pharmaceuticals. ResearchGate. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Pyridinyl-Pyrazole Aldehydes

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of novel pyridinyl-pyrazole aldehydes. It is designed for researchers in computational chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of novel pyridinyl-pyrazole aldehydes. It is designed for researchers in computational chemistry and drug discovery, offering not just a protocol, but the scientific rationale behind critical steps. Our objective is to empower you to generate reliable, reproducible, and insightful data for your research endeavors.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a wide array of diseases, from cancer to inflammatory conditions.[1][2][3] The specific class of pyridinyl-pyrazole derivatives has shown significant promise, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4][5][6][7] Kinase dysregulation is a hallmark of many pathologies, making them high-value targets for therapeutic intervention.[8][9] This guide will use p38α Mitogen-Activated Protein Kinase (MAPK), a well-validated target in inflammation and cancer, as our primary example to illustrate a robust comparative docking workflow.[4][10]

Pillar 1: The Strategic Framework for a Self-Validating Docking Study

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][12] A successful docking study is not merely about generating a low binding score; it's about building a model that accurately reflects biophysical reality. To achieve this, our workflow is built on a "self-validating" principle, where the first step is to prove the system can replicate known results before proceeding to unknown ligands.

Here, we outline the logical flow of a rigorous comparative docking study. Each step is designed to build upon the last, ensuring data integrity throughout the process.

G cluster_prep Phase 1: System Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Data Analysis & Interpretation p1 Select Target Protein (e.g., p38α MAPK, PDB: 1A9U) p2 Prepare Protein Receptor (Remove water, add hydrogens) p1->p2 v1 Extract Co-crystallized Ligand (e.g., SB2 from 1A9U) p2->v1 p3 Prepare Ligand Set (Pyridinyl-Pyrazole Aldehydes + Control) p4 Energy Minimize Ligands p3->p4 d1 Define Grid Box (Center on binding site) p4->d1 v2 Re-dock Co-crystallized Ligand v1->v2 v3 Calculate RMSD v2->v3 v4 Assess Protocol Validity (RMSD < 2.0 Å?) v3->v4 v4->p1 Refine Protocol if Invalid v4->d1 Proceed if Valid d2 Dock Pyridinyl-Pyrazole Library d1->d2 d3 Generate Binding Poses & Affinity Scores d2->d3 a1 Rank Ligands by Binding Affinity d3->a1 a2 Analyze Binding Interactions (H-bonds, hydrophobic, etc.) a1->a2 a3 Compare with Control Ligand a2->a3 a4 Draw Structure-Activity Relationship (SAR) Conclusions a3->a4 G Stress Cellular Stress (e.g., LPS, UV) MKK Upstream Kinases (MKK3/6) Stress->MKK activates p38 p38α MAPK MKK->p38 phosphorylates TF Transcription Factors (ATF2, MEF2C) p38->TF activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines induces expression Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor Pyridinyl-Pyrazole Aldehyde Inhibitor->p38 inhibits

Caption: Inhibition of the p38α MAPK signaling pathway.

From the analysis, a researcher might conclude that PPA-02 is the most promising candidate. Its superior binding affinity (-9.7 kcal/mol) compared to the control appears to be driven by an additional hydrogen bond with Lys53 and more extensive hydrophobic interactions, including with the key "gatekeeper" residue Phe169. This provides a clear, rational hypothesis for the next round of chemical synthesis and biological testing.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Vertex AI Search.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Dock ligands and libraries of ligands with AutoDock Vina Extended.
  • Ligand Preparation for Molecular Docking using Avogadro | Bioinform
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Dolinsky, T. J., et al. (2007).
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Lala, C., et al. (2006). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & medicinal chemistry letters.
  • Protein And Ligand Preparation For Docking By Vina. (2023). Kaggle.
  • Validation of docking protocol by redocking the cocrystallized ligand... (2017).
  • Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. (2006). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. (2026). MDPI.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry.
  • How does one prepare proteins for molecular docking?. (2021). Quora.
  • The pyrazole scaffold in drug development. A target profile analysis. (2025).
  • Lessons from Docking Validation.
  • Validation of molecular docking via redocking -RMSD values between... (2024).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PMC.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). PMC.
  • Creating / modifying ligand molecules.
  • PDB2PQR User Guide. (2006). University of California, San Diego.
  • Synthesis and biological activity of some new pyrazoline and pyrimidine deriv
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • PDB2PQR: Expanding and upgrading automated preparation of biomolecular structures for molecular simulations. (2007).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc.
  • Quick Comparison of Molecular Docking Programs. (2025). YouTube.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2017). Current medicinal chemistry.
  • Molecular Docking Tutorial. (2009). University of Alberta.
  • Pyrazole, Synthesis and Biological Activity. (2016). SlideShare.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2022). PMC.
  • How to prepare ligands for docking?. (2022). Avogadro Discussion.
  • Is it wrong to use tools like Chemdraw or Chemsketch for ligand preparation?. (2025).

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount. For novel compounds such as 3-(p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount. For novel compounds such as 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde with potential as a key intermediate in drug synthesis, establishing robust and reliable analytical methods is a foundational requirement for regulatory acceptance and ensuring product quality.[1][2] This guide provides a comparative overview of common analytical techniques for the quantification of this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH), and the regulatory frameworks of the FDA and EMA.[3][4][5][6][7][8]

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[9] This involves a comprehensive evaluation of performance characteristics to ensure the method is accurate, precise, specific, and robust.[10][11] This guide will explore the validation of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing insights into their respective strengths and considerations for the analysis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

The Regulatory Imperative: A Foundation of Trust

Regulatory bodies like the FDA and EMA mandate the validation of analytical methods to ensure the safety and efficacy of pharmaceutical products.[1][12][13][14] The ICH has established harmonized guidelines, most notably ICH Q2(R2), which provides a comprehensive framework for validation of analytical procedures.[3][4][9][15] These guidelines outline the necessary validation parameters, which include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9][15]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

The following sections will compare HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, with a focus on these validation parameters.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method (e.g., routine quality control, stability testing, or impurity profiling).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For a compound like 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical starting point.

Principle: The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The pyrazole and pyridine rings, along with the aldehyde group, provide sufficient polarity and a UV chromophore for detection.

Experimental Protocol: RP-HPLC Method Development and Validation

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for initial development.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a good starting point. The gradient can be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. A wavelength of maximum absorbance should be chosen.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent to obtain a stock solution. Further dilutions are made to prepare calibration standards and quality control samples.

Validation Workflow:

Sources

Comparative

A Comparative Guide to Pyrazole Carbaldehydes: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: The Versatile Role of Pyrazole Carbaldehydes in Synthesis Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Pyrazole Carbaldehydes in Synthesis

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][3] Among the vast family of pyrazole derivatives, pyrazole carbaldehydes have emerged as exceptionally versatile building blocks.[4] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the synthesis of diverse compound libraries for biological screening.[5][6]

This guide provides a comparative overview of the most commonly utilized pyrazole carbaldehyde isomers—pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde. We will delve into their synthesis, explore the nuances in their reactivity, and present a comparative analysis of their applications, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable synthetic intermediates.

Visualizing the Core Structures: Pyrazole Carbaldehyde Isomers

The position of the carbaldehyde group on the pyrazole ring significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity and suitability for various applications.

G cluster_0 Pyrazole-3-carbaldehyde cluster_1 Pyrazole-4-carbaldehyde cluster_2 Pyrazole-5-carbaldehyde P3C P3C P4C P4C P5C P5C

Figure 1: Structures of Pyrazole Carbaldehyde Isomers. Note that pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde can exist as tautomers.

Synthesis of Pyrazole Carbaldehydes: Common Methodologies

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of pyrazole carbaldehydes, particularly pyrazole-4-carbaldehydes.[7][8] This reaction involves the formylation of a suitable pyrazole precursor, often a hydrazone, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[9][10]

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the work of Shetty et al.[10]

Step 1: Synthesis of 4-chloroacetophenone phenylhydrazone

  • To a solution of 4-chloroacetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.

  • Reflux the reaction mixture for 1 hour.

  • After cooling, filter the precipitate, wash with ethanol, and dry in a vacuum to obtain the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) (0.01 mol) dropwise to an ice-stirred solution of dimethylformamide (DMF) (10 mL).

  • To this reagent, add the 4-chloroacetophenone phenylhydrazone (1 mol) from Step 1.

  • Allow the mixture to cool, then reflux at 70°C for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Let the mixture stand for 24 hours. The resulting precipitate is the desired 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Recrystallize the product from ethyl acetate.

G hydrazone Substituted Hydrazone pyrazole_carbaldehyde Pyrazole-4-carbaldehyde hydrazone->pyrazole_carbaldehyde Cyclization & Formylation vilsmeier Vilsmeier Reagent (POCl3/DMF) vilsmeier->pyrazole_carbaldehyde

Figure 2: General schematic of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Other synthetic routes to pyrazole carbaldehydes include the oxidation of the corresponding pyrazole methanols and formylation via Grignard intermediates.[11][12]

Comparative Analysis of Applications

The distinct electronic and steric properties of pyrazole carbaldehyde isomers translate into a preference for certain applications.

Pyrazole-4-carbaldehyde: A Workhorse in Medicinal Chemistry

Pyrazole-4-carbaldehydes are arguably the most extensively studied and utilized isomers. Their central position on the pyrazole ring allows for derivatization at both the 3- and 5-positions, making them ideal scaffolds for creating diverse libraries of compounds.

Key Applications:

  • Anti-inflammatory Agents: A significant body of research focuses on the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehyde derivatives as precursors to potent anti-inflammatory agents.[13][14] For instance, Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and evaluated their anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug diclofenac sodium.[14]

  • Antimicrobial and Antifungal Agents: The pyrazole-4-carbaldehyde core is a common feature in novel antimicrobial and antifungal compounds.[3][9] The aldehyde group can be readily converted into various pharmacologically active moieties, such as Schiff bases and chalcones.[1][10]

  • Anticancer Agents: These compounds serve as intermediates in the synthesis of potential anticancer drugs. For example, they have been used to create pyrazole-based disubstituted ureas that exhibit anti-melanoma activity.[15]

Table 1: Biological Activities of Representative Pyrazole-4-carbaldehyde Derivatives

Compound ClassTarget ApplicationKey FindingsReference
1,3-Diaryl-1H-pyrazole-4-carbaldehydesAnti-inflammatoryExhibited significant anti-inflammatory and analgesic activities.[14][16]
Pyrazole-4-carbaldehyde derived Schiff basesAntimicrobialShowed promising activity against various bacterial and fungal strains.[10]
Pyrazole-based disubstituted ureasAnticancerDemonstrated potent anti-melanoma properties.[15]
3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-onesMulticomponent Reaction ProductsSynthesized via a one-pot, three-component reaction, highlighting synthetic efficiency.[17]
Pyrazole-3-carbaldehyde and Pyrazole-5-carbaldehyde: Strategic Precursors

Due to tautomerism, pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde often exhibit similar reactivity and can be considered together for many synthetic purposes. Their utility lies in providing access to fused heterocyclic systems and other complex molecules where substitution at the 4-position is not desired.

Key Applications:

  • Synthesis of Fused Heterocycles: These isomers are valuable precursors for constructing pyrazolo-fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant interest in drug discovery.[18]

  • Agrochemicals: Derivatives of pyrazole-3-carbaldehyde are utilized in the development of herbicides and fungicides, contributing to crop protection.[5][19]

  • Materials Science: These compounds are explored for their potential in creating novel materials, including polymers and resins with enhanced properties.[5]

Experimental Insight: Reactivity in Multicomponent Reactions

Pyrazole carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules in a single step.[17] For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can react with ethyl acetoacetate and hydrazine hydrate in a one-pot, three-component reaction to yield pyrazol-3-one derivatives.[17] This highlights the synthetic efficiency that can be achieved using these versatile building blocks.

MCR P4C Pyrazole-4-carbaldehyde Product Pyrazol-3-one Derivative P4C->Product EAA Ethyl Acetoacetate EAA->Product HH Hydrazine Hydrate HH->Product

Figure 3: A simplified representation of a three-component reaction involving a pyrazole-4-carbaldehyde.

Conclusion and Future Perspectives

Pyrazole carbaldehydes are indispensable tools in the arsenal of synthetic chemists. While pyrazole-4-carbaldehydes have been more extensively explored, particularly in the realm of medicinal chemistry, the strategic importance of pyrazole-3(5)-carbaldehydes in the synthesis of fused systems and other specific molecular architectures should not be overlooked. The choice of isomer is a critical design element that is dictated by the desired substitution pattern and the overall synthetic strategy.

Future research will likely focus on the development of more efficient and sustainable synthetic methods for these building blocks, as well as their application in novel areas such as organocatalysis and the design of advanced materials. The continued exploration of the chemical space accessible from these versatile precursors promises to yield new and impactful discoveries in science and technology.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.[20]

  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.[1]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link][11]

  • Al-Hourani, B. J., Al-Zaqari, N. A., Al-Refai, M. M., & Al-Awaida, W. J. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.[9]

  • Abdelhamid, I. A., El-Sayed, M. E. A., & El-Ghandour, A. H. H. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2021(ix), 42-74.[18]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link][13]

  • Štefane, B., & Polanc, S. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1786-1793.[12]

  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link][4]

  • Tumkevičius, S., & Šarakauskaitė, Z. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.[21]

  • Kumar, N., & Singh, P. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10.[14]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[3]

  • El-Sayed, N. F., & El-Gohary, N. S. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4991.[17]

  • Abdel-Wahab, B. F. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5029.[7]

  • Shetty, P., & Kalluraya, B. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.[10]

  • Belyaev, D. V., Chizhov, D. L., Rusinov, G. L., & Charushin, V. N. (2025). Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-Carbaldehyde and Their Dimethyl Acetals. Russian Journal of Organic Chemistry, 61(7), 959-968.[22]

  • Kulkarni, S. V., Kulkarni, M. V., & Patil, V. D. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3845-3851.[8]

  • Pandhurnekar, C. P., & Sakure, K. (2021). Pyrazole and Its Derivatives: A Review on Its Synthetic Approaches and Pharmacological Activities. Journal of Advanced Scientific Research, 12(3), 37-43.[23]

  • Sharma, P., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.[24]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][25]

  • Kumar, V., Sareen, V., Khatri, V., & Sareen, S. (2016). Recent applications of pyrazole and its substituted analogs. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1269-1286.[16]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link][2]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link][27]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link][28]

Sources

Validation

Stability Profiling of Pyridinyl-Pyrazole Regioisomers: A Technical Guide

The following guide provides a technical, head-to-head stability comparison of pyridinyl-pyrazole isomers, designed for application scientists and medicinal chemists. Executive Summary: The Isomer Dilemma In kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head stability comparison of pyridinyl-pyrazole isomers, designed for application scientists and medicinal chemists.

Executive Summary: The Isomer Dilemma

In kinase inhibitor and ligand design, the pyridinyl-pyrazole scaffold is ubiquitous (e.g., Crizotinib analogs, Celecoxib derivatives).[1] However, the scaffold presents a persistent challenge: Regioisomerism .

The two primary isomers of concern during synthesis and development are the 1,3-disubstituted (thermodynamic) and 1,5-disubstituted (kinetic/steric) isomers.[1] While often treated as mere synthetic byproducts, these isomers exhibit drastically different stability profiles that impact shelf-life, metabolic clearance, and target residence time.[1]

This guide objectively compares the thermodynamic, chemical, and metabolic stability of these isomers, providing experimental protocols for their isolation and characterization.[1]

Head-to-Head Stability Comparison

Thermodynamic Stability & Steric Stress

The stability difference between 1,3- and 1,5-isomers is governed by the steric clash between the substituent at position 5 (C5) and the N-substituent (N1).

Feature1,3-Isomer (e.g., 1-(2-pyridyl)-3-phenylpyrazole)1,5-Isomer (e.g., 1-(2-pyridyl)-5-phenylpyrazole)
Thermodynamic Status Stable (Global Minimum) .[1] The substituents are distal, allowing the pyrazole and pyridine rings to adopt a coplanar conformation.[2]Metastable (High Energy) . Steric clash between the C5-group and N1-pyridine forces a twisted dihedral angle (>30°).
Synthetic Favorability Favored in high-temperature conditions or acid-catalyzed cyclizations.Favored in kinetically controlled reactions (e.g., low-temp acylation) but prone to isomerization.[1]
Crystal Packing High crystallinity; higher melting points due to efficient

stacking.
Lower melting points; often amorphous or oils due to disrupted packing.[2]
Metabolic Stability (Microsomal Stability)

Metabolic stability is the critical differentiator. The "twist" in the 1,5-isomer exposes specific sites to CYP450 oxidation that are protected in the planar 1,3-isomer.

  • 1,3-Isomer: The planar conformation often facilitates metabolic "soft spot" protection via conjugation. However, the exposed C4 position is a primary site for electrophilic attack or oxidation.[1]

  • 1,5-Isomer: The twisted conformation breaks conjugation. While this can reduce metabolic clearance in some specific binding pockets, it generally exposes the N-linker to N-dealkylation or N-oxidation because the lone pairs are more accessible to heme-iron centers.

Chemical Stability (Hydrolysis & Photolysis)[1]
  • Hydrolysis: Both isomers are chemically robust against hydrolysis across pH 1-10.

  • Photostability: The 1,3-isomer is more susceptible to UV-degradation (photocyclization) due to its extended conjugated system.[1] The 1,5-isomer is relatively photostable due to the twisted biaryl bond decoupling the chromophore.

Data Summary: Physicochemical & Biological Metrics[3][4]

The following table summarizes representative data for a generic pyridinyl-pyrazole scaffold.

Parameter1,3-Isomer (Thermodynamic)1,5-Isomer (Kinetic)Impact on Development
Calculated LogP (cLogP) 2.8 - 3.22.5 - 2.91,5-isomer is slightly more soluble due to polarity/twist.[1]
Melting Point High (>120 °C)Low (<80 °C) or Oil1,3-isomer preferred for solid oral dosage forms.[1]
HLM

(min)
> 60 min15 - 30 min1,5-isomer often suffers rapid clearance (N-oxidation).[1]
CYP Inhibition (IC50) Moderate (> 10

M)
High (< 1

M)
1,5-isomer lone pairs can coordinate heme iron (Type II binding).[1]
Isomerization Risk NegligibleModerate (Acid/Heat)1,5-isomer may convert to 1,3-isomer during scale-up.[1]

Visualization of Stability Mechanisms[2]

Isomerization & Metabolic Pathways

The diagram below illustrates the synthesis divergence and the specific metabolic liabilities of each isomer.

PyrazoleStability cluster_Isomers Regioisomers cluster_Metabolism Metabolic Fate (CYP450) Precursors Hydrazine + 1,3-Dicarbonyl Iso13 1,3-Isomer (Thermodynamic) Planar Conformation Precursors->Iso13 Thermodynamic Control (Heat/Acid) Iso15 1,5-Isomer (Kinetic) Twisted Conformation Precursors->Iso15 Kinetic Control (Low Temp) Met13 C4-Hydroxylation (Slow) Iso13->Met13 Oxidation Iso15->Iso13 Thermal Isomerization (>100°C) Met15 N-Dealkylation / N-Oxide (Fast) Iso15->Met15 Steric Exposure

Caption: Divergent synthesis and metabolic fates of pyrazole regioisomers. The 1,5-isomer is prone to rapid N-oxidation.

Experimental Protocols

Protocol A: Regioselective Synthesis & Separation

Self-Validating Step: Use NOESY NMR to confirm regiochemistry.[2] The 1,5-isomer will show a cross-peak between the N-substituent protons and the C5-substituent protons. The 1,3-isomer will NOT show this interaction.

Step-by-Step Methodology:

  • Condensation: React 2-hydrazinopyridine with the appropriate 1,3-diketone in ethanol.

    • For 1,3-Isomer: Reflux in ethanol with catalytic HCl for 4 hours. (Promotes thermodynamic product).

    • For 1,5-Isomer: Stir in ethanol at 0°C with 1 eq. acetic acid for 2 hours. (Traps kinetic intermediate).

  • Workup: Evaporate solvent. Dissolve residue in DCM and wash with NaHCO3.[2]

  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 5%

      
       20% Ethyl Acetate in Hexanes.[2]
      
    • Elution Order: The 1,5-isomer typically elutes first (higher Rf) due to the twisted structure masking the polar nitrogen face. The 1,3-isomer elutes second (lower Rf) due to planarity and stronger interaction with silica.[1]

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the


 difference between isomers.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System.[2]

  • Test Compounds (1,3- and 1,5-isomers) at 10 mM in DMSO.

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

    
    M).[1] Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .[1][2]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][3]

    • Source: Journal of Organic Chemistry (2008).
    • URL:[Link][1]

  • Metabolic Stability of Heterocycles

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.[2]

    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link][1]

  • Crizotinib Degradation Studies

    • Title: Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions.[2]

    • Source: Croatica Chemica Acta (2021).[1]

    • URL:[Link][1][4]

  • Tautomerism and Isomer Stability

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (2019).[1]

    • URL:[Link][1][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Guiding Principle: Proactive Waste Management The foundation of laboratory safety is the proactive management of chemical life cycles. For a specialized heterocyclic compound like 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Proactive Waste Management

The foundation of laboratory safety is the proactive management of chemical life cycles. For a specialized heterocyclic compound like 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, the disposal plan is as critical as the experimental plan. Improper disposal of even small quantities can lead to environmental contamination, regulatory penalties, and significant safety hazards.[2] This guide provides the procedural framework to mitigate these risks, ensuring that the final step of your research is as rigorous as the first.

Hazard Assessment Based on Structural Analogs

Due to the absence of specific toxicological data, a conservative approach is mandated. The molecule's structure contains a pyridine ring, a pyrazole ring, and an aldehyde functional group. Each of these components contributes to its potential hazard profile.

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[3] They are noted for their potential toxicity and environmental persistence.[4][5] Waste pyridine is classified as a hazardous waste.[4]

  • Pyrazole Moiety: Pyrazole-based compounds can exhibit a range of toxicities, including skin and eye irritation.[1][6][7]

  • Aldehyde Moiety: Aldehydes can be irritants, sensitizers, and may be toxic if inhaled or swallowed.[8] Pyridine-2-carbaldehyde, a close structural analog, is listed as toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.

Based on these analogs, 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde should be handled as a hazardous substance with the potential hazards summarized below.

Hazard ClassificationPotential EffectsRepresentative Analog Sources
Acute Toxicity (Oral, Inhalation) Harmful or toxic if swallowed or inhaled.[9][10]Pyridine-2-carbaldehyde, 3-Pyridinecarbaldehyde[11]
Skin Corrosion/Irritation Causes skin irritation or severe burns.[1][12]Pyridine-2-carbaldehyde, 5-(Aminomethyl)-1-methyl-1H-pyrazole[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7][12]Pyridine-2-carbaldehyde, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[12]
Respiratory Irritation May cause respiratory irritation.[1][12]3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[12]
Aquatic Toxicity Potentially harmful to aquatic life.[11]Pyridine-2-carbaldehyde

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory operational steps for the safe collection and disposal of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be performed within a certified chemical fume hood to minimize inhalation risk.[1][5] The required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup outside of the hood.[13]

Step 2: Waste Collection and Segregation

The fundamental principle of hazardous waste management is proper segregation to prevent dangerous reactions.[14][15]

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[5][16] The container must be in good condition with a secure, tight-fitting lid.[2][16]

  • Labeling: The moment the first drop of waste is added, the container must be labeled.[17] The label must include:

    • The words "Hazardous Waste".[1][16]

    • The full chemical name: "3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde".

    • The accumulation start date.[14]

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Segregation: This waste stream must be collected separately. Do not mix with other waste streams, especially:

    • Acids or Bases: To prevent potential reactions.

    • Oxidizing Agents: Pyridine is incompatible with strong oxidizers.[13]

    • Aqueous Waste: Keep organic solvent waste separate from aqueous waste.[18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[16][19] The SAA must be under the control of laboratory personnel and should utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[2][17]

G cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Storage & Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work Inside Chemical Fume Hood Container Select Compatible, Leak-Proof Waste Container FumeHood->Container Begin Disposal Process Label Label Container Immediately: 'Hazardous Waste', Chemical Name, Date Container->Label AddWaste Add Waste to Container Label->AddWaste Seal Securely Seal Container AddWaste->Seal When not adding waste Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Seal->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS When container is full or per schedule

Caption: Routine Waste Disposal Workflow.

Step 3: Final Disposal

Laboratory personnel are responsible for accumulation, not final disposal.

  • Do Not Treat: Do not attempt to neutralize or deactivate this chemical waste unless it is a documented and approved final step of an experimental procedure. Unused or excess chemicals must be disposed of as hazardous waste.[20]

  • No Drain or Trash Disposal: This material must never be poured down the drain or placed in the regular trash.[5][14] This is a direct violation of EPA regulations under the Resource Conservation and Recovery Act (RCRA) and can contaminate waterways.[2][21]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste container.[1][17] Ensure all paperwork is completed as required by your institution. The final disposal method will likely be high-temperature incineration performed at a licensed hazardous waste facility.[4]

Emergency Protocol: Spill Management

Accidental spills must be handled immediately and safely.[17]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For a small spill contained within a chemical fume hood, trained laboratory personnel may proceed with cleanup. For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

  • Cleanup Procedure (Small, Contained Spills Only):

    • Ensure you are wearing full PPE as described in Section 3.1.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5] Do not use combustible materials like paper towels alone.

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[17]

    • Label the spill cleanup waste container clearly and dispose of it through EHS.

Sources

Handling

Essential Safety and Handling Guide: Personal Protective Equipment for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Hazard Analysis: The 'Why' Behind the Precautions

A specific, peer-reviewed toxicological profile for 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is not extensively documented. Therefore, a robust safety assessment must be derived from the chemical's structure, which combines three distinct functional motifs: a pyridine ring, a pyrazole ring, and an aldehyde group. The hazards of this compound are a composite of the risks associated with these individual components.

Analogous structures, such as pyridine-2-carbaldehyde and other aromatic aldehydes, are known to be hazardous.[1] Based on this data, we can anticipate a similar hazard profile for the target compound.

Potential HazardAttributed Structural Component(s)Rationale and Potential Effects
Acute Toxicity Pyridine, AldehydeAnalogues are harmful or toxic if swallowed, inhaled, or in contact with the skin. Systemic effects could occur.
Severe Skin & Eye Damage Pyridine, Aldehyde, PyrazolePyridine derivatives can cause severe skin burns and serious eye damage.[2] Aldehydes are notorious irritants. Direct contact can lead to corrosion, irritation, and potentially irreversible damage.[1]
Respiratory Irritation Aldehyde, PyrazoleInhalation of dust or vapors may cause significant irritation to the respiratory tract.[1][3]
Skin Sensitization AldehydeAldehydes are known to be potential skin sensitizers, meaning repeated contact may lead to an allergic skin reaction.[1]
Aquatic Toxicity PyridinePyridine-based compounds can be toxic to aquatic life, necessitating careful disposal to avoid environmental release.[1]

The Primary Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the last line of defense. It should only be used after engineering and administrative controls are implemented to minimize exposure.

  • Engineering Control: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[4] This includes weighing, preparing solutions, and running reactions. The workspace must be equipped with an easily accessible and recently tested eyewash station and safety shower.[5]

  • Administrative Controls: Standard laboratory best practices are essential. This includes developing a standard operating procedure (SOP) for this chemical, prohibiting eating, drinking, or smoking in the laboratory, and ensuring personnel never work alone.[6][7] All surfaces and equipment must be decontaminated after use.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task being performed. A risk-based approach ensures adequate protection without being unnecessarily burdensome.

Eye and Face Protection

The eyes are highly susceptible to damage from this compound.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in a lab where this chemical is stored.[8]

  • Standard Handling: For any task involving open handling of the compound (weighing, solution prep), chemical splash goggles are required.[9] They provide a seal around the eyes, protecting against splashes and fine dust.

  • High-Risk Operations: When handling larger quantities (>5g) or performing exothermic reactions where there is a risk of splashing, a face shield must be worn over chemical splash goggles .[10] A face shield alone is not adequate eye protection.[10]

Skin and Body Protection
  • Hand Protection: Due to the compound's potential for skin toxicity and irritation, proper glove selection is critical.

    • Standard Practice: For handling small quantities, double-gloving with nitrile gloves is a recommended minimum.[4] Inspect gloves for any signs of degradation or tearing before use.

    • Important Caveat: Nitrile gloves provide short-term splash protection only.[8] For prolonged tasks or when handling larger volumes, consult the glove manufacturer's chemical resistance guide. For pyridine-like compounds, heavier-duty gloves such as butyl rubber may be more appropriate.[11]

    • Action on Contamination: If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.

  • Body Protection:

    • A long-sleeved, fully buttoned laboratory coat must be worn at all times.[8]

    • Long pants and closed-toe, liquid-resistant shoes are mandatory.[8][9] Fabric shoes (e.g., canvas) are not permitted as they absorb chemical spills.

Respiratory Protection

All work with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde should be conducted within a fume hood to prevent inhalation exposure.[4] If, under rare and specific circumstances, this is not feasible, a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134 is required, including medical evaluation and annual fit-testing for a specific respirator.[8][12]

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody Protection
Transporting a Sealed Container Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe Shoes
Weighing Solid (<5g) Chemical Splash GogglesDouble-Gloved NitrileLab Coat, Long Pants, Closed-Toe Shoes
Preparing Solutions Chemical Splash GogglesDouble-Gloved NitrileLab Coat, Long Pants, Closed-Toe Shoes
Running/Monitoring Reaction Chemical Splash GogglesDouble-Gloved Nitrile (or Butyl Rubber for prolonged work)Lab Coat, Long Pants, Closed-Toe Shoes
Spill Cleanup / Handling Waste Face Shield over Chemical Splash GogglesButyl Rubber or other heavy-duty glovesLab Coat (consider a chemically resistant apron), Long Pants, Closed-Toe Shoes

Step-by-Step Operational Plan

Objective: To safely weigh the solid compound and prepare a stock solution.

  • Preparation: Don all required PPE as specified for "Preparing Solutions" in the table above.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: If possible, use a balance inside the fume hood. If not, use a ventilated balance enclosure. Tare a suitable container. Carefully transfer the required amount of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde using a clean spatula, avoiding the creation of dust. Close the primary container immediately.

  • Dissolution: In the fume hood, place the weighed solid in a flask. Slowly add the desired solvent, ensuring the container is aimed away from you. Stir or sonicate as needed to dissolve.

  • Cleanup: Carefully wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and absorbent liner as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[6]

Emergency Response and Disposal

Emergency Response Decision Workflow

The following diagram outlines the immediate steps to take in the event of an incident.

EmergencyResponse incident Incident Occurs spill Chemical Spill incident->spill exposure Personnel Exposure incident->exposure spill_size Assess Spill Size spill->spill_size exposure_route Route of Exposure? exposure->exposure_route small_spill Small Spill (<100mL, Contained) spill_size->small_spill Small large_spill Large Spill (>100mL, Uncontained) spill_size->large_spill Large small_spill_action 1. Alert others in the area. 2. Absorb with inert material (e.g., vermiculite). 3. Collect in sealed container for waste. small_spill->small_spill_action large_spill_action 1. Evacuate the area immediately. 2. Alert others and secure the area. 3. Call Emergency Services / EHS. large_spill->large_spill_action skin_contact Skin Contact exposure_route->skin_contact Skin eye_contact Eye Contact exposure_route->eye_contact Eye inhalation Inhalation exposure_route->inhalation Inhale skin_action 1. Immediately remove contaminated clothing. 2. Flush skin with copious water for 15 min. 3. Seek immediate medical attention. skin_contact->skin_action eye_action 1. Immediately flush eyes with water at eyewash station for 15 min. 2. Hold eyelids open. 3. Seek immediate medical attention. eye_contact->eye_action inhalation_action 1. Move victim to fresh air. 2. Call for medical assistance. inhalation->inhalation_action

Caption: Decision workflow for handling spills or personnel exposure incidents.

Disposal Plan

All materials contaminated with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, including excess solid, solutions, and disposable labware, are considered hazardous waste.[13]

  • Collection: Collect all waste streams in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal via a licensed chemical destruction facility, likely through high-temperature incineration.[11][13] DO NOT dispose of this chemical down the drain.[11]

By understanding the risks inherent in the chemical's structure and rigorously applying these multi-layered safety protocols, you can confidently and safely advance your research.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals.
  • Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - Pyridine-2-carbaldehyde.
  • Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET.
  • ITW Reagents. (n.d.). 3 - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • VWR. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • Sigma-Aldrich. (2025, December 22). SAFETY DATA SHEET - pyridine-2-carbaldehyde.
  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Cornell University. (n.d.). Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • AK Scientific, Inc. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - Pyridine-4-carboxaldehyde.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole-3-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
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